Triethylammonium bicarbonate
説明
特性
IUPAC Name |
carbonic acid;N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.CH2O3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQIYTIJXGTIEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935618 | |
| Record name | Carbonic acid--N,N-diethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15715-58-9 | |
| Record name | Triethylammonium bicarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015715589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid--N,N-diethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethylammonium bicarbonate buffer ph 8.5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Triethylammonium Bicarbonate (TEAB) Buffer: pH Range and Core Principles
Triethylammonium (B8662869) bicarbonate (TEAB) is a volatile buffer solution widely utilized by researchers, scientists, and drug development professionals. Its key advantage is its volatility, which allows for easy removal by lyophilization (freeze-drying) or evaporation, leaving behind the analyte of interest without residual buffer salts.[1][2] This property makes it exceptionally valuable in applications such as high-performance liquid chromatography (HPLC), particularly for the purification of oligonucleotides and other biomolecules, mass spectrometry, and as a component in trypsin digestion buffers.[2][3][4]
This guide provides a technical overview of the pH range of TEAB buffer, supported by theoretical principles, experimental data, and detailed protocols.
Theoretical and Practical pH Range
The effective pH range of a buffer is dictated by the pKa values of its acidic and basic components. TEAB buffer is formed by the reaction of a weak base, triethylamine (B128534) (TEA), with a weak acid, carbonic acid (H₂CO₃). The carbonic acid is typically generated by bubbling carbon dioxide (CO₂) into an aqueous solution of triethylamine.
The key equilibrium reactions are:
-
Carbonic Acid Formation: CO₂ + H₂O ⇌ H₂CO₃
-
Acid-Base Reaction: H₂CO₃ + N(CH₂CH₃)₃ ⇌ HCO₃⁻ + HN⁺(CH₂CH₃)₃
The buffering capacity is centered between the pKa of the triethylammonium ion (the conjugate acid of triethylamine) and the first pKa of carbonic acid.
-
The pKa of the protonated triethylamine (triethylammonium ion, Et₃NH⁺) is approximately 10.75 .[5][6]
-
Carbonic acid (H₂CO₃) has two pKa values. The first, pKa₁, is relevant for this buffer. While the pKa of anhydrous carbonic acid is about 3.45-3.75, the "effective" pKa₁ in an aqueous solution in equilibrium with dissolved CO₂ is approximately 6.35 .[7][8][9][10]
Theoretically, a buffer is effective within a range of approximately pKa ± 1. However, the final pH of the TEAB buffer is established by the reaction between the base and the carbonic acid. In practice, the most commonly reported and utilized pH for TEAB buffer falls within a more alkaline range. Commercially available 1.0 M TEAB solutions are typically offered at a pH of 8.4 to 8.6 .[3][11][12] Laboratory preparations also target a final pH in the range of 7.5 to 8.5 .[1][13][14]
Quantitative Data Summary
The table below summarizes the key chemical properties and typical pH ranges for Triethylammonium Bicarbonate buffer as cited in technical literature and product specifications.
| Parameter | Value | Source(s) |
| pKa of Triethylammonium (Et₃NH⁺) | 10.75 - 10.78 | [5][6][15][16][17] |
| pKa₁ of Carbonic Acid (H₂CO₃, hydrous) | 6.35 - 6.37 | [7][9] |
| pKa₂ of Carbonic Acid (H₂CO₃) | 10.33 | [7] |
| Typical Concentration (Commercial) | 1.0 M | [2][3][11][12] |
| pH Range (Commercial 1.0 M Solution) | 8.4 - 8.6 | [3][11][12] |
| pH Range (Laboratory Preparations) | 7.5 - 8.5 | [1][13][14][18] |
Logical Pathway for TEAB Buffer Formation
The formation of the TEAB buffer system is a direct acid-base reaction in an aqueous medium. The diagram below illustrates the relationship between the reactants and the resulting conjugate acid-base pair that constitutes the buffer.
Experimental Protocols
The preparation of TEAB buffer involves the controlled addition of carbon dioxide to an aqueous solution of triethylamine. Two common methods are described below.
This protocol is adapted from standard laboratory procedures for preparing TEAB buffer.[1][18]
Materials:
-
Triethylamine (TEA)
-
Deionized water
-
Dry ice (solid carbon dioxide)
-
2 L Erlenmeyer flask with a side-arm
-
A second 2 L flask
-
Tygon tubing
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare TEA Solution: In a 2 L flask, prepare a 1 M aqueous solution of triethylamine. For example, add 139 mL of triethylamine to 800 mL of cold deionized water while stirring in an ice bath.
-
Set up CO₂ Source: Carefully fill a separate 2 L Erlenmeyer flask with crushed dry ice. Cover the top of the flask and connect Tygon tubing to the side-arm.
-
Bubble CO₂: Submerge the free end of the Tygon tubing into the triethylamine solution. The sublimating dry ice will produce CO₂ gas, which will bubble through the solution.[1][18]
-
Monitor pH: Continue bubbling the CO₂ gas through the solution for several hours. The reaction is complete when the pH of the solution stabilizes within the target range, typically between pH 7.5 and 8.5.[1][14]
-
Final Volume and Storage: Adjust the final volume with deionized water to achieve the desired molarity (e.g., 1.0 M). Store the buffer in a tightly sealed container at 2-8°C.[1][12]
For larger volumes, a pressurized system offers a more efficient and rapid method that minimizes CO₂ waste.[13][14]
Materials:
-
Triethylamine (TEA)
-
Deionized water
-
Pressurized carbon dioxide gas cylinder with a regulator
-
Glass pressure reactor (e.g., 3 L capacity)
-
Magnetic stirrer
Procedure:
-
Combine Reagents: In the glass pressure reactor, combine triethylamine and water to the desired final concentration (e.g., for 2 L of 2 M TEAB, use 556 mL of TEA and 1330 mL of water). Place the sealed reactor in an ice bath on a magnetic stirrer.
-
Flush and Pressurize: Briefly flush the reactor headspace with CO₂. Seal the reactor and then charge it with carbon dioxide to a pressure of 20-25 psi.
-
React: Stir the mixture vigorously (>1000 rpm) for approximately 45-60 minutes. The reaction is complete when the gas flow audibly slows and a clear solution is obtained.
-
Verify and Store: Carefully vent the excess pressure. Confirm the final pH is within the target range (e.g., 7.6 ± 0.2).[13][14] Store the solution as described in the previous method.
Experimental Workflow Diagram
The following diagram outlines the general workflow for preparing TEAB buffer in a laboratory setting using the atmospheric pressure method.
References
- 1. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound buffer 1M, for HPLC, LiChropur 15715-58-9 [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Triethylamine - Wikipedia [en.wikipedia.org]
- 6. pKa of Triethylamine [vcalc.com]
- 7. Carbonic acid - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Use Pauling's rules to estimate the pKa values for H2CO3 [chm.uri.edu]
- 10. First pKa of carbonic acid - Generic - BNID 111761 [bionumbers.hms.harvard.edu]
- 11. bostonbioproducts.com [bostonbioproducts.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Triéthylamine — Wikipédia [fr.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
A Comprehensive Technical Guide to the Physical and Chemical Properties of Triethylammonium Bicarbonate
For Researchers, Scientists, and Drug Development Professionals
Triethylammonium (B8662869) bicarbonate (TEAB) is a volatile buffer salt extensively utilized in a variety of biochemical and analytical applications, most notably in the purification and analysis of nucleic acids and proteins. Its volatility makes it particularly amenable to techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), where its removal from the sample is often desired post-analysis. This guide provides an in-depth overview of the core physical and chemical properties of TEAB, supplemented with experimental protocols and logical diagrams to aid in its effective application.
Physical Properties
Triethylammonium bicarbonate is typically handled as an aqueous solution, most commonly at a concentration of 1.0 M with a pH of approximately 8.5. The physical properties of TEAB are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₇NO₃ | [1][2] |
| Molecular Weight | 163.21 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid (for 1.0 M aqueous solution) | [3] |
| Density | 1.018 g/mL at 20 °C; 1.02 g/mL at 25 °C | [4][5][6] |
| Melting Point | 17 °C (decomposes) | [7][8] |
| Boiling Point | Decomposes upon heating | [9] |
| Refractive Index | n20/D 1.355 (for 1.0 M aqueous solution) | [4][8] |
| Solubility | ||
| Water | ≥ 175 mg/mL (1072.24 mM) | |
| Methanol, Ethanol, Acetonitrile (B52724), DMF, DMSO | Miscible with many organic solvents, though quantitative data is not readily available. Triethylamine (B128534), a component, is miscible with acetone, ethanol, and diethyl ether. |
Chemical Properties
The chemical behavior of this compound is largely defined by the equilibrium between its constituent components: triethylamine (a tertiary amine) and carbonic acid.
| Property | Value/Description | Source(s) |
| pKa | The pKa of the conjugate acid, triethylammonium (Et₃NH⁺), is 10.75. This governs the buffering range of the TEAB solution. | [9] |
| pH of 1.0 M Solution | 8.4 - 8.6 at 25 °C | [4][10] |
| Stability | Aqueous solutions are stable when stored at 2-8°C. The salt is volatile and can be removed by lyophilization. It is known to be stable in moderately basic media at 37°C. Thermal degradation in the presence of CO₂ can occur at elevated temperatures. | [4][6][11] |
| Reactivity | As a buffer, it reacts with both acids and bases. The bicarbonate ion reacts with acids to produce carbon dioxide and water. The triethylammonium ion reacts with bases to yield triethylamine. The tertiary amine can act as a nucleophile. | [9] |
| Decomposition | Upon heating, it decomposes into triethylamine, carbon dioxide, and water. This volatility is a key property for its use in analytical techniques where buffer removal is necessary. | [9] |
Experimental Protocols
Detailed methodologies for the preparation and characterization of this compound, as well as its application in common laboratory procedures, are provided below.
Preparation of 1.0 M this compound Solution
Objective: To prepare a 1.0 M aqueous solution of TEAB with a pH of approximately 8.5.
Materials:
-
Triethylamine (TEA)
-
Dry ice (solid carbon dioxide) or a cylinder of carbon dioxide gas
-
Deionized water
-
Large Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
In a well-ventilated fume hood, prepare a 1 M aqueous solution of triethylamine by adding the appropriate amount of TEA to deionized water. For example, to make 1 L of solution, add approximately 139 mL of TEA to 861 mL of deionized water.
-
Place the flask in an ice bath on a magnetic stirrer and begin stirring.
-
Slowly add crushed dry ice to the stirring solution. Alternatively, bubble carbon dioxide gas through the solution.
-
Monitor the pH of the solution periodically. Continue adding carbon dioxide until the pH reaches approximately 8.5.
-
Store the resulting 1.0 M TEAB solution in a tightly sealed container at 2-8°C.
Determination of TEAB Concentration by Titration
Objective: To accurately determine the concentration of a prepared TEAB solution.
Materials:
-
TEAB solution of unknown concentration
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Buret
-
Pipette
-
Erlenmeyer flask
-
pH meter or a suitable indicator (e.g., methyl orange)
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the TEAB solution into an Erlenmeyer flask.
-
If using an indicator, add a few drops to the flask.
-
Fill a clean, rinsed buret with the standardized HCl solution and record the initial volume.
-
Titrate the TEAB solution with the HCl, swirling the flask continuously.
-
The endpoint is reached when the indicator changes color permanently or when a sharp inflection point is observed on a pH titration curve.
-
Record the final volume of HCl used.
-
Calculate the molarity of the TEAB solution using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the TEAB solution, and M₂ and V₂ are the molarity and volume of the HCl solution.
Purification of Oligonucleotides using HPLC with TEAB Buffer
Objective: To purify synthetic oligonucleotides using reverse-phase high-performance liquid chromatography (RP-HPLC) with a TEAB buffer system.
Materials:
-
Crude oligonucleotide sample
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1 M TEAB, pH 7.5
-
Mobile Phase B: 0.1 M TEAB in 50% acetonitrile, pH 7.5
-
Lyophilizer or speed vacuum concentrator
Procedure:
-
Dissolve the crude oligonucleotide sample in water or Mobile Phase A.
-
Equilibrate the HPLC column with the initial mobile phase conditions (typically a low percentage of Mobile Phase B).
-
Inject the sample onto the column.
-
Elute the oligonucleotides using a linear gradient of increasing Mobile Phase B. The specific gradient will depend on the length and modifications of the oligonucleotide.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
Collect the fractions containing the desired oligonucleotide.
-
Combine the collected fractions and remove the TEAB buffer and acetonitrile by lyophilization or speed vacuum concentration.
-
Re-dissolve the purified oligonucleotide in an appropriate buffer or water for downstream applications.
Visualizations
The following diagrams illustrate key logical and experimental workflows involving this compound.
Caption: Workflow for the preparation of a 1.0 M this compound solution.
Caption: Experimental workflow for the purification of oligonucleotides using HPLC with TEAB buffer.
Caption: A generalized workflow for protein analysis by mass spectrometry utilizing TEAB buffer.
References
- 1. Collection - Thermal Decomposition of Ammonium Bicarbonate - Industrial & Engineering Chemistry Research - Figshare [figshare.com]
- 2. titration procedure based: Topics by Science.gov [science.gov]
- 3. CN101239845A - Thermal decomposition ammonium bicarbonate method for greenhouse booth fertilization - Google Patents [patents.google.com]
- 4. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]
- 5. AID 690804 - Stability of the compound in this compound buffer assessed as compound decomposition at pH 8.5 incubated at 37 degC by [31P] NMR spectroscopy - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound buffer 1M, for HPLC, LiChropur 15715-58-9 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
The Pivotal Role of Triethylammonium Bicarbonate (TEAB) as a Volatile Buffer in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Triethylammonium (B8662869) bicarbonate (TEAB) is a volatile buffer that has carved a crucial niche in modern biochemical and pharmaceutical research. Its unique property of being readily removable through lyophilization or evaporation makes it an invaluable tool in a multitude of applications, particularly those involving mass spectrometry (MS). This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of TEAB, empowering researchers to leverage its full potential.
Core Properties and Advantages
Triethylammonium bicarbonate is a salt formed from the weak base triethylamine (B128534) and the weak acid carbonic acid. In aqueous solution, it establishes a buffering range typically between pH 8.4 and 8.6, making it suitable for a variety of enzymatic reactions and chromatographic separations that require a mildly alkaline environment.[1] Its most significant advantage is its volatility; upon completion of an experimental step, TEAB can be easily and conveniently removed by lyophilization (freeze-drying) or by using a speed vacuum concentrator.[2] This characteristic is paramount in applications where the presence of buffer salts would interfere with downstream analyses, such as mass spectrometry.
Compared to another common volatile buffer, ammonium (B1175870) bicarbonate, TEAB is more volatile, which can be advantageous for complete removal.[3] However, it is also more expensive.[3] The choice between these buffers often depends on the specific requirements of the experiment, including the need for complete buffer removal and budgetary considerations.
Key Applications in Research
The versatility of TEAB has led to its widespread adoption in several key areas of research:
-
Proteomics and Mass Spectrometry: TEAB is a buffer of choice for many proteomics workflows.[4][5] It is compatible with in-solution and in-gel protein digestion protocols using enzymes like trypsin, which function optimally at a slightly alkaline pH.[6] Furthermore, its volatility ensures that it does not interfere with subsequent mass spectrometric analysis of the resulting peptides. TEAB is also extensively used in quantitative proteomics techniques, such as tandem mass tag (TMT) and isobaric tags for relative and absolute quantitation (iTRAQ) labeling, where it provides the necessary pH environment for the labeling reaction.[5][7]
-
Chromatography: In reversed-phase high-performance liquid chromatography (RP-HPLC), TEAB serves as an effective ion-pairing agent for the separation of charged biomolecules like oligonucleotides and peptides.[8][9] The triethylammonium ion pairs with the negatively charged phosphate (B84403) backbone of oligonucleotides, neutralizing their charge and allowing for their retention and separation on a hydrophobic stationary phase.[10]
-
Oligonucleotide Purification: TEAB is a cornerstone of oligonucleotide purification protocols.[2][11] Following synthesis, crude oligonucleotides can be purified using ion-pair reversed-phase chromatography with TEAB as a mobile phase component.[12] Its volatility allows for the recovery of the purified oligonucleotide in a salt-free form, ready for downstream applications.
Data Presentation: A Comparative Look
The choice of buffer can significantly impact experimental outcomes. The following tables summarize quantitative data comparing TEAB with other common buffers in various applications.
Table 1: Comparison of Buffers for In-Solution Digestion and Deamidation
| Buffer | Relative Deamidation Level | Notes |
| HEPES | Lowest | Exhibited the least amount of deamidation. |
| Ammonium Bicarbonate (ABC) | Intermediate | A popular choice for proteomics due to its volatility and compatibility with trypsin. |
| This compound (TEAB) | Highest | Showed a significant increase in deamidation compared to HEPES and ABC.[13] |
Data compiled from studies on artificial deamidation in proteomics workflows.[13]
Table 2: Ion-Pairing Reagents in Oligonucleotide Chromatography
| Ion-Pairing Reagent | Chromatographic Performance | MS Compatibility |
| Triethylammonium Acetate (TEAA) | Good resolution, but can exhibit sequence-dependent retention. | Generally lower MS signal intensity compared to TEA/HFIP. |
| This compound (TEAB) | Good separation of positional isomers. [1] | Compatible with MS due to its volatility. [1][14] |
| Triethylamine/Hexafluoroisopropanol (TEA/HFIP) | Highly efficient, less sequence-dependent separation. | Excellent MS sensitivity. |
| Dibutylammonium Acetate (DBAA) | Superior resolution for certain oligonucleotides compared to TEAA. | Compatible with MS. |
| Hexylamine Acetate (HAA) | Excellent resolution, often better than TEAA and DBAA. | Compatible with MS. |
Performance can vary depending on the specific oligonucleotide sequence and length.
Experimental Protocols
Detailed and reproducible protocols are essential for successful research. The following sections provide step-by-step methodologies for key experiments involving TEAB.
Protocol 1: Preparation of 1 M this compound (TEAB) Buffer (pH 8.5)
Materials:
-
Triethylamine (TEA)
-
Dry ice (solid carbon dioxide)
-
Deionized water
-
Erlenmeyer flasks (2 L)
-
Tygon tubing
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
In a 2 L Erlenmeyer flask, prepare a 1 M aqueous solution of triethylamine. Place the flask in an ice bath on a magnetic stirrer and add a stir bar.
-
Fill a second 2 L Erlenmeyer flask with crushed dry ice.
-
Connect a piece of Tygon tubing from the side arm of the flask containing dry ice to a pipette tip or another piece of tubing that can be submerged in the triethylamine solution.
-
Start stirring the triethylamine solution and begin bubbling the gaseous carbon dioxide from the dry ice into the solution.
-
Continue bubbling CO2 for approximately 3-4 hours, or until the pH of the solution reaches 8.5.[2] Monitor the pH periodically.
-
Store the prepared 1 M TEAB buffer in a tightly sealed container at 4°C.
Protocol 2: In-Solution Protein Digestion for Proteomics
Materials:
-
Protein sample
-
1 M TEAB, pH 8.5
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
Procedure:
-
Resuspension and Denaturation: Resuspend the protein pellet in a buffer containing a denaturant (e.g., 8 M urea) and 100 mM TEAB, pH 8.5.
-
Reduction: Add DTT to a final concentration of 5-10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Alkylation: Add IAA to a final concentration of 20-25 mM and incubate in the dark at room temperature for 30-45 minutes to alkylate the reduced cysteine residues.
-
Quenching and Dilution: Quench the alkylation reaction by adding an excess of DTT. Dilute the sample with 100 mM TEAB to reduce the concentration of the denaturant (e.g., to < 1 M urea).
-
Digestion: Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.
-
Acidification: Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.1-1%.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.
-
Drying and Storage: Dry the desalted peptides in a vacuum centrifuge and store at -20°C or -80°C until LC-MS analysis.
Protocol 3: Tandem Mass Tag (TMT) Labeling of Peptides
Materials:
-
Desalted peptide samples
-
TMT labeling reagents
-
Anhydrous acetonitrile (ACN)
-
1 M TEAB, pH 8.5 (or HEPES buffer as an alternative)
-
Hydroxylamine (B1172632) solution (5%)
Procedure:
-
Peptide Reconstitution: Reconstitute each desalted peptide sample in 100 mM TEAB, pH 8.5.[15]
-
TMT Reagent Preparation: Dissolve the TMT labeling reagents in anhydrous ACN according to the manufacturer's instructions.
-
Labeling Reaction: Add the appropriate volume of the TMT reagent solution to each peptide sample. Incubate the reaction at room temperature for 1 hour.[14]
-
Quenching: Quench the labeling reaction by adding 5% hydroxylamine solution and incubating for 15 minutes at room temperature.[14]
-
Sample Pooling: Combine all the labeled samples into a single tube.
-
Drying and Desalting: Dry the pooled sample in a vacuum centrifuge and desalt it using a C18 StageTip or equivalent method.
-
Fractionation and Analysis: The desalted, labeled peptide mixture is now ready for optional high-pH reversed-phase fractionation followed by LC-MS/MS analysis.
Protocol 4: HPLC Purification of Oligonucleotides
Materials:
-
Crude oligonucleotide sample
-
Mobile Phase A: 0.1 M TEAB, pH 7.5
-
Mobile Phase B: 0.1 M TEAB, pH 7.5, in 50% acetonitrile
-
HPLC system with a C8 or C18 reversed-phase column
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in water or Mobile Phase A.
-
HPLC System Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Injection: Inject the oligonucleotide sample onto the column.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. A typical gradient might be from 5% to 50% Mobile Phase B over 20-30 minutes.[12] The optimal gradient will depend on the length and sequence of the oligonucleotide.
-
Fraction Collection: Collect the fractions corresponding to the main peak, which represents the full-length oligonucleotide.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC or mass spectrometry to confirm the purity and identity of the oligonucleotide.
-
Lyophilization: Pool the pure fractions and remove the TEAB and acetonitrile by lyophilization to obtain the purified oligonucleotide as a salt-free powder.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the use of TEAB.
References
- 1. Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-gel digestion | King's College London [kcl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Sample Preparation for Relative Quantitation of Proteins Using Tandem Mass Tags (TMT) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. uv.es [uv.es]
- 9. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. southalabama.edu [southalabama.edu]
- 12. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Isobaric Labeling Based LC-MS/MS Strategy for Comprehensive Profiling of Human Pancreatic Tissue Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reddit - The heart of the internet [reddit.com]
Triethylammonium Bicarbonate Solution: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylammonium (B8662869) bicarbonate (TEAB) is a volatile buffer solution extensively utilized in various biochemical and pharmaceutical applications, most notably in reversed-phase high-performance liquid chromatography (RP-HPLC) for the purification of oligonucleotides and peptides, and in mass spectrometry.[1][2][3] Its volatility is a key advantage, allowing for its easy removal from samples by lyophilization, leaving the analyte of interest free of buffer salts.[4] However, the inherent volatility of TEAB also contributes to its limited stability. This technical guide provides an in-depth analysis of the stability of TEAB solutions and outlines recommended storage conditions and methodologies for assessing its integrity over time.
Chemical Profile and Equilibrium
TEAB is an ionic compound formed from the reaction of a weak base, triethylamine (B128534) (TEA), and a weak acid, carbonic acid. In aqueous solution, it exists in equilibrium with its constituent components.
Synthesis and Equilibrium Pathway
TEAB is synthesized by bubbling carbon dioxide through an aqueous solution of triethylamine.[4] The reaction establishes a complex equilibrium as illustrated below.
Caption: Synthesis and equilibrium of this compound.
The stability of the TEAB solution is intrinsically linked to this equilibrium. Factors that shift this equilibrium, such as temperature and pH, will directly impact the concentration of TEAB and its degradation.
Factors Influencing Stability
The primary mode of TEAB degradation is its dissociation into the volatile components triethylamine and carbon dioxide, which can then escape from the solution. This process is influenced by several factors.
-
Temperature: Elevated temperatures increase the vapor pressure of triethylamine and decrease the solubility of carbon dioxide in water, shifting the equilibrium to the left and promoting the decomposition of TEAB.
-
pH: The pH of the solution influences the equilibrium between bicarbonate, carbonate, and carbonic acid. Changes in pH can affect the stability of the bicarbonate ion, a key component of TEAB. Commercial TEAB solutions are typically supplied at a pH of around 8.5.[5][6]
-
Concentration: The concentration of the TEAB solution can affect its stability. While specific data on this relationship is scarce, it is generally advisable to store concentrated stock solutions and dilute as needed.
-
Container Seal: Due to the volatility of its components, the integrity of the container seal is critical to prevent the loss of triethylamine and carbon dioxide, which would lead to a decrease in TEAB concentration and a shift in pH.
Decomposition Pathway and Products
The decomposition of TEAB is a reversible process driven by the volatility of its constituent parts.
Caption: Decomposition pathway of this compound.
The primary decomposition products are triethylamine and carbon dioxide, which are lost to the headspace of the container and eventually to the atmosphere if the container is not properly sealed. This loss of components results in a decrease in the molarity and buffering capacity of the solution.
Recommended Storage Conditions and Shelf Life
Based on information from commercial suppliers and the inherent chemical properties of TEAB, the following storage conditions are recommended to maximize its shelf life.
| Storage Condition | Temperature | Recommended Duration | Reference(s) |
| Long-term | -80°C | Up to 6 months | [2] |
| Mid-term | -20°C | Up to 1 month | [2] |
| Short-term | 2-8°C | Up to 2 days for freshly prepared 2M solutions |
Note: For commercially prepared 1M solutions, a shelf life of 1 year from the date of shipment is often warranted when stored at 2-8°C, provided the product is handled according to the supplier's recommendations. However, users should always refer to the Certificate of Analysis for specific expiration or retest dates.[5][6][7] It is crucial to ensure the container is tightly sealed to prevent the loss of volatile components.[5][6]
Experimental Protocols for Stability Assessment
A comprehensive stability study for a TEAB solution should involve monitoring key parameters over time under various storage conditions. The following is a recommended experimental workflow for such a study.
References
- 1. Stabilization of gas-phase noncovalent macromolecular complexes in electrospray mass spectrometry using aqueous this compound buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]
- 5. This compound buffer 1.0M, 8.5 +/- 0.1 +/- 15715-58-9 [sigmaaldrich.com]
- 6. 三乙基碳酸氢铵缓冲液 1.0 M, pH 8.5±0.1 | Sigma-Aldrich [sigmaaldrich.com]
- 7. 重炭酸トリエチルアンモニウムバッファー 1 M, suitable for HPLC, LiChropur™ | Sigma-Aldrich [sigmaaldrich.com]
The Core Mechanism of Triethylammonium Bicarbonate as an Ion-Pairing Agent in Reversed-Phase Chromatography: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the fundamental mechanism of action of Triethylammonium (B8662869) Bicarbonate (TEAB) as a versatile ion-pairing agent, primarily in the context of reversed-phase high-performance liquid chromatography (RP-HPLC). TEAB is frequently employed for the separation and purification of negatively charged biomolecules such as oligonucleotides, nucleotides, and peptides. Its volatility also makes it highly compatible with mass spectrometry (MS) detection, as it can be readily removed from the sample post-separation.[1][2]
Fundamental Principles of Ion-Pair Chromatography
Ion-pair chromatography is a powerful technique used to separate charged analytes on a reversed-phase column, which typically consists of a non-polar stationary phase (e.g., C18).[3][4] Charged molecules, such as the phosphate (B84403) backbone of oligonucleotides, have low affinity for the hydrophobic stationary phase and would otherwise elute quickly with the mobile phase. Ion-pairing reagents are added to the mobile phase to enhance the retention of these charged analytes.[5][6][7]
An ion-pairing reagent consists of a molecule with a hydrophobic (non-polar) region and an ionic (charged) region.[8] In the case of TEAB, the triethylammonium ion (TEA⁺) acts as the cationic counter-ion to the negatively charged analytes.
The Dual Role of Triethylammonium Bicarbonate (TEAB)
TEAB is formed from the reaction of triethylamine (B128534) (a weak base) and carbonic acid (formed from carbon dioxide in water). In solution, it exists as triethylammonium cations (CH₃CH₂)₃NH⁺ and bicarbonate anions HCO₃⁻.
-
Triethylammonium (TEA⁺) Cation: The positively charged TEA⁺ ion is the primary ion-pairing agent for negatively charged analytes. Its ethyl groups provide a degree of hydrophobicity.
-
Bicarbonate (HCO₃⁻) Anion: The bicarbonate ion acts as the counter-ion to the TEA⁺ in the buffer solution and helps to maintain the pH. The buffering capacity of TEAB solutions is typically around pH 7-8.5.[9][10]
Core Mechanisms of Action
There are two predominant theories describing the mechanism of ion-pairing agents like TEAB in RP-HPLC. It is likely that both mechanisms contribute to the separation process to varying degrees depending on the specific chromatographic conditions.[8]
The Ion-Pair Formation Model
In this model, the positively charged triethylammonium cations (TEA⁺) associate with the negatively charged analyte molecules (e.g., oligonucleotides) in the aqueous mobile phase. This association forms a neutral, hydrophobic ion-pair. This newly formed complex has a greater affinity for the non-polar stationary phase, leading to increased retention on the column. The separation is then based on the relative hydrophobicity of these ion-pairs.
Caption: Ion-Pair Formation in the Mobile Phase.
The Dynamic Ion-Exchange Model
This model proposes that the hydrophobic alkyl chains of the triethylammonium cations first adsorb onto the surface of the non-polar stationary phase.[7][11] This creates a dynamic, positively charged layer on the stationary phase, effectively converting it into a pseudo-ion-exchange column. The negatively charged analytes in the mobile phase are then retained on the column through electrostatic interactions with this positively charged surface. Elution is typically achieved by increasing the concentration of an organic modifier (like acetonitrile) in the mobile phase, which disrupts the hydrophobic interactions holding the ion-pairing agent to the stationary phase.
Caption: Dynamic Ion-Exchange on the Stationary Phase.
Factors Influencing Separation
Several experimental parameters can be modulated to optimize the separation of analytes using TEAB.
Concentration of TEAB
The concentration of TEAB is a critical factor. Increasing the concentration of the ion-pairing agent generally leads to increased retention of the analyte.[3] However, an excessively high concentration can lead to very strong retention, making elution difficult. A study on the separation of isomeric modified oligonucleotides found that 25 mM TEAB was optimal for resolution, although lower concentrations resulted in a higher mass spectrometry signal.[12] Another study on the purification of "Oligonucleotide-A" found that a 40 mM TEAB buffer at pH 7 yielded the highest purity.[9]
| Analyte | TEAB Concentration (mM) | Observation | Reference |
| Isomeric modified oligonucleotides | 10-25 | 25 mM optimal for separation; lower concentrations gave higher MS signal. | [12] |
| Oligonucleotide-A | 40 | Achieved highest purity (93.9%) at pH 7. | [9] |
| Oligonucleotide-A | 10 | Lowest standard deviation in results. | [9] |
pH of the Mobile Phase
The pH of the mobile phase influences the charge state of both the analyte and the triethylamine. For TEAB, the pH is typically maintained between 7.0 and 8.5.[9] At this pH, the phosphate groups of oligonucleotides are fully deprotonated and negatively charged, and the triethylamine is protonated to its cationic form (pKa of protonated triethylamine is ~10.75), ensuring efficient ion-pairing.[2]
| Analyte | Buffer | pH | Purity (%) | Yield (%) | Reference |
| Oligonucleotide-A | 40 mM TEAB | 5 | 85.9 | 78.0 | [9] |
| Oligonucleotide-A | 40 mM TEAB | 6 | 86.0 | 78.8 | [9] |
| Oligonucleotide-A | 40 mM TEAB | 7 | 93.9 | ~75 | [9] |
| Oligonucleotide-A | 40 mM TEAB | 8 | 93.3 | 74.5 | [9] |
| Oligonucleotide-A | 40 mM TEAB | 9 | 93.15 | 74.1 | [9] |
Organic Modifier
An organic modifier, such as acetonitrile (B52724) or methanol, is used in the mobile phase to elute the retained analytes. By increasing the concentration of the organic modifier in a gradient, the mobile phase becomes more non-polar. This weakens the hydrophobic interactions between the ion-pair/ion-pairing agent and the stationary phase, leading to the elution of the analyte. The choice and concentration of the organic modifier can significantly impact the resolution of the separation.[12]
Experimental Protocols
Preparation of 1 M this compound (TEAB) Stock Solution
A common method for preparing a 1 M TEAB stock solution is as follows:
-
Place a 1 M aqueous solution of triethylamine in a flask.
-
Bubble carbon dioxide gas through the solution. This can be achieved by connecting tubing from a container of dry ice to the flask.
-
Continue bubbling CO₂ for several hours, or until the pH of the solution reaches approximately 8.5.
-
Store the resulting 1 M TEAB buffer at 4°C.[13]
An improved and more efficient method involves the carbonation of a triethylamine and water mixture in a pressure reactor (20-25 psi), which significantly reduces carbon dioxide waste.[14]
General RP-HPLC Protocol for Oligonucleotide Separation
The following is a generalized protocol based on common practices cited in the literature. Specific parameters will require optimization for the particular analyte and column used.
-
Column: A reversed-phase column, such as a C18 or a polymeric (styrene-divinylbenzene) column, is typically used.[12]
-
Mobile Phase A: Prepare an aqueous solution of TEAB at the desired concentration (e.g., 25-100 mM) and pH (e.g., 7.0-8.5).
-
Mobile Phase B: Prepare a mixture of the aqueous TEAB buffer and an organic modifier (e.g., acetonitrile). A common composition is 50% Mobile Phase A and 50% acetonitrile.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (a high percentage of Mobile Phase A) for a sufficient time to ensure a stable baseline.
-
Injection: Dissolve the oligonucleotide sample in Mobile Phase A and inject it into the system.
-
Gradient Elution: Elute the bound oligonucleotides by applying a linear gradient of increasing Mobile Phase B. The steepness and duration of the gradient will determine the resolution of the separation.
-
Detection: Monitor the column effluent using a UV detector, typically at 260 nm for nucleic acids.
-
Post-Run Wash: After the gradient, wash the column with a high concentration of Mobile Phase B to remove any strongly retained species, followed by re-equilibration at the initial conditions.
Caption: General Experimental Workflow for RP-HPLC with TEAB.
Conclusion
This compound is a highly effective and widely used ion-pairing agent for the reversed-phase chromatographic separation of negatively charged biomolecules. Its mechanism of action is understood to involve both the formation of neutral ion-pairs in the mobile phase and the creation of a dynamic ion-exchange surface on the stationary phase. The successful application of TEAB relies on the careful optimization of several parameters, including its concentration, the pH of the mobile phase, and the organic modifier gradient. Its volatility is a key advantage, making it an excellent choice for applications requiring downstream analysis by mass spectrometry.
References
- 1. Ammonium bicarbonate or this compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 2. Triethylamine - Wikipedia [en.wikipedia.org]
- 3. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 4. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. welch-us.com [welch-us.com]
- 8. phenomenex.blog [phenomenex.blog]
- 9. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]
- 10. bostonbioproducts.com [bostonbioproducts.com]
- 11. Ion-pair reversed-phase high-performance liquid chromatography of adenine nucleotides and nucleoside using triethylamine as a counterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]
- 14. researchgate.net [researchgate.net]
The Volatility of Triethylammonium Bicarbonate: A Technical Guide to Efficient Sample Recovery
For Researchers, Scientists, and Drug Development Professionals
Triethylammonium (B8662869) bicarbonate (TEAB) is a volatile salt that serves as a crucial buffer in a variety of biochemical and drug development applications, most notably in the purification and analysis of biomolecules such as peptides, proteins, and oligonucleotides.[1][2][3] Its volatility is a key characteristic, allowing for its straightforward removal from samples post-purification, which is essential for subsequent analytical techniques like mass spectrometry where non-volatile salts can interfere with analysis.[2][4] This technical guide provides an in-depth exploration of the properties of TEAB, with a focus on its volatility and the practical implications for sample recovery.
Understanding the Volatility of TEAB
TEAB is an ionic compound formed from the weak base triethylamine (B128534) and the weak acid carbonic acid. In solution, it exists in equilibrium with its constituent components: triethylamine, carbon dioxide, and water. This equilibrium is the foundation of its volatility. Under vacuum or upon gentle heating, the equilibrium shifts, favoring the formation of the volatile components—triethylamine (boiling point: 88.6 to 89.8 °C) and carbon dioxide (a gas)—which are readily removed, leaving behind the purified, salt-free analyte.[1][5]
While specific quantitative data such as a precise decomposition temperature or a vapor pressure curve for TEAB solutions are not consistently reported in publicly available literature, its practical application underscores its effective volatility under standard laboratory conditions.[6] Safety data sheets often list the decomposition temperature and vapor pressure as "not available," suggesting that the focus has been on its utility as a volatile buffer rather than on detailed physical-chemical characterization.[6] However, it is understood that TEAB is relatively stable at room temperature in a sealed container but may decompose at elevated temperatures, releasing potentially toxic gases.[7]
The key takeaway for researchers is that the volatility of TEAB is sufficient for its near-complete removal through common laboratory techniques such as lyophilization (freeze-drying) or centrifugal vacuum concentration (SpeedVac).[1]
Physicochemical Properties of Triethylammonium Bicarbonate
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | References |
| Molecular Formula | C₇H₁₇NO₃ | [8] |
| Molecular Weight | 163.21 g/mol | [8] |
| Appearance | 10-30% Aqueous solution: Liquid | [8] |
| pH (1.0 M solution) | 8.4 - 8.6 (at 25 °C) | [9] |
| Density (1.0 M solution) | ~1.02 g/mL at 25 °C | |
| Storage Temperature | 2 - 8 °C | [9] |
Experimental Protocols for TEAB Utilization and Removal
The effective use of TEAB hinges on proper preparation, application, and subsequent removal. Below are detailed protocols for key experimental procedures involving TEAB.
Preparation of 1 M this compound (TEAB) Buffer (pH ~8.5)
This protocol describes the preparation of a 1 M TEAB stock solution, a common concentration used in many applications.
Materials:
-
Triethylamine (>99.5% purity)
-
Dry ice (solid carbon dioxide)
-
Deionized water
-
2 L Erlenmeyer flask with a side arm
-
Tygon tubing
-
2 L beaker or flask
-
Stir plate and stir bar
-
pH meter
Procedure:
-
In a fume hood, prepare a 1 M aqueous solution of triethylamine. For example, to make 1 L, add 139 mL of triethylamine to 861 mL of deionized water in a 2 L beaker or flask. Place a stir bar in the beaker and begin stirring.
-
Fill a 2 L Erlenmeyer flask with crushed dry ice.
-
Connect a piece of Tygon tubing to the side arm of the Erlenmeyer flask.
-
Submerge the other end of the Tygon tubing into the triethylamine solution, ensuring it is below the liquid surface.
-
Allow the carbon dioxide gas from the sublimating dry ice to bubble through the triethylamine solution.[1]
-
Monitor the pH of the solution periodically. Continue bubbling CO₂ until the pH of the solution reaches approximately 8.5.[1] This process may take several hours.
-
Transfer the final 1 M TEAB solution to a clean, sealed container and store at 2-8 °C.[1]
Sample Recovery: Removal of TEAB by Lyophilization or Vacuum Concentration
This protocol outlines the general steps for removing TEAB from a sample to prepare it for downstream applications.
Materials:
-
Sample containing TEAB buffer
-
Lyophilizer (freeze-dryer) or a centrifugal vacuum concentrator (SpeedVac)
-
Appropriate sample tubes or flasks
Procedure:
-
Transfer the sample solution containing TEAB to a vessel suitable for lyophilization or vacuum concentration (e.g., microcentrifuge tubes, glass vials, or round-bottom flasks).
-
For Lyophilization:
-
Freeze the sample completely. This can be done in a freezer, on dry ice, or using a shell-freezing technique on the lyophilizer.
-
Once frozen, connect the sample vessel to the lyophilizer.
-
Run the lyophilizer according to the manufacturer's instructions until all the solvent and volatile components have sublimed. This may take several hours to overnight, depending on the sample volume.
-
-
For Vacuum Concentration (SpeedVac):
-
Place the sample tubes in the rotor of the SpeedVac.
-
Start the vacuum concentrator, with or without gentle heat, as appropriate for the stability of the analyte.
-
Continue centrifugation under vacuum until the solvent and TEAB have evaporated completely.[1]
-
-
Once the process is complete, the dried, purified sample can be reconstituted in a suitable solvent for subsequent analysis.
Applications and Workflows Utilizing TEAB
TEAB is integral to several analytical workflows, particularly in proteomics and oligonucleotide science.
Proteomics: In-Solution Protein Digestion Workflow
TEAB is a widely used buffer for the enzymatic digestion of proteins into peptides for mass spectrometry-based proteomics. Its pH is optimal for the activity of trypsin, the most commonly used protease.
Below is a diagram illustrating a typical in-solution protein digestion workflow.
Caption: Workflow for in-solution protein digestion using TEAB buffer.
Oligonucleotide Purification: Reverse-Phase HPLC Workflow
TEAB is also frequently used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for the purification of synthetic oligonucleotides.
The following diagram outlines a typical workflow for oligonucleotide purification.
Caption: Workflow for oligonucleotide purification using RP-HPLC with TEAB.
Conclusion
References
- 1. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Ammonium bicarbonate or this compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 4. Stabilization of gas-phase noncovalent macromolecular complexes in electrospray mass spectrometry using aqueous this compound buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triethylamine - Wikipedia [en.wikipedia.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound buffer [chembk.com]
- 8. This compound | C7H17NO3 | CID 3082099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound buffer volatile buffer, 1.0M water 15715-58-9 [sigmaaldrich.com]
safety precautions for handling Triethylammonium bicarbonate in the lab
An In-Depth Technical Guide to the Safe Handling of Triethylammonium Bicarbonate in the Laboratory
Introduction
This compound (TEAB) is a volatile buffer agent widely utilized by researchers, scientists, and drug development professionals. Its application is prevalent in various chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC), for the purification of biomolecules like nucleic acids and peptides.[1][2] The volatility of TEAB is advantageous as it allows for easy removal from the sample post-analysis, facilitating sample recovery.[2] While essential for many experimental protocols, the handling of this compound requires strict adherence to safety precautions to mitigate potential risks in the laboratory environment. This guide provides a comprehensive overview of the hazards, safety protocols, and emergency procedures associated with TEAB.
Hazard Identification and Classification
This compound is classified with several hazards under the Globally Harmonized System (GHS). It is crucial for laboratory personnel to be fully aware of these potential risks before handling the substance. The primary health effects include irritation to the skin, eyes, and respiratory tract, and it is considered harmful if ingested.[3][4][5]
Some safety data sheets (SDS) may state that the material is not considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[6][7] However, given the conflicting classifications, it is imperative to handle the substance with the caution merited by its more stringent hazard profile.
Data Presentation: GHS Hazard Summary
The following table summarizes the quantitative hazard data for this compound based on available safety data sheets.
| Hazard Classification | GHS Category | Hazard Statement | Code |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | H302[3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315[3][5] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | H319[3][5] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | May cause respiratory irritation | H335[3][5] |
Engineering Controls and Personal Protective Equipment (PPE)
A systematic approach to safety, incorporating a hierarchy of controls, is essential for minimizing exposure to TEAB. Engineering controls are the first line of defense, followed by administrative controls and, finally, Personal Protective Equipment (PPE).
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[3][5][6] Operations that may generate aerosols, mists, or vapors should be conducted within a certified chemical fume hood.[3] Appropriate exhaust ventilation should be provided where dust may be formed.[3]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]
Personal Protective Equipment (PPE)
PPE is mandatory as the final barrier against exposure. The specific type of equipment must be selected based on the concentration and quantity of the substance being handled at the specific workplace.[3][4]
-
Eye and Face Protection: Wear chemical safety glasses with side shields (or goggles) that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3][4][6] For tasks with a higher risk of splashing, a face shield should also be worn.[3]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves must be worn.[4][6] Always inspect gloves for integrity before use and use proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[3][4] Dispose of contaminated gloves after use in accordance with laboratory and local regulations.[3][4]
-
Protective Clothing: Wear a lab coat or a complete suit that protects against chemical splashes.[3][6] Impervious clothing may be required depending on the scale of the operation.[4]
-
-
Respiratory Protection: If engineering controls are insufficient, or during emergency situations, approved respiratory protection is necessary.[6] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used.[3] For higher-level protection or if irritation is experienced, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3][4]
Caption: Hierarchy of Controls for handling this compound.
Protocols for Safe Handling and Storage
Adherence to standardized protocols is critical for ensuring safety during the handling and storage of TEAB.
Experimental Protocol: Safe Handling
-
Preparation: Before handling, ensure all necessary engineering controls are operational and all required PPE is available and in good condition. Review the Safety Data Sheet (SDS).
-
Area Designation: Designate a specific area, preferably within a chemical fume hood, for handling TEAB.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the handling area.[5][8]
-
Dispensing: Avoid all personal contact, including inhalation.[5] Prevent the formation of dust and aerosols.[3] When transferring the solution, do so carefully to avoid splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water, especially before breaks and at the end of the workday.[3][5]
-
Clothing: Contaminated work clothes should be laundered separately before reuse.[5]
Storage Protocol
-
Conditions: Store containers in a dry, cool, and well-ventilated place.[4][6] The recommended storage temperature is between 2°C and 8°C.[2][3][9]
-
Containers: Keep containers tightly closed to prevent leakage and contamination.[4][5][6] If a container is opened, it must be carefully resealed and kept upright.[4]
-
Incompatibilities: Store away from strong oxidizing agents.[6]
Emergency Procedures
All personnel must be trained on the appropriate response to emergencies involving TEAB.
Protocol: First Aid Measures
-
General Advice: In case of exposure, move the individual out of the dangerous area.[3][4] Consult a physician immediately and provide them with the substance's Safety Data Sheet.[3]
-
Inhalation: Move the person to fresh air.[3][4][6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][4][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3][4][6] Remove contaminated clothing. If skin irritation occurs, consult a physician.[5]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3][5] If contact lenses are present, remove them if it is safe to do so and continue rinsing.[3][5] Seek immediate medical attention.[3][5]
-
Ingestion: Rinse the mouth thoroughly with water.[3][4][6] Never give anything by mouth to an unconscious person.[3][4][6] Do NOT induce vomiting.[8] Call a physician or poison control center immediately.
Protocol: Accidental Release Measures (Spills)
-
Evacuate & Secure: Clear the area of all personnel and move upwind from the spill.[5] Ensure adequate ventilation.[3]
-
Don PPE: Before addressing the spill, put on the appropriate personal protective equipment, including respiratory protection, gloves, and protective clothing.[3][5]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[6] Use inert absorbent materials such as sand, earth, or vermiculite (B1170534) to contain the spill.[5] Do not allow the product to enter drains or waterways.[3][4]
-
Clean-up: Carefully pick up the absorbed material using non-sparking tools and place it into a suitable, closed, and clearly labeled container for disposal.[3][5][6]
-
Decontamination: After the spill has been cleaned up, decontaminate the area and all protective equipment used.
Caption: Workflow for responding to a this compound spill.
Fire-Fighting Measures
-
Flammability: this compound is not considered flammable or combustible.[4][5] However, containers may burn in a fire.[5]
-
Suitable Extinguishing Media: Use extinguishing agents appropriate for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][4]
-
Hazardous Combustion Products: Under fire conditions, hazardous decomposition products can form, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][6]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3][4][6]
Waste Disposal
All waste materials, including unused product and contaminated items, must be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[3] Contaminated packaging should be disposed of as unused product.[3]
Conclusion
While this compound is an invaluable tool in biochemical research and drug development, it presents tangible hazards that necessitate careful and informed handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed protocols for handling, storage, and emergencies outlined in this guide, researchers can significantly minimize risks. A proactive and educated approach to safety is paramount to ensuring a secure laboratory environment for all personnel.
References
- 1. tandfonline.com [tandfonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. scribd.com [scribd.com]
- 8. fishersci.com [fishersci.com]
- 9. biosynth.com [biosynth.com]
The Advent of a Volatile Eluent: A Technical Guide to the Discovery and Initial Applications of Triethylammonium Bicarbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery and seminal applications of triethylammonium (B8662869) bicarbonate (TEAB), a volatile buffer that has become indispensable in the purification of biomolecules. Its unique property of being easily removable through lyophilization has made it a cornerstone in the fields of protein chemistry, nucleotide analysis, and modern proteomics. This document provides a comprehensive overview of its synthesis, early experimental protocols, and the foundational data that established its utility in scientific research.
Discovery and Synthesis
While the precise moment of the "discovery" of triethylammonium bicarbonate as a distinct chemical entity for biochemical applications is not extensively documented in readily available historical records, its use emerged from the growing need for volatile buffer systems in the mid-20th century. The pioneering work of J. Porath in 1955 on the use of triethylammonium buffers in ion-exchange chromatography and electrophoresis is a landmark publication that introduced TEAB to the scientific community. The motivation behind its development was to find a buffer that could effectively control pH during chromatographic separation and then be easily removed, leaving behind a pure, salt-free sample of the biomolecule of interest.
This compound is formed by the reaction of triethylamine (B128534) (a weak base) with carbonic acid (formed from the dissolution of carbon dioxide in water). This simple acid-base reaction results in a buffer solution with a pH typically around 8.5.
General Synthesis Protocol
The preparation of a 1.0 M solution of this compound is a straightforward process that can be conducted in a standard laboratory setting.
Experimental Protocol: Preparation of 1 M this compound (TEAB) Solution
Materials:
-
Triethylamine (TEA)
-
Dry ice (solid carbon dioxide)
-
Deionized water
-
2 L Erlenmeyer flask with a side arm
-
2 L flask
-
Tygon tubing
-
pH meter
Procedure:
-
In a 2 L flask, prepare a 1 M aqueous solution of triethylamine.
-
Fill a 2 L Erlenmeyer flask with 3-4 pounds of crushed dry ice.
-
Cover the flask containing the dry ice and connect a Tygon tubing from the side arm to the flask containing the aqueous TEA solution.
-
Ensure the end of the tubing is submerged in the TEA solution.
-
Allow the carbon dioxide gas to bubble through the TEA solution for approximately 3-4 hours.
-
Monitor the pH of the solution periodically until it reaches a stable pH of approximately 8.5.
-
Store the resulting 1 M TEAB solution in a tightly capped bottle at 4°C.
Initial Applications in Biomolecule Purification
The primary and most impactful initial application of this compound was as a volatile eluent in chromatography for the purification of proteins and nucleic acids. Its volatility was a significant advantage over non-volatile salts like sodium chloride, as it eliminated the need for subsequent desalting steps that could lead to sample loss.
Ion-Exchange Chromatography of Proteins
Conceptual Experimental Workflow: Protein Purification by Ion-Exchange Chromatography using TEAB
Purification of Nucleotides and Oligonucleotides
Following its application in protein chemistry, TEAB was quickly adopted for the purification of nucleotides and synthetic oligonucleotides. Its use in reversed-phase high-performance liquid chromatography (RP-HPLC) became a standard method.
Experimental Protocol: Purification of Synthetic Oligonucleotides from Polyacrylamide Gel Electrophoresis (PAGE) - "Crush and Soak" Method
This method, while now largely superseded by automated HPLC, was a common early technique for purifying oligonucleotides.
Materials:
-
Polyacrylamide gel containing the oligonucleotide of interest
-
0.1X TE (Tris-EDTA) buffer
-
DE-52 resin (positively charged resin)
-
1 M this compound (TEAB) solution
-
ddH₂O (double-distilled water)
-
10 cm plastic column with a fritted filter
-
Scalpel
-
Test tube
-
Speed Vac or lyophilizer
Procedure:
-
Following PAGE, visualize the oligonucleotide bands using UV shadowing.
-
Excise the desired oligonucleotide band from the gel using a clean scalpel.
-
Crush the gel slice into smaller fragments and place them in a test tube.
-
Add enough 0.1X TE buffer to completely cover the crushed gel fragments (approximately 5 mL).
-
Incubate at room temperature for at least 3 hours, or overnight for higher recovery. Incubation at 37°C can further improve recovery.
-
Prepare a 1 cm slurry of DE-52 resin in a 10 cm plastic column.
-
Carefully decant the 0.1X TE buffer containing the eluted oligonucleotide and pass it through the DE-52 resin bed. The negatively charged oligonucleotide will bind to the positively charged resin.
-
Wash the DE-52 resin with three 10 mL volumes of ddH₂O.
-
Elute the purified oligonucleotide from the resin by applying three 1 mL aliquots of 1 M TEAB solution.
-
Combine the eluates and remove the TEAB buffer using a Speed Vac or by lyophilization.
-
The resulting purified oligonucleotide is ready for quantification (e.g., by A260 absorbance) and subsequent applications.
Quantitative Data from Early Applications
Table 1: Illustrative Gradient for Nucleotide Separation by Anion-Exchange Chromatography
| Elution Step | TEAB Concentration | Target Molecules Eluted |
| 1. Wash | 10 mM | Unbound impurities |
| 2. Elution 1 | Gradient: 10 mM to 500 mM | Monophosphates (e.g., AMP, GMP) |
| 3. Elution 2 | Gradient: 500 mM to 1 M | Diphosphates (e.g., ADP, GDP) |
| 4. Elution 3 | > 1 M | Triphosphates (e.g., ATP, GTP) |
This table is a generalized representation based on the principles of ion-exchange chromatography and not from a specific cited experiment.
Logical Relationship: TEAB in Mass Spectrometry Compatibility
The volatility of TEAB also proved to be a significant advantage with the advent of mass spectrometry (MS) for the analysis of biomolecules. Non-volatile salts can suppress ionization and interfere with the analysis.
Conclusion
The introduction of this compound as a volatile buffer was a significant methodological advancement in the biochemical sciences. Its simple preparation, effective buffering capacity, and, most importantly, its volatility, streamlined the purification of proteins and nucleic acids, paving the way for more sophisticated analyses of these crucial biomolecules. The principles established in its early applications continue to be relevant in modern chromatography and proteomics, highlighting the enduring impact of this versatile reagent.
Triethylammonium Bicarbonate: A Technical Guide for Researchers and Drug Development Professionals
Triethylammonium (B8662869) bicarbonate (TEAB) is a volatile salt extensively utilized in biochemical and analytical research. Its unique properties as a buffer and an ion-pairing reagent make it an indispensable tool in the purification and analysis of biomolecules, particularly in the fields of genomics, proteomics, and drug development. This guide provides an in-depth overview of its chemical properties, applications, and relevant experimental protocols.
Core Chemical and Physical Properties
Triethylammonium bicarbonate is valued for its volatility, which allows for its easy removal from samples by lyophilization, leaving the analyte of interest free of buffer salts. This is a critical feature for applications requiring subsequent analysis by mass spectrometry.
| Property | Value | Reference |
| CAS Number | 15715-58-9 | [1][2] |
| Molecular Formula | C₇H₁₇NO₃ | [3][4] |
| Molecular Weight | 163.21 g/mol | [3][4] |
| Appearance | Typically supplied as a 1 M aqueous solution, which is a colorless liquid. | [5] |
| pH Range | As a 1 M solution, the pH is typically between 8.4 and 8.6. | [1][6] |
Applications in Research and Drug Development
TEAB's primary roles in a laboratory setting are as a buffer and an ion-pairing reagent in chromatography. Its utility spans across various stages of research and development, from the initial purification of synthetic oligonucleotides to the analysis of complex protein mixtures.
Oligonucleotide and Nucleic Acid Purification
A significant application of TEAB is in the purification of synthetic oligonucleotides, DNA, and RNA.[7] It is a common component of the mobile phase in reversed-phase high-performance liquid chromatography (RP-HPLC).[4] The triethylammonium cation pairs with the negatively charged phosphate (B84403) backbone of the nucleic acids, neutralizing the charge and allowing the molecules to be retained and separated on a hydrophobic stationary phase.[8]
Proteomics and Mass Spectrometry
In the field of proteomics, TEAB is a preferred buffer for the analysis of proteins and noncovalent protein complexes by electrospray mass spectrometry (ESI-MS).[1][3][9] Its use under non-denaturing conditions helps to stabilize these complexes in the gas phase. The resulting mass spectra show lower charge states, which improves the separation of ions from species with similar masses.[1][3] It is also used as a buffer in trypsin digestion of proteins prior to mass spectrometry analysis.[5]
Experimental Protocols
Preparation of 1 M this compound Buffer
A 1 M solution of TEAB can be prepared in the laboratory.[10]
Materials:
-
Triethylamine (B128534) (TEA)
-
Dry ice (solid carbon dioxide)
-
Deionized water
-
2 L Erlenmeyer flasks
-
Tygon tubing
Procedure:
-
In a 2 L flask, prepare a 1 M aqueous solution of triethylamine.
-
Fill a separate 2 L Erlenmeyer flask with crushed dry ice and cover it, connecting a Tygon tube to the side arm.
-
Place the other end of the tubing into the triethylamine solution, allowing the gaseous CO₂ to bubble through.
-
Continue this process for 3-4 hours, or until the pH of the solution reaches approximately 8.5.
-
Store the resulting 1 M TEAB solution in a tightly sealed bottle at 4°C.[10]
An improved and more efficient method involves the carbonation of a triethylamine and water mixture in a pressure reactor, which significantly reduces carbon dioxide waste.[11][12]
Purification of Synthetic Oligonucleotides by RP-HPLC
This protocol outlines a general procedure for the purification of oligonucleotides.
Materials and Equipment:
-
Gilson HPLC system (or equivalent)
-
ACE 10 C8 column (250 mm x 10 mm) or equivalent
-
Buffer A: 0.1 M this compound, pH 7.5
-
Buffer B: 0.1 M this compound, pH 7.5, in 50% acetonitrile
-
Synthetic oligonucleotide sample dissolved in water
Procedure:
-
Ensure the pH of the dissolved oligonucleotide sample is between 4 and 8.
-
Inject a maximum of 1.2 mL of the sample onto the HPLC system.
-
Elute the oligonucleotide using a gradient of 0% to 50% Buffer B over 20 minutes at a flow rate of 4 mL/min. The gradient may need to be adjusted based on the hydrophobicity of the oligonucleotide.[4]
-
Monitor the elution at a wavelength between 260 and 298 nm.
-
Collect the fractions containing the desired oligonucleotide.
-
Lyophilize the collected fractions to remove the TEAB and acetonitrile, yielding the purified oligonucleotide.[4]
Role in Analytical Workflows
This compound does not directly participate in cellular signaling pathways. Instead, it is a critical component of the analytical workflows used to study the molecules that are part of these pathways, such as proteins and nucleic acids. The following diagram illustrates the role of TEAB in a typical ion-pair reversed-phase liquid chromatography-mass spectrometry (IP-RPLC-MS) workflow for oligonucleotide analysis.
Caption: Workflow of oligonucleotide analysis using TEAB in IP-RP-HPLC-MS.
References
- 1. Stabilization of gas-phase noncovalent macromolecular complexes in electrospray mass spectrometry using aqueous this compound buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 5. This compound buffer 1.0M, 8.5 +/- 0.1 +/- 15715-58-9 [sigmaaldrich.com]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. DNA Extraction Synthetic Oligonucleotides PAGE Electrophoresis TEAB (Triethylammonium Bicarbonate Buffer) [biosyn.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Methodological & Application
Preparing 1M Triethylammonium Bicarbonate Buffer for HPLC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylammonium (B8662869) bicarbonate (TEAB) buffer is a volatile buffer solution widely utilized in high-performance liquid chromatography (HPLC), particularly for the separation and purification of biomolecules such as oligonucleotides, peptides, and proteins.[1][2] Its volatility is a key advantage, as it can be easily removed from the sample post-purification by lyophilization or evaporation, leaving the analyte of interest free of buffer salts.[3] This characteristic is especially beneficial for applications requiring subsequent analysis by mass spectrometry (MS).[4] This document provides detailed application notes and protocols for the preparation and use of a 1M TEAB buffer solution for HPLC applications.
Chemical Properties and Applications
TEAB is formed by the reaction of triethylamine (B128534) (TEA), a weak base, with carbonic acid, which is generated by dissolving carbon dioxide in water. The resulting buffer typically has a pH in the range of 8.4 to 8.6.[2]
Key Applications:
-
Reversed-Phase HPLC (RP-HPLC) of Oligonucleotides: TEAB acts as an ion-pairing agent, neutralizing the negative charges on the phosphate (B84403) backbone of oligonucleotides, which allows for their retention and separation on hydrophobic C8 or C18 columns.
-
Purification of Peptides and Proteins: In proteomics research, TEAB is used as a mobile phase component in the LC-MS analysis of proteins and peptides.[4]
-
Ion-Exchange Chromatography: It can be employed in the study of noncovalent macromolecular complexes under "non-denaturing" conditions.[4]
Data Presentation
Table 1: Properties of 1M Triethylammonium Bicarbonate Buffer
| Property | Value | Reference |
| Concentration | 1 M | |
| pH | 8.4 - 8.6 (at 20°C) | |
| Density | 1.015 - 1.024 g/mL (at 25°C) | |
| Appearance | Colorless liquid | |
| Storage Temperature | 2 - 8°C | [1] |
| Volatility | High (easily removed by lyophilization) | [3] |
Table 2: Comparison of Preparation Methods for TEAB Buffer
| Method | Description | Advantages | Disadvantages |
| Atmospheric Bubbling | Bubbling carbon dioxide gas through an aqueous solution of triethylamine at atmospheric pressure. | Simple setup, suitable for small-scale laboratory preparations. | Slow reaction time (3-4 hours), inefficient use of CO2, difficult to scale up. |
| Pressurized Reactor | Introducing carbon dioxide gas under moderate pressure (20-25 psi) to a triethylamine/water mixture in a closed system. | Faster reaction time (≤ 1 hour), highly efficient (near-quantitative yield of CO2), scalable, reduces CO2 waste by ~90%. | Requires specialized pressure equipment. |
Experimental Protocols
Protocol 1: Preparation of 1M TEAB Buffer by Atmospheric Bubbling
Materials:
-
Triethylamine (TEA), HPLC grade
-
Deionized water, HPLC grade
-
Dry ice (solid carbon dioxide) or a cylinder of carbon dioxide gas
-
2 L Erlenmeyer flask with a side arm
-
2 L beaker or flask
-
Tygon tubing
-
Magnetic stirrer and stir bar
-
pH meter
-
Ice bath
Procedure:
-
In a fume hood, prepare a 1M aqueous solution of triethylamine. For 1 L of solution, add 139 mL of triethylamine to approximately 800 mL of deionized water in a 2 L beaker. Stir to mix.
-
Place the beaker in an ice bath and continue stirring.
-
If using dry ice, carefully add crushed dry ice to the 2 L Erlenmeyer flask. Connect one end of the Tygon tubing to the side arm of the flask.
-
If using a CO2 cylinder, connect the tubing to the gas regulator.
-
Submerge the other end of the tubing into the triethylamine solution, ensuring it reaches the bottom of the beaker.
-
Slowly bubble carbon dioxide gas through the solution. The solution will become cloudy and then clear as the TEAB forms.
-
Monitor the pH of the solution periodically. Continue bubbling CO2 until the pH reaches 8.5.[3] This process may take 3-4 hours.[3]
-
Once the desired pH is reached, stop the flow of CO2.
-
Transfer the 1M TEAB buffer to a clean, screw-cap bottle.
-
Store the buffer at 2-8°C.[3]
Protocol 2: Preparation of 1M TEAB Buffer using a Pressurized Reactor
Materials:
-
Triethylamine (TEA), HPLC grade
-
Deionized water, HPLC grade
-
Carbon dioxide gas cylinder with regulator
-
Pressure reactor (e.g., 3 L glass pressure reactor)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a fume hood, add the required amounts of triethylamine and deionized water to the pressure reactor to make a 1M solution.
-
Seal the reactor and place it in an ice-water bath for cooling, while stirring vigorously (>1000 rpm).
-
Briefly flush the headspace of the reactor with carbon dioxide.
-
Seal the reactor and charge it to a pressure of 20-25 psi with carbon dioxide.
-
Continue stirring. The reaction is typically complete within 45-60 minutes, indicated by a slowing of the gas flow.
-
After the reaction, vent the excess gas pressure in the fume hood.
-
Confirm the pH of the solution is approximately 7.6 ± 0.2.
-
Transfer the prepared 2M TEAB solution to a storage bottle. For a 1M solution, dilute as necessary with deionized water.
-
Store the buffer at 2-8°C.
Mandatory Visualization
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bostonbioproducts.com [bostonbioproducts.com]
- 3. This compound buffer - 1.0 M, pH 8.5±0.1 | 15715-58-9 | FT138890 [biosynth.com]
- 4. Stabilization of gas-phase noncovalent macromolecular complexes in electrospray mass spectrometry using aqueous this compound buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Oligonucleotide Purification Using Triethylammonium Bicarbonate
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylammonium (B8662869) bicarbonate (TEAB) is a volatile buffer solution widely employed in the purification of synthetic oligonucleotides. Its volatility is a key advantage, as it can be easily removed by lyophilization (freeze-drying), yielding a salt-free oligonucleotide product.[1][2][3] This makes it an ideal buffer for applications sensitive to residual salts, such as mass spectrometry and various biological assays. TEAB is commonly used as a mobile phase component in reversed-phase high-performance liquid chromatography (RP-HPLC) and for the elution of oligonucleotides from solid-phase extraction (SPE) cartridges.[4][5]
This document provides detailed protocols for the preparation of TEAB buffer and its application in the purification of oligonucleotides via RP-HPLC and SPE, as well as post-purification processing.
Data Presentation
Table 1: Triethylammonium Bicarbonate (TEAB) Buffer Preparation Parameters
| Parameter | Value | Notes |
| Stock Concentration | 1.0 M | A common starting concentration for dilutions. |
| pH | 8.5 ± 0.5 | Achieved by bubbling CO2 through a triethylamine (B128534) solution.[1] |
| Storage | 2-8°C | Store in a tightly sealed container to prevent loss of CO2 and pH change.[1][2] |
Table 2: RP-HPLC Purification Parameters for Oligonucleotides using TEAB
| Parameter | Typical Value/Range | Notes |
| Buffer A | 0.1 M TEAB, pH 7.5 | Aqueous mobile phase component.[4][6] |
| Buffer B | 0.1 M TEAB in 50% Acetonitrile (B52724), pH 7.5 | Organic mobile phase component for elution.[4][6] |
| Alternative Buffer A | 25 mM TEAB, 20% Acetonitrile, pH 6.4 | [7] |
| Alternative Buffer B | 1 M TEAB, 20% Acetonitrile, pH 7.6 | [7] |
| Optimized Purity | 40 mM TEAB, pH 7.0 | Resulted in 93.0% purity for Oligonucleotide-A.[8] |
| Flow Rate | 4 mL/min | For a 250 mm x 10 mm column.[4] |
| Gradient | 0 to 50% Buffer B over 20 min | This is a starting point and should be optimized based on the oligonucleotide's properties.[4] |
| Detection Wavelength | 260 - 298 nm | Dependent on the amount and sequence of the oligonucleotide.[4][6] |
Table 3: Solid-Phase Extraction (SPE) Desalting Parameters
| Parameter | Description |
| Cartridge Type | C18 reverse-phase cartridge |
| Loading Buffer | Sample dissolved in a suitable buffer, often containing triethylammonium acetate (B1210297) to enhance binding.[5] |
| Wash Buffer | 10 mM TEAB |
| Elution Buffer | 35% Acetonitrile: 35% Methanol: 30% 10 mM TEAB |
Experimental Protocols
Protocol 1: Preparation of 1 M this compound (TEAB) Buffer (pH ~8.5)
Materials:
-
Triethylamine (TEA)
-
Dry ice (solid carbon dioxide)
-
Deionized, RNase-free water
-
2 L Erlenmeyer flask with a side-arm
-
Tygon tubing
-
2 L flask for the TEA solution
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
In a fume hood, prepare a 1 M aqueous solution of triethylamine by adding the appropriate amount of TEA to deionized water. For example, to make 500 mL, add 69.65 mL of triethylamine to 430.35 mL of sterile water.[2] Be aware that two phases may initially form.[2]
-
Place the flask containing the TEA solution on a magnetic stirrer and begin stirring.
-
Carefully fill the 2 L Erlenmeyer flask with crushed dry ice.
-
Connect one end of the Tygon tubing to the side arm of the flask containing the dry ice.
-
Submerge the other end of the tubing into the TEA solution, ensuring it reaches the bottom of the flask.
-
Allow the carbon dioxide gas from the sublimating dry ice to bubble through the TEA solution.[1][2]
-
Continue bubbling for approximately 3-4 hours, or until the pH of the solution stabilizes at approximately 8.5.[1]
-
Store the 1 M TEAB buffer in a tightly sealed bottle at 4°C.[1]
Protocol 2: RP-HPLC Purification of Oligonucleotides
Materials:
-
Crude oligonucleotide sample, dissolved in water
-
Buffer A: 0.1 M TEAB, pH 7.5
-
Buffer B: 0.1 M TEAB in 50% Acetonitrile, pH 7.5
-
RP-HPLC system with a suitable C8 or C18 column (e.g., ACE 10 C8, 250 mm x 10 mm)[4]
-
UV detector
Procedure:
-
Ensure the crude oligonucleotide sample is desalted or dissolved in water to have a pH between 4 and 8.[4]
-
Equilibrate the HPLC column with Buffer A.
-
Inject the oligonucleotide sample (maximum injection volume will depend on the column size, e.g., 1.2 mL for a 10 mm i.d. column).[4]
-
Run a linear gradient of acetonitrile by increasing the percentage of Buffer B. A typical starting gradient is 0-50% Buffer B over 20 minutes at a flow rate of 4 mL/min.[4] The gradient should be optimized based on the hydrophobicity of the oligonucleotide and any modifications.[4][6]
-
Monitor the elution of the oligonucleotide using a UV detector at a wavelength between 260 and 298 nm.[4][6]
-
Collect the fractions corresponding to the main peak, which represents the full-length oligonucleotide.
-
Proceed to Protocol 4 for buffer removal and product recovery.
Protocol 3: Desalting of Oligonucleotides using a C18 SPE Cartridge
Materials:
-
Oligonucleotide sample in a high-salt buffer
-
C18 SPE cartridge
-
Acetonitrile (MeCN)
-
100 mM Sodium Acetate (NaOAc)
-
Wash Buffer: 10 mM TEAB
-
Elution Buffer: 35% MeCN: 35% Methanol: 30% 10 mM TEAB[2]
-
Syringe for loading and elution
Procedure:
-
Equilibrate the Cartridge:
-
Load the Sample:
-
Wash the Cartridge:
-
Wash the cartridge with 10 mL of 10 mM TEAB to remove salts.[2]
-
-
Elute the Oligonucleotide:
-
Quantify and Recover:
-
Measure the absorbance of the fractions at 260 nm to identify the fractions containing the oligonucleotide.[2]
-
Proceed to Protocol 4 for buffer removal.
-
Protocol 4: Post-Purification Buffer Removal and Product Recovery
Materials:
-
Collected fractions containing the purified oligonucleotide in TEAB buffer
-
Lyophilizer (freeze-dryer) or SpeedVac
-
Nuclease-free water
Procedure:
-
Pool the fractions containing the purified oligonucleotide.
-
Freeze the pooled fractions using a dry ice/ethanol bath or a suitable freezer.
-
Lyophilize the frozen sample until all the TEAB buffer and solvent have been removed.[1] This will result in a dry, fluffy white powder. The process of lyophilization involves a primary drying step (sublimation) and a secondary drying step to remove absorbed water molecules.[9]
-
Re-suspend the lyophilized oligonucleotide in a desired volume of nuclease-free water.[4][6]
-
Quantify the purified oligonucleotide using UV-Vis spectrophotometry at 260 nm.
Visualizations
Caption: Workflow for oligonucleotide purification using TEAB buffer.
Caption: Preparation of this compound (TEAB) buffer.
References
- 1. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 5. polarisoligos.com [polarisoligos.com]
- 6. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]
- 9. Oligonucleotide Aseptic Lyophilization - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
Application Notes: Utilizing Triethylammonium Bicarbonate (TEAB) for In-Gel Protein Digestion
Introduction
In the field of proteomics, the in-gel digestion of proteins followed by mass spectrometry (MS) is a cornerstone technique for protein identification and characterization. The choice of digestion buffer is critical for efficient and reproducible results. While ammonium (B1175870) bicarbonate (ABC) is widely used due to its volatility and compatibility with trypsin activity, triethylammonium (B8662869) bicarbonate (TEAB) offers several advantages, making it a preferred choice for many liquid chromatography-mass spectrometry (LC-MS) applications, including in-gel digestion.[1][2] TEAB is more volatile than ammonium bicarbonate, which facilitates its removal prior to MS analysis and can lead to improved signal-to-noise ratios.[1][2] These application notes provide a detailed protocol for the use of TEAB in in-gel protein digestion and discuss its properties.
Key Considerations for Using TEAB
Triethylammonium bicarbonate is a volatile buffer that is highly compatible with mass spectrometry.[1][2] Its aqueous solutions maintain a pH around 8, which is optimal for the enzymatic activity of trypsin.[2] While TEAB is an excellent choice for many proteomics workflows, particularly those involving amine-reactive labeling such as TMT or iTRAQ, it is important to consider its potential impact on post-translational modifications.[1] For instance, in-solution digestion studies have suggested that TEAB may lead to a higher incidence of artificial asparagine (Asn) deamidation compared to other buffers like ammonium bicarbonate.[3]
Quantitative Data Summary
Direct quantitative comparisons of TEAB and ammonium bicarbonate (ABC) specifically for in-gel digestion are not extensively documented in peer-reviewed literature. However, studies on in-solution digestion provide valuable insights into the relative performance of these buffers. The following table summarizes findings on artificial deamidation and trypsin miscleavage rates from an in-solution digestion experiment. Researchers should consider these findings as indicative, with the understanding that the gel matrix may influence these parameters.
| Parameter | 50 mM Ammonium Bicarbonate (ABC) | 50 mM this compound (TEAB) | Reference |
| Artificial Asn Deamidation | Lower incidence of artificial deamidation | Higher incidence of artificial deamidation | [3] |
| Trypsin Miscleavages | Higher percentage of miscleaved peptides | Lower percentage of miscleaved peptides | |
| Half-life of Asn Deamidation | ~11.8 hours | ~9 hours | [3] |
Experimental Workflow
The following diagram illustrates the major steps involved in the in-gel digestion of proteins using a TEAB-based protocol.
Caption: Workflow for in-gel protein digestion using TEAB.
Detailed Experimental Protocol
This protocol is adapted from established methods for in-gel digestion and is optimized for the use of TEAB buffer.
Materials and Reagents
-
1 M this compound (TEAB) : Sigma-Aldrich (T7408)
-
Acetonitrile (ACN) : HPLC grade
-
Dithiothreitol (DTT) : Sigma-Aldrich (D5545)
-
Iodoacetamide (IAM) : Sigma-Aldrich (I1149)
-
Trypsin : Sequencing grade (e.g., Promega V5111)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water (18 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL, low-binding)
-
Pipette tips (gel loading tips are recommended for removing supernatants)
-
Thermomixer or heating block
-
SpeedVac or vacuum centrifuge
Solution Preparation
-
100 mM TEAB : Add 1 mL of 1 M TEAB to 9 mL of ultrapure water and mix gently.
-
50 mM TEAB : Mix equal volumes of 100 mM TEAB and ultrapure water and mix gently.
-
10 mM DTT in 100 mM TEAB : Prepare a 100 mM DTT stock by dissolving 15.4 mg of DTT in 1 mL of 100 mM TEAB. Dilute this stock 1:10 with 100 mM TEAB to make the working solution. Prepare fresh.
-
55 mM IAM in 100 mM TEAB : Dissolve 10.2 mg of IAM in 1 mL of 100 mM TEAB. Prepare fresh and protect from light.
-
Destaining Solution : 50% ACN in 100 mM TEAB. Mix equal volumes of ACN and 100 mM TEAB.
-
Trypsin Stock Solution (1 µg/µL) : Reconstitute lyophilized trypsin in 50 mM acetic acid or 1 mM HCl to the desired concentration. Aliquot and store at -20°C.
-
Trypsin Working Solution (13 ng/µL) : Dilute the trypsin stock solution in 50 mM TEAB. For example, add a 30 µL aliquot of stock trypsin to 200 µL of 50 mM TEAB. Prepare fresh.
-
Peptide Extraction Solution 1 : 50 mM TEAB.
-
Peptide Extraction Solution 2 : 50% ACN / 0.1% TFA.
-
Peptide Extraction Solution 3 : 100% ACN.
Protocol Steps
-
Gel Band Excision:
-
Using a clean scalpel, carefully excise the protein band(s) of interest from the Coomassie-stained gel, minimizing the amount of surrounding empty gel.
-
Cut the excised gel band into approximately 1 mm³ cubes and place them into a 1.5 mL low-binding microcentrifuge tube.
-
-
Destaining:
-
Add 200 µL of destaining solution (50% ACN in 100 mM TEAB) to the gel pieces.
-
Incubate at 37°C for 30 minutes with shaking.
-
Remove and discard the supernatant.
-
Repeat this step until the blue color is completely removed.
-
-
Dehydration:
-
Add 100 µL of 100% ACN to the gel pieces.
-
Incubate for 10-15 minutes at room temperature until the gel pieces shrink and turn opaque white.
-
Remove and discard the ACN.
-
Dry the gel pieces in a SpeedVac for 5-10 minutes.
-
-
Reduction:
-
Rehydrate the dried gel pieces in 100 µL of 10 mM DTT in 100 mM TEAB.
-
Incubate at 56°C for 30 minutes.
-
Allow the tube to cool to room temperature.
-
Briefly centrifuge and remove the supernatant.
-
-
Alkylation:
-
Add 100 µL of 55 mM IAM in 100 mM TEAB to the gel pieces.
-
Incubate for 20 minutes at room temperature in the dark.
-
Briefly centrifuge and remove the supernatant.
-
-
Washing and Dehydration:
-
Wash the gel pieces with 200 µL of 100 mM TEAB for 15 minutes.
-
Remove the supernatant and add 100 µL of 100% ACN to dehydrate the gel pieces.
-
Remove all ACN and dry the gel pieces completely in a SpeedVac.
-
-
Trypsin Digestion:
-
Rehydrate the gel pieces in a minimal volume of trypsin working solution (13 ng/µL in 50 mM TEAB), typically 20-30 µL, ensuring the gel pieces are just covered.
-
Incubate at 4°C for 20 minutes to allow the trypsin to enter the gel matrix.
-
Add 50-100 µL of 50 mM TEAB to keep the gel pieces submerged.
-
Incubate at 37°C overnight (12-16 hours).
-
-
Peptide Extraction:
-
After digestion, centrifuge the tube and transfer the supernatant containing the peptides to a new clean, low-binding microcentrifuge tube.
-
To the gel pieces, add 100 µL of 50 mM TEAB, vortex for 5 minutes, centrifuge, and pool the supernatant with the previously collected fraction.
-
Add 100 µL of 50% ACN / 0.1% TFA to the gel pieces, vortex for 5 minutes, centrifuge, and pool the supernatant.
-
Add 100 µL of 100% ACN to the gel pieces, vortex for 5 minutes, centrifuge, and pool the supernatant.
-
-
Drying and Reconstitution:
-
Dry the pooled peptide extracts in a SpeedVac.
-
Reconstitute the dried peptides in an appropriate volume (e.g., 20 µL) of 0.1% TFA for LC-MS/MS analysis.
-
References
Application Notes and Protocols for Triethylammonium Bicarbonate in Proteomics Sample Preparation for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylammonium (B8662869) bicarbonate (TEAB) is a volatile salt that serves as a crucial buffer in proteomics sample preparation for mass spectrometry (MS) analysis. Its volatility is a key advantage, as it can be easily removed by lyophilization (freeze-drying) prior to MS analysis, preventing interference with ionization and detection. TEAB solutions typically have a pH around 8.5, which is optimal for the activity of trypsin, the most commonly used protease for protein digestion in bottom-up proteomics.[1][2]
TEAB is particularly favored for specific applications such as tandem mass tag (TMT) and isobaric tags for relative and absolute quantitation (iTRAQ) amine-reactive labeling, where primary amine-containing buffers like ammonium (B1175870) bicarbonate can interfere with the labeling reaction.[1][2][3][4] It is also frequently used for in-solution and in-gel protein digestion, as well as for protein solubilization when neutral or acidic pH is undesirable.[1][2][3] While TEAB is an excellent choice for many proteomics workflows, it is important to consider its potential to increase artificial deamidation of asparagine and glutamine residues compared to other buffers.[5]
Data Presentation
Quantitative Comparison of Buffers on Artificial Deamidation
Artificial deamidation is a non-enzymatic modification that can occur during sample preparation, potentially leading to misinterpretation of results. The choice of digestion buffer has a significant impact on the extent of this modification.
| Buffer | Relative Level of Artificial Asparagine (Asn) Deamidation | Reference |
| Triethylammonium Bicarbonate (TEAB) | Highest | [1][5] |
| Ammonium Bicarbonate (ABC) | High | [1][5] |
| Tris-HCl | Moderate | [1] |
| HEPES | Lowest | [5] |
| Ammonium Acetate (pH 6) | Lowest | [1] |
Note: While TEAB shows a higher propensity for inducing artificial deamidation, its other advantages often make it the buffer of choice. The selection of the buffer should be guided by the specific experimental goals.
Experimental Workflows and Protocols
Bottom-Up Proteomics Workflow using TEAB
This diagram illustrates a typical bottom-up proteomics workflow where TEAB buffer is utilized.
Protocol 1: In-Solution Digestion of Proteins using TEAB Buffer
This protocol is suitable for purified proteins or complex protein mixtures in solution.
Materials:
-
1 M this compound (TEAB) stock solution, pH 8.5
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Proteomics-grade Trypsin
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
Ultrapure water
Procedure:
-
Sample Preparation:
-
Ensure the protein sample is in a low-salt buffer. If necessary, perform a buffer exchange into 50 mM TEAB.
-
Quantify the protein concentration of the sample.
-
-
Reduction:
-
To 100 µg of protein in 50 mM TEAB, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Digestion:
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
Add proteomics-grade trypsin at a 1:50 (trypsin:protein, w/w) ratio.
-
Incubate at 37°C overnight (12-16 hours).
-
-
Stopping the Digestion and Sample Cleanup:
-
Acidify the reaction mixture with formic acid to a final concentration of 0.1-1% to stop the digestion.
-
Proceed with peptide desalting using a C18 StageTip or other solid-phase extraction method.
-
Elute the peptides and dry them down in a vacuum centrifuge.
-
Resuspend the dried peptides in a solution of 2% ACN, 0.1% FA for LC-MS/MS analysis.
-
In-Solution Digestion Workflow
Protocol 2: In-Gel Digestion of Proteins using TEAB Buffer
This protocol is designed for proteins that have been separated by polyacrylamide gel electrophoresis (PAGE).
Materials:
-
100 mM this compound (TEAB)
-
Acetonitrile (ACN)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Proteomics-grade Trypsin
-
Formic Acid (FA)
-
Ultrapure water
Procedure:
-
Excision and Destaining:
-
Excise the protein band of interest from the Coomassie-stained gel using a clean scalpel.
-
Cut the gel band into small pieces (approximately 1x1 mm).
-
Place the gel pieces into a microcentrifuge tube.
-
Destain the gel pieces by washing with 50% ACN in 100 mM TEAB until the Coomassie blue color is removed.
-
-
Reduction and Alkylation:
-
Dehydrate the gel pieces with 100% ACN for 10 minutes, then remove the ACN.
-
Dry the gel pieces in a vacuum centrifuge for 10-15 minutes.
-
Rehydrate the gel pieces in a solution of 10 mM DTT in 100 mM TEAB and incubate at 56°C for 1 hour.
-
Cool the tube to room temperature and replace the DTT solution with 55 mM IAA in 100 mM TEAB.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Washing and Digestion:
-
Wash the gel pieces with 100 mM TEAB, followed by dehydration with 100% ACN.
-
Dry the gel pieces completely in a vacuum centrifuge.
-
Rehydrate the gel pieces on ice with a minimal volume of trypsin solution (e.g., 10-20 ng/µL in 50 mM TEAB) to cover the gel pieces.
-
Incubate at 37°C overnight (12-16 hours).
-
-
Peptide Extraction:
-
Add 50-100 µL of 50% ACN, 5% FA to the tube and sonicate for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction step once more.
-
Pool the supernatants and dry them in a vacuum centrifuge.
-
Resuspend the dried peptides in 2% ACN, 0.1% FA for LC-MS/MS analysis.
-
In-Gel Digestion Workflow
References
Application Notes and Protocols for Triethylammonium Bicarbonate Buffer Gradient in Reverse-Phase Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylammonium (B8662869) bicarbonate (TEAB) buffer is a volatile buffer system widely employed in reverse-phase high-performance liquid chromatography (RP-HPLC) for the purification and analysis of biomolecules, particularly oligonucleotides, peptides, and proteins. Its volatility is a key advantage, as it can be easily removed from the purified sample by lyophilization, leaving the analyte of interest salt-free.[1] This characteristic is especially beneficial for applications requiring downstream analysis by mass spectrometry (MS), as it minimizes ion suppression and source contamination.[1][2] TEAB also acts as an ion-pairing agent, neutralizing the negative charges on the phosphate (B84403) backbone of oligonucleotides, thereby enhancing their retention and resolution on non-polar stationary phases.[3][4] This application note provides detailed protocols for the preparation and use of TEAB buffer gradients in RP-HPLC for the separation of various biomolecules.
Data Presentation
The following table summarizes quantitative data on the effect of various chromatographic parameters when using a triethylammonium (TEA)-based buffer system in reverse-phase HPLC of oligonucleotides and peptides. This data, compiled from multiple studies, illustrates the impact of gradient slope, ion-pairing agents, and mobile phase composition on separation efficiency and retention.
| Analyte Type | Parameter Varied | Conditions | Observed Effect | Reference |
| Oligonucleotides | Gradient Slope (%B/min) | Mobile Phase A: TEAA; Mobile Phase B: Acetonitrile (B52724). Gradient slopes of 2.0%/min and 1.0%/min were compared. | A shallower gradient (1.0%/min) resulted in a decrease in peak efficiency but achieved better baseline resolution of N-1 and N-2 failure sequences. | [5] |
| Oligonucleotides | Ion-Pairing Agent | Comparison between Triethylammonium Acetate (TEAA) and Hexylammonium Acetate (HAA). | HAA, being more hydrophobic, required a steeper acetonitrile gradient for elution and generally provided higher resolution for both short and long oligonucleotides compared to TEAA. | [6] |
| Peptides | Mobile Phase Composition | Comparison of different mobile phase systems for the separation of a peptide retention standard on a C8 column. | The retention times of peptide components varied significantly with different mobile phase systems (e.g., TFA/Acetonitrile vs. H3PO4/Acetonitrile), demonstrating the impact of the buffer system on selectivity. | [7] |
| Peptides | Gradient Time and Temperature | A two-dimensional model was used to study the dependence of peptide retention on gradient time and temperature. | Adjusting the gradient slope and temperature allowed for the optimization of separation and resolution. Shallower gradients generally increase resolution but also analysis time. | [8] |
Experimental Protocols
Protocol 1: Preparation of 1 M Triethylammonium Bicarbonate (TEAB) Stock Solution
This protocol describes the preparation of a 1 M TEAB stock solution, which can then be diluted to the desired working concentration for HPLC applications.
Materials:
-
Triethylamine (B128534) (TEA), high purity (≥99.5%)
-
Carbon dioxide (CO2), solid (dry ice) or gas cylinder
-
Deionized water, HPLC grade
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter
-
Graduated cylinders and beakers
-
Pressurizable reaction vessel (optional, for improved efficiency)
Procedure:
-
Mixing: In a fume hood, combine 139 mL of triethylamine with 800 mL of cold, deionized water in a 2 L beaker or flask placed in an ice bath. Stir the mixture continuously. Note that triethylamine is volatile and has a strong odor.
-
Carbonation (Atmospheric Pressure): Slowly add crushed dry ice to the stirring TEA solution. Alternatively, bubble CO2 gas through the solution using a gas dispersion tube. Continue adding CO2 until the pH of the solution stabilizes between 8.4 and 8.6.[9] This process can take several hours.
-
Carbonation (Pressurized System - Optional but more efficient): For a more rapid and efficient preparation, use a pressurizable glass reactor. After adding TEA and water, seal the vessel and introduce CO2 gas to a pressure of 20-25 psi. Stir vigorously. The reaction is typically complete within an hour.
-
Final Volume and Storage: Once the target pH is reached, transfer the solution to a 1 L volumetric flask and bring the volume to the mark with deionized water. Filter the solution through a 0.22 µm filter to remove any particulates. Store the 1 M TEAB stock solution in a tightly sealed container at 2-8°C.[9]
Protocol 2: Reverse-Phase HPLC of Oligonucleotides using a TEAB Gradient
This protocol provides a general method for the purification of synthetic oligonucleotides using a TEAB buffer gradient on a C8 or C18 reverse-phase column.
Materials and Reagents:
-
1 M TEAB stock solution, pH 8.5
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, HPLC grade
-
Oligonucleotide sample, dissolved in deionized water
-
RP-HPLC system with a UV detector
-
C8 or C18 reverse-phase HPLC column (e.g., 5 µm particle size, 100-300 Å pore size)
Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M TEAB in deionized water. (Dilute 100 mL of 1 M TEAB stock solution to 1 L with deionized water).
-
Mobile Phase B: 0.1 M TEAB in 50% acetonitrile. (Dilute 100 mL of 1 M TEAB stock solution with 400 mL of deionized water and 500 mL of acetonitrile).
Chromatographic Conditions:
-
Column: C8 or C18, e.g., 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50-60°C (elevated temperature can help denature secondary structures)
-
Detection: UV at 260 nm
-
Injection Volume: 10-100 µL, depending on sample concentration and column capacity
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 5 | 10 |
| 35 | 60 |
| 40 | 90 |
| 45 | 90 |
| 50 | 10 |
| 60 | 10 |
Procedure:
-
System Equilibration: Equilibrate the column with 10% Mobile Phase B until a stable baseline is achieved.
-
Sample Injection: Inject the dissolved oligonucleotide sample onto the column.
-
Gradient Elution: Run the gradient program as described above. The exact gradient may need to be optimized based on the length and sequence of the oligonucleotide.
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Post-Run Wash: After the gradient, wash the column with 90% Mobile Phase B for at least 10 column volumes, followed by re-equilibration at the initial conditions.
-
Sample Recovery: Pool the fractions containing the purified oligonucleotide and remove the TEAB buffer and acetonitrile by lyophilization (freeze-drying).
Protocol 3: Reverse-Phase HPLC of Peptides using a TEAB Gradient
This protocol outlines a general method for the separation of peptides using a TEAB buffer gradient. This method is particularly useful when subsequent analysis by mass spectrometry is intended.
Materials and Reagents:
-
1 M TEAB stock solution, pH 8.5
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, HPLC grade
-
Peptide sample, dissolved in Mobile Phase A
-
RP-HPLC system with a UV detector or coupled to a mass spectrometer
-
C18 reverse-phase HPLC column (e.g., 3.5 or 5 µm particle size, 100-300 Å pore size)
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM TEAB in deionized water. (Dilute 10 mL of 1 M TEAB stock solution to 1 L with deionized water).
-
Mobile Phase B: 10 mM TEAB in 90% acetonitrile. (Dilute 10 mL of 1 M TEAB stock solution with 90 mL of deionized water and 900 mL of acetonitrile). Caution: Add acetonitrile slowly to the aqueous TEAB solution to prevent precipitation of the buffer salts.
Chromatographic Conditions:
-
Column: C18, e.g., 4.6 x 150 mm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C
-
Detection: UV at 214 nm and 280 nm, or MS detection
-
Injection Volume: 5-50 µL
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 45 | 50 |
| 50 | 95 |
| 55 | 95 |
| 60 | 5 |
| 70 | 5 |
Procedure:
-
System Equilibration: Equilibrate the column with 5% Mobile Phase B until a stable baseline is observed.
-
Sample Injection: Inject the peptide sample.
-
Gradient Elution: Execute the gradient program. The gradient slope and duration can be adjusted to optimize the resolution of the peptides of interest.
-
Fraction Collection (if applicable): Collect fractions for further analysis.
-
Post-Run Wash and Re-equilibration: Wash the column with high organic content (95% Mobile Phase B) before re-equilibrating at the starting conditions.
-
Sample Recovery: If fractions were collected, lyophilize to remove the volatile buffer.
Visualizations
Caption: Workflow for biomolecule purification using a TEAB buffer gradient in RP-HPLC.
Caption: Logical relationship of components in reverse-phase chromatography with a TEAB gradient.
References
- 1. lcms.cz [lcms.cz]
- 2. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. assets-labs.hamiltoncompany.com [assets-labs.hamiltoncompany.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. waters.com [waters.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. lcms.cz [lcms.cz]
Application of Triethylammonium Bicarbonate in TMT Labeling for Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of quantitative proteomics, Tandem Mass Tag (TMT) labeling is a powerful technique that enables the simultaneous identification and quantification of proteins in multiple samples. A critical component of the TMT labeling workflow is the use of an appropriate buffer system to ensure efficient and specific labeling of peptides. Triethylammonium (B8662869) bicarbonate (TEAB) is a widely used and recommended buffer for this purpose. Its volatile nature makes it compatible with mass spectrometry, as it can be easily removed by lyophilization prior to analysis. This document provides detailed application notes and protocols for the use of TEAB in TMT labeling.
The Role of Triethylammonium Bicarbonate (TEAB)
TEAB serves several crucial functions in the TMT labeling protocol:
-
pH Maintenance: TMT labeling reagents are amine-reactive, targeting the N-terminal alpha-amino group of peptides and the epsilon-amino group of lysine (B10760008) residues. This reaction is most efficient under alkaline conditions, typically at a pH of 8.0 or higher. TEAB, with a pKa of around 10.8, effectively maintains the pH of the peptide solution within the optimal range for labeling.
-
Solubilization: TEAB aids in the solubilization of proteins and peptides during the digestion and labeling steps.[1]
-
Compatibility with Mass Spectrometry: As a volatile salt, TEAB can be readily removed by vacuum centrifugation (speed-vac), preventing interference with downstream liquid chromatography-mass spectrometry (LC-MS) analysis.[2]
Experimental Protocols
The following protocols outline the key steps in a typical TMT labeling experiment, highlighting the use of TEAB.
Reagent Preparation
Proper reagent preparation is crucial for successful TMT labeling.
| Reagent | Preparation | Storage |
| 1 M this compound (TEAB) | Dissolve 1.63 g of TEAB in deionized water to a final volume of 10 mL.[3] | Store at room temperature.[3] |
| 100 mM this compound (TEAB) | Dilute 1 M TEAB stock solution 1:10 with ultrapure water (e.g., add 500 µL of 1 M TEAB to 4.5 mL of ultrapure water).[4][5] | Prepare fresh before use. |
| 5% Hydroxylamine (B1172632) | Add 50 µL of 50% hydroxylamine to 450 µL of 100 mM TEAB.[4][5] | Prepare fresh before use. |
Protein Digestion and Peptide Preparation
This protocol describes the preparation of peptides from a protein lysate.
-
Protein Reduction and Alkylation:
-
Protein Precipitation (Optional but recommended):
-
Precipitate the protein using acetone (B3395972) or a similar method to remove interfering substances.
-
-
Trypsin Digestion:
-
Peptide Desalting:
-
Desalt the resulting peptide mixture using a C18 spin column or similar solid-phase extraction method to remove salts and other contaminants.
-
Dry the desalted peptides by vacuum centrifugation.
-
TMT Labeling Protocol
This protocol details the labeling of digested peptides with TMT reagents using TEAB buffer.
-
Peptide Reconstitution: Reconstitute the dried peptide samples in 30 µL of 100 mM TEAB buffer.[6]
-
TMT Reagent Reconstitution: Equilibrate the TMT label reagents to room temperature.[4] Add anhydrous acetonitrile (B52724) (ACN) to each TMT reagent vial (e.g., 41 µL for a 0.8 mg vial) and vortex to dissolve.[3][5]
-
Labeling Reaction:
-
Quenching the Reaction:
-
Sample Pooling and Clean-up:
-
Combine the labeled samples in equal amounts into a new microcentrifuge tube.
-
Desalt the pooled sample using a C18 spin column.
-
Dry the final labeled peptide mixture by vacuum centrifugation. The sample is now ready for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical TMT labeling experiment using TEAB.
| Parameter | Recommended Value | Reference |
| TEAB Concentration for Labeling | 100 mM | [3][4][5][6] |
| pH of Labeling Reaction | ~8.0 - 8.5 | [8][9] |
| Peptide Amount per Labeling Reaction | 25-100 µg | [7] |
| TMT Reagent to Peptide Ratio | A slight excess of TMT reagent is recommended for complex mixtures. For protein-level labeling, a 4:1 TMT-to-protein mass ratio or higher is suggested. | [10][11] |
| Labeling Reaction Time | 1 hour | [3][7] |
| Quenching Reaction Time | 15 minutes | [3][7] |
| Typical Labeling Efficiency | >95% | [12] |
Visualizing the Workflow
The following diagrams illustrate the key processes involved in TMT labeling with TEAB.
Caption: Overview of the TMT labeling experimental workflow.
Caption: The central role of TEAB in the TMT labeling reaction.
Troubleshooting and Considerations
-
Incomplete Labeling: Insufficient labeling can result from incorrect pH.[7] Ensure the TEAB buffer is fresh and at the correct concentration. Some studies suggest that HEPES buffer may be more effective for labeling small amounts of peptides.[12] It has also been observed that residual acid in peptide samples after drying can lower the pH, and using a higher concentration buffer (e.g., 500 mM HEPES) can improve labeling consistency.[13]
-
Side Reactions: While TEAB is generally effective, the use of 50 mM TEAB has been reported to potentially introduce unidentified side reaction products.[14][15] Adhering to the recommended 100 mM concentration and ensuring high-purity reagents can minimize this risk.
-
Amine-Containing Buffers: Avoid using any amine-containing buffers (e.g., Tris) in the steps prior to labeling, as they will compete with the peptides for the TMT reagent, leading to poor labeling efficiency.[7]
By following these detailed protocols and understanding the critical role of this compound, researchers can achieve robust and reproducible results in their quantitative proteomics experiments using TMT labeling.
References
- 1. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 2. Ammonium bicarbonate or this compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 3. Isobaric Labeling Based LC-MS/MS Strategy for Comprehensive Profiling of Human Pancreatic Tissue Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to prepare TMT-labeled proteomics samples | The Pan Lab [thepanlab.com]
- 5. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Sample Preparation for Relative Quantitation of Proteins Using Tandem Mass Tags (TMT) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
- 14. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Elution of Oligonucleotides from Polyacrylamide Gels using Triethylammonium Bicarbonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the elution of oligonucleotides from polyacrylamide electrophoresis (PAGE) gels using a triethylammonium (B8662869) bicarbonate (TEAB) buffer system. This method is a cornerstone for obtaining high-purity oligonucleotides essential for various applications in research, diagnostics, and therapeutic development.
Introduction
Polyacrylamide gel electrophoresis is a high-resolution technique for the purification of synthetic oligonucleotides, effectively separating full-length products from shorter, failure sequences (n-1mers) and other impurities generated during chemical synthesis.[1][2] Following electrophoresis, the desired oligonucleotide must be efficiently recovered from the gel matrix. The "crush and soak" or diffusion method is a common and straightforward technique for this purpose.[3][4]
The choice of elution buffer is critical for maximizing the recovery and purity of the oligonucleotide. Triethylammonium bicarbonate (TEAB) is a volatile buffer, which is a significant advantage in oligonucleotide purification.[5] Its volatility allows for easy removal by lyophilization (freeze-drying), leaving the purified oligonucleotide salt-free. This is particularly beneficial for downstream applications that are sensitive to high salt concentrations, such as mass spectrometry, enzymatic reactions, and cell-based assays.
Principle of the Method
The elution of oligonucleotides from a polyacrylamide gel matrix is based on the principle of diffusion. The excised gel slice containing the oligonucleotide of interest is crushed to increase the surface area and then soaked in an elution buffer. The oligonucleotides diffuse out of the gel matrix and into the surrounding buffer over time. Factors that influence the efficiency of elution include the size of the oligonucleotide, the concentration of the polyacrylamide gel, the volume and composition of the elution buffer, incubation time, and temperature.
Using TEAB as an elution buffer provides an effective means of solubilizing the oligonucleotide while being easily removable. The bicarbonate component helps to maintain a slightly alkaline pH, which is favorable for the stability of DNA and RNA.
Experimental Protocols
Preparation of 1 M this compound (TEAB) Stock Solution
Materials:
-
Triethylamine (B128534) (TEA)
-
Dry ice (solid carbon dioxide) or a cylinder of carbon dioxide gas
-
Milli-Q or nuclease-free water
-
Stir plate and stir bar
-
Fume hood
-
pH meter
Procedure:
-
In a chemical fume hood, add 139 mL of triethylamine to 325 mL of sterile, nuclease-free water in a suitable beaker or flask with a stir bar. This will form two phases.
-
While stirring the solution vigorously, slowly add small pieces of dry ice or bubble carbon dioxide gas through the solution.
-
Continue to add carbon dioxide until the two phases merge into a single, clear phase and the pH of the solution is approximately 8.0 or less.
-
Adjust the final volume to 500 mL with sterile, nuclease-free water to achieve a final concentration of 2 M. For a 1 M solution, adjust the final volume to 1 L.
-
Store the 1 M TEAB stock solution at 2-8°C. The solution should be tightly sealed to prevent the loss of carbon dioxide and a subsequent increase in pH.
Elution of Oligonucleotides from PAGE Gel
Materials:
-
Excised polyacrylamide gel slice containing the oligonucleotide of interest
-
Sterile scalpel or razor blade
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile pipette tips
-
1 M TEAB stock solution
-
Nuclease-free water
-
Incubator or shaker
-
Centrifuge
-
SpeedVac or lyophilizer
Procedure:
-
Gel Excision: Following PAGE and visualization of the oligonucleotide bands by UV shadowing, carefully excise the band corresponding to the full-length product using a sterile scalpel. Minimize the amount of excess polyacrylamide gel surrounding the band.
-
Gel Crushing: Place the excised gel slice into a sterile microcentrifuge tube. Crush the gel slice into small pieces using a sterile pipette tip or a small pestle. This increases the surface area for elution.
-
Elution: Add a sufficient volume of elution buffer (e.g., 0.1 M or 0.5 M TEAB) to the crushed gel. A common practice is to add 2-3 volumes of buffer relative to the volume of the gel slice. Ensure the gel pieces are fully submerged.
-
Incubation: Incubate the tube with shaking or rotation to facilitate diffusion. Incubation can be performed for several hours at room temperature (e.g., 3-4 hours) or overnight at 37°C for higher recovery.[6]
-
First Elution Recovery: Centrifuge the tube at high speed (e.g., >12,000 x g) for 2-3 minutes to pellet the gel fragments. Carefully transfer the supernatant, which contains the eluted oligonucleotide, to a new sterile microcentrifuge tube.
-
Second Elution (Optional but Recommended): To maximize recovery, add another 1-2 volumes of the elution buffer to the gel pellet, vortex briefly, and repeat the incubation and centrifugation steps. Pool the second supernatant with the first.
-
Desalting and Concentration: The pooled supernatant contains the oligonucleotide and TEAB. To remove the TEAB and concentrate the oligonucleotide, freeze the sample and lyophilize it to dryness using a SpeedVac or a freeze-dryer. The volatile TEAB will be removed during this process.
-
Reconstitution: Resuspend the dried, purified oligonucleotide pellet in a desired volume of nuclease-free water or a suitable buffer for your downstream application.
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm (A260) using a spectrophotometer.
Data Presentation
| Elution Method | Common Elution Buffers | Typical Recovery Yield | Key Advantages |
| Diffusion ("Crush and Soak") | 0.1 M - 0.5 M TEAB0.2 M - 0.5 M NaCl10 mM Tris-HCl, 1 mM EDTA (TE Buffer) | 20% - 70%[3] | Simple, requires minimal specialized equipment. TEAB allows for easy salt removal. |
| Electroelution | Tris-acetate-EDTA (TAE) BufferTris-borate-EDTA (TBE) Buffer | >70% | Higher efficiency and faster than diffusion. |
Note: Recovery yields can be highly variable and depend on factors such as oligonucleotide length, gel percentage, and adherence to the protocol.
Mandatory Visualization
References
- 1. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genelink.com [genelink.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. qiagen.com [qiagen.com]
- 6. ProceduresCrushSoakPolyacrylamideGelElution < Lab < TWiki [barricklab.org]
Application Notes and Protocols for Triethylammonium Bicarbonate in Ion-Exchange Chromatography of Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ion-exchange chromatography (IEX-C) is a powerful technique for the purification of proteins based on their net surface charge. The choice of buffer system is critical for successful separation and for downstream applications. Triethylammonium (B8662869) bicarbonate (TEAB) is a volatile buffer that has gained prominence in protein purification schemes, particularly when the purified protein is intended for analysis by mass spectrometry (MS). Its volatility allows for easy removal by lyophilization, leaving the protein free of buffer salts that can interfere with MS analysis.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the use of TEAB in the ion-exchange chromatography of proteins.
Advantages of Using TEAB in Protein IEX-C
-
MS Compatibility: TEAB is a volatile salt that decomposes into volatile components (triethylamine, carbon dioxide, and water), which can be easily removed by lyophilization. This makes it an excellent choice for applications requiring subsequent mass spectrometry analysis, as it minimizes signal suppression caused by non-volatile salts.[3][4]
-
Non-denaturing Conditions: Ion-exchange chromatography with TEAB can be performed under non-denaturing conditions, preserving the native structure and biological activity of the protein.
-
Versatility: TEAB can be used in both anion-exchange (AEX) and cation-exchange (CEX) chromatography, depending on the isoelectric point (pI) of the target protein and the pH of the buffer system.
Key Considerations for Method Development
Before proceeding with the protocols, it is essential to consider the following factors to optimize the separation of your specific protein of interest:
-
Protein Isoelectric Point (pI): The pI of the protein is the pH at which it has no net charge. For AEX-C, the operating pH should be above the protein's pI, conferring a net negative charge. For CEX-C, the operating pH should be below the pI, resulting in a net positive charge. A general guideline is to select a pH at least one unit away from the pI.
-
Choice of Ion-Exchanger:
-
Anion-Exchangers: Contain positively charged functional groups (e.g., diethylaminoethyl - DEAE, quaternary ammonium (B1175870) - Q) and are used to bind negatively charged proteins.
-
Cation-Exchangers: Contain negatively charged functional groups (e.g., carboxymethyl - CM, sulfopropyl - SP) and are used to bind positively charged proteins.
-
-
Elution Strategy: Proteins are typically eluted from the IEX column by increasing the ionic strength of the mobile phase using a salt gradient. This disrupts the electrostatic interactions between the protein and the stationary phase. In the context of TEAB buffers, this is often achieved by introducing a gradient of a second, stronger volatile salt, such as ammonium formate (B1220265) or ammonium acetate.
Data Presentation: Buffer and Gradient Recommendations
The following tables provide starting points for buffer preparation and gradient design. Optimization will be required for specific protein applications.
Table 1: Recommended Buffer Compositions for Anion-Exchange Chromatography
| Buffer Component | Buffer A (Binding/Equilibration) | Buffer B (Elution) |
| Triethylammonium Bicarbonate (TEAB) | 20 mM | 20 mM |
| Ammonium Formate | 0 M | 1.0 M |
| pH | 8.0 - 8.5 | 8.0 - 8.5 |
Table 2: Recommended Buffer Compositions for Cation-Exchange Chromatography
| Buffer Component | Buffer A (Binding/Equilibration) | Buffer B (Elution) |
| This compound (TEAB) | 20 mM | 20 mM |
| Ammonium Formate | 0 M | 1.0 M |
| pH | 6.0 - 6.5 | 6.0 - 6.5 |
Note: The pH of the TEAB buffer can be adjusted by bubbling CO2 gas through a solution of triethylamine (B128534) in water.
Experimental Protocols
Protocol 1: Preparation of 1 M this compound (TEAB) Stock Solution
This protocol describes the preparation of a 1 M TEAB stock solution with a pH of approximately 8.5.
Materials:
-
Triethylamine (TEA)
-
Dry ice (solid carbon dioxide)
-
Milli-Q or deionized water
-
pH meter
-
Fume hood
-
Appropriate personal protective equipment (PPE)
Procedure:
-
In a chemical fume hood, prepare a 1 M aqueous solution of triethylamine. For example, add 139 mL of triethylamine to 800 mL of cold Milli-Q water and make up the final volume to 1 L.
-
Place the flask containing the TEA solution in an ice bath to keep it cool.
-
Carefully add small pieces of dry ice to the TEA solution with constant stirring. Carbon dioxide gas will bubble through the solution, reacting with the triethylamine to form this compound.
-
Monitor the pH of the solution periodically. Continue adding dry ice until the pH reaches the desired value (typically around 8.5).
-
Store the 1 M TEAB stock solution at 4°C.
Protocol 2: General Anion-Exchange Chromatography of a Protein using a TEAB Buffer System
This protocol provides a general procedure for the purification of a protein with a pI below 7.0 using anion-exchange chromatography with a TEAB-based buffer system.
Materials:
-
Anion-exchange column (e.g., a pre-packed Q-type or DEAE-type column)
-
HPLC or FPLC system
-
1 M TEAB stock solution (pH 8.5)
-
1 M Ammonium Formate stock solution
-
Protein sample, buffer-exchanged into Buffer A
-
0.22 µm syringe filters
Procedure:
-
Buffer Preparation:
-
Buffer A (Binding/Equilibration): 20 mM TEAB, pH 8.5.
-
Buffer B (Elution): 20 mM TEAB, 1 M Ammonium Formate, pH 8.5.
-
Filter both buffers through a 0.22 µm filter and degas.
-
-
Column Equilibration:
-
Equilibrate the anion-exchange column with Buffer A at a constant flow rate until the UV baseline and conductivity are stable (typically 5-10 column volumes).
-
-
Sample Preparation and Loading:
-
Ensure the protein sample is in Buffer A. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Clarify the sample by centrifugation or filtration (0.22 µm) to remove any particulates.
-
Load the prepared sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with Buffer A for 5-10 column volumes or until the UV absorbance returns to baseline, indicating that all unbound molecules have been washed through.
-
-
Elution:
-
Elute the bound protein using a linear gradient of Buffer B. A typical starting gradient is 0-100% Buffer B over 20 column volumes.
-
Collect fractions throughout the elution process.
-
-
Fraction Analysis:
-
Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm or using a protein assay such as Bradford or BCA).
-
Further analyze the fractions containing the protein of interest by SDS-PAGE to assess purity.
-
-
Post-Purification Processing:
-
Pool the fractions containing the purified protein.
-
Remove the volatile TEAB and ammonium formate buffers by lyophilization (freeze-drying).
-
Reconstitute the purified, salt-free protein in a buffer suitable for downstream applications.
-
Visualizations
Caption: Workflow for Protein Purification using TEAB in IEX-C.
Caption: Gradient Elution in IEX-C with a TEAB Buffer System.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Protein solubilization | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 3. Ammonium bicarbonate or this compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 4. Developments in Ion Exchange Chromatography–Mass Spectrometry for the Characterization of Intact Proteins and Proteoforms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Workflow for Phosphopeptide Enrichment in Mass Spectrometry Utilizing Triethylammonium Bicarbonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The study of the phosphoproteome, however, is challenging due to the low stoichiometry of phosphorylation and the suppression of phosphopeptide signals by more abundant non-phosphorylated peptides in mass spectrometry (MS) analysis.[1][2] Consequently, the specific enrichment of phosphopeptides from complex biological samples is an indispensable step for in-depth phosphoproteomic studies.[1][2]
This application note details a comprehensive workflow that leverages the advantageous properties of triethylammonium (B8662869) bicarbonate (TEAB) for sensitive and reproducible phosphopeptide analysis. While not a direct enrichment agent, TEAB serves as a crucial component in sample preparation and fractionation, ensuring high-quality data for mass spectrometry. This document provides detailed protocols from cell lysis to mass spectrometry analysis, quantitative data comparisons, and visual diagrams to guide researchers in applying this robust methodology.
Principle of the Method
Triethylammonium bicarbonate (TEAB) is a volatile salt that is highly compatible with mass spectrometry. Its utility in phosphoproteomics stems from two key applications within the workflow:
-
Enzymatic Digestion Buffer: TEAB provides a stable, slightly alkaline environment (typically pH 8.0-8.5) that is optimal for the activity of proteolytic enzymes like trypsin and Lys-C. This ensures complete and efficient digestion of proteins into peptides, a prerequisite for successful phosphopeptide enrichment. Its volatility allows for easy removal by lyophilization before subsequent enrichment or analysis steps.[3][4]
-
High-pH Reversed-Phase (HpH-RP) Fractionation: Phosphopeptides, once enriched, can be further separated to reduce sample complexity. HpH-RP chromatography is a powerful technique for this purpose.[5][6] Using a TEAB-based mobile phase at a high pH (around 10) provides an orthogonal separation to the low-pH reversed-phase chromatography typically used before MS analysis. This two-dimensional separation significantly increases the number of identified phosphopeptides.[2][6] Studies have shown that a TEA-based HpH-RP fractionation method performs better than ammonia-based methods, identifying a greater number of phosphopeptides, especially multi-phosphorylated peptides.[2]
Experimental Protocols
This section provides a series of detailed protocols that constitute a complete workflow for phosphopeptide enrichment and analysis.
Protocol 1: Cell Lysis and Protein Extraction
-
Harvest Cells: Harvest cultured cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a lysis buffer containing 8 M urea (B33335) in 50 mM TEAB, supplemented with protease and phosphatase inhibitors.
-
Cell Lysis: Resuspend the cell pellet in the lysis buffer. Sonicate the sample on ice to ensure complete cell lysis and shear nucleic acids.
-
Clarification: Centrifuge the lysate at 16,000 x g for 15-20 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a compatible method like the BCA assay.[3]
Protocol 2: Protein Reduction, Alkylation, and Digestion
-
Reduction: To the protein lysate, add dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubate for 30 minutes at room temperature.
-
Alkylation: Add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.
-
Quenching: Add DTT to a final concentration of 15 mM to quench the excess IAA and incubate for 30 minutes at room temperature.
-
Digestion:
-
Dilute the sample with 50 mM TEAB to reduce the urea concentration to less than 2 M.[3]
-
Add Lys-C at an enzyme-to-protein ratio of 1:50 (w/w) and incubate for 4 hours at 37°C.
-
Add sequencing-grade trypsin at an enzyme-to-protein ratio of 1:100 (w/w) and incubate overnight (16-18 hours) at 37°C.[3][4]
-
-
Acidification: Stop the digestion by adding trifluoroacetic acid (TFA) to a final concentration of 0.5-1%.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column. Lyophilize the desalted peptides to dryness.
Protocol 3: Phosphopeptide Enrichment with TiO₂
This protocol is adapted from established methods for titanium dioxide (TiO₂) affinity chromatography.[2][5]
-
Reconstitution: Reconstitute the dried peptide sample in the TiO₂ loading buffer (e.g., 70% acetonitrile (B52724) (ACN), 5% TFA, 20% lactic acid).[2]
-
TiO₂ Bead Equilibration: Prepare a slurry of TiO₂ beads. Equilibrate the beads by washing them with the loading buffer.
-
Binding: Add the reconstituted peptide sample to the equilibrated TiO₂ beads and incubate for 30 minutes with gentle rotation to allow phosphopeptides to bind.
-
Washing:
-
Elution: Elute the bound phosphopeptides from the TiO₂ beads using an elution buffer with a high pH, such as 1.5% ammonium (B1175870) hydroxide.[7] Immediately acidify the eluate with formic acid or TFA.
-
Clean-up: Desalt the enriched phosphopeptides using a C18 StageTip or similar device and dry them in a vacuum centrifuge.
Protocol 4: High-pH Reversed-Phase (HpH-RP) Fractionation
-
Mobile Phase Preparation:
-
Buffer A: 10 mM TEAB, pH 10, in water.
-
Buffer B: 10 mM TEAB, pH 10, in 90% ACN.
-
-
Sample Reconstitution: Reconstitute the enriched phosphopeptide sample in Buffer A.
-
Fractionation:
-
Use a high-pH stable C18 column on an HPLC system.
-
Inject the sample and separate the peptides using a gradient of increasing Buffer B concentration.
-
Collect fractions at regular intervals.
-
-
Fraction Concatenation: Combine the collected fractions into a smaller number of final fractions (e.g., combine every 6th fraction) to balance depth of coverage with instrument time.
-
Final Preparation: Dry the combined fractions in a vacuum centrifuge and store at -80°C until MS analysis.
Data Presentation
The following table summarizes quantitative data from studies comparing different phosphopeptide enrichment and fractionation strategies, highlighting the effectiveness of TEA-based HpH-RP.
| Method | Starting Material (HeLa cell lysate) | Number of Identified Phosphopeptides | Specificity (% Phosphopeptides) | Reference |
| Single-shot TiO₂ enrichment | 400 µg peptides | ~17,000 | >90% | [2] |
| Ammonia-based HpH-RP fractionation | Enriched phosphopeptides | Lower | Not specified | [2] |
| TEA-based HpH-RP fractionation | Enriched phosphopeptides | Higher | Not specified | [2] |
| IMAC Enrichment (3 rounds) | Whole cell lysate | ~8,000 | ~85% | [8] |
| TiO₂ Enrichment (3 rounds) | Whole cell lysate | ~8,500 | ~85% | [8] |
Note: The values presented are approximate and can vary based on the specific experimental conditions, mass spectrometer used, and data analysis pipeline. The data indicates that fractionation after enrichment, particularly with TEA-based HpH-RP, leads to a higher number of identified phosphopeptides compared to ammonia-based methods or single-shot analyses.[2]
Mandatory Visualization
Caption: Integrated workflow for phosphopeptide analysis highlighting TEAB usage.
Caption: Principle of High-pH Reversed-Phase (HpH-RP) fractionation.
Conclusion
The use of this compound is integral to a high-performance phosphoproteomics workflow. Its role as an optimal digestion buffer and as a superior mobile phase component for high-pH reversed-phase fractionation contributes significantly to the depth and quality of phosphoproteomic analyses. By reducing sample complexity and improving peptide separation, the incorporation of TEAB-based HpH-RP fractionation allows researchers to identify thousands more phosphopeptides than with single-shot analyses. The protocols and data presented in this application note provide a comprehensive guide for researchers aiming to achieve in-depth and reliable characterization of the phosphoproteome.
References
- 1. Enrichment techniques employed in phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Evaluation of Different TiO2-Based Phosphopeptide Enrichment and Fractionation Methods for Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In-Depth Analysis of Tissue Phosphoproteomics with TiO2 Enrichment and Fractionation with High-pH Reversed-Phase Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Offline High pH Reversed-Phase Peptide Fractionation for Deep Phosphoproteome Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphopeptide Enrichment Using Offline Titanium Dioxide Columns for Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Navigating pH Shifts in Triethylammonium Bicarbonate Buffer: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Triethylammonium bicarbonate (TEAB) buffer is a volatile and effective buffer system widely used in reversed-phase high-performance liquid chromatography (RP-HPLC), mass spectrometry, and oligonucleotide purification. However, its alkaline nature and reliance on dissolved carbon dioxide make it susceptible to pH shifts, which can significantly impact experimental reproducibility and the accuracy of results. This technical support center provides a comprehensive guide to understanding, preventing, and troubleshooting pH shifts in TEAB buffer during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of pH shifts in TEAB buffer?
A1: The pH of TEAB buffer is a delicate equilibrium between triethylamine (B128534) (a weak base), water, and carbonic acid, formed from dissolved carbon dioxide (CO2). The two primary factors that disrupt this equilibrium and cause pH shifts are:
-
Loss of Carbon Dioxide (CO2): TEAB buffer is prepared by saturating an aqueous solution of triethylamine with CO2. If the buffer is exposed to the atmosphere, the dissolved CO2 will escape, leading to a decrease in carbonic acid concentration. This shifts the equilibrium and causes a significant increase in the buffer's pH.
-
Temperature Fluctuations: The pH of most buffer solutions is temperature-dependent. For amine-based buffers like TEAB, a decrease in temperature generally leads to an increase in pH, while an increase in temperature will cause the pH to decrease .[1] It is crucial to measure and adjust the pH of the buffer at the temperature at which it will be used.[2]
Q2: How can I prevent the pH of my TEAB buffer from changing during storage?
A2: Proper preparation and storage are critical for maintaining the pH stability of your TEAB buffer.
-
Preparation: Ensure the initial saturation with CO2 is complete, bubbling the gas through the triethylamine solution until the target pH (typically 8.4-8.6) is stable.[3]
-
Storage: Always store TEAB buffer in a tightly sealed, airtight container to minimize CO2 loss.[4] For long-term stability, refrigeration at 2-8°C is recommended. However, remember to allow the buffer to equilibrate to your experimental temperature and re-check the pH before use.
Q3: What is the expected shelf life of a TEAB buffer solution?
A3: The shelf life of a TEAB buffer solution is highly dependent on storage conditions. When stored in a tightly sealed container at 2-8°C, a well-prepared TEAB buffer can maintain its pH for several weeks to a few months. However, for critical applications, it is best practice to prepare the buffer fresh or to verify the pH of a stored solution before each use. For opened bottles, the shelf life is significantly reduced, with alkaline buffers like TEAB being more susceptible to change over a few weeks.
Q4: How does the concentration of TEAB buffer affect its pH stability?
A4: The concentration of the buffer directly impacts its buffering capacity. A higher concentration of TEAB will have a greater capacity to resist pH changes upon the addition of an acid or base.[5][6] Generally, buffer concentrations in the range of 10-100 mM are used in HPLC applications. While a higher concentration provides better pH stability, it can also lead to issues like precipitation when mixed with high percentages of organic solvents in gradient elution.[7] Therefore, the optimal concentration is a balance between required buffering capacity and solubility in the mobile phase.
Troubleshooting Guide
Encountering a pH shift during an experiment can be frustrating. This guide provides a systematic approach to troubleshooting and mitigating the issue.
Identifying the Problem
The first step is to confirm that a pH shift is the root cause of your experimental issue (e.g., changes in retention time, poor peak shape in chromatography). Regularly calibrate your pH meter and measure the pH of your TEAB buffer at the experimental temperature.
Troubleshooting Workflow
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. hplc.eu [hplc.eu]
- 3. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]
- 4. benchchem.com [benchchem.com]
- 5. avantorsciences.com [avantorsciences.com]
- 6. Khan Academy [khanacademy.org]
- 7. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
optimizing Triethylammonium bicarbonate concentration for oligonucleotide separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of Triethylammonium (B8662869) bicarbonate (TEAB) concentration for oligonucleotide separation via ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC).
Troubleshooting Guide
This guide addresses common problems encountered during the purification of oligonucleotides using TEAB buffer.
Q1: Why is my oligonucleotide peak broad and poorly resolved?
A1: Poor peak shape and resolution can stem from several factors related to the mobile phase and chromatographic conditions.
-
Suboptimal TEAB Concentration: The concentration of the ion-pairing reagent is critical for good separation. Insufficient TEAB may lead to inadequate ion-pairing with the negatively charged phosphate (B84403) backbone of the oligonucleotide, resulting in poor retention and peak broadening. Conversely, an excessively high concentration can also negatively impact resolution. For many applications, a concentration of around 40 mM TEAB has been shown to yield high purity.[1]
-
Incorrect pH: The pH of the mobile phase influences both the charge of the oligonucleotide and the ion-pairing agent. A neutral pH of 7.0 is often a good starting point.[1] Significant deviations can alter retention times and peak shape.
-
Secondary Structures: Oligonucleotides, particularly those rich in guanine, can form secondary structures that interfere with separation. Performing the separation at an elevated temperature (e.g., 60°C or higher) can help to denature these structures and improve peak sharpness.[2]
-
Column Issues: An old or improperly packed column can lead to poor performance. Ensure your column is in good condition and suitable for oligonucleotide separations.
Caption: Troubleshooting workflow for poor oligonucleotide peak resolution.
Q2: My oligonucleotide yield is low after purification. What could be the cause?
A2: Low yield can be a trade-off for high purity. Here are some potential reasons and solutions:
-
Higher Purity Often Means Lower Yield: Optimized conditions for high purity, such as a 40 mM TEAB buffer at pH 7, may result in a slightly lower yield compared to other conditions.[1]
-
Incomplete Elution: The oligonucleotide may not be fully eluting from the column. A stronger elution buffer or a steeper gradient may be necessary.
-
Sample Loss During Post-Purification: TEAB is volatile and can be removed by lyophilization or using a speed vac.[3] However, improper handling during this step can lead to sample loss. Ensure the sample is fully dried and carefully reconstituted.
Q3: I'm observing n-1 and other failure sequences in my purified sample. How can I improve their removal?
A3: The separation of full-length oligonucleotides from shorter "failure sequences" is a primary goal of purification.[4]
-
Optimize Ion-Pairing: The concentration of TEAB is crucial for resolving species that differ by only one nucleotide. Increasing the concentration of the ion-pairing agent generally improves the separation of these closely related impurities.[5]
-
Gradient Slope: A shallower gradient of the organic modifier (e.g., acetonitrile) can enhance the resolution between the desired product and failure sequences.
-
Column Chemistry: The choice of stationary phase can impact selectivity. C18 columns are commonly used for IP-RP-HPLC of oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of TEAB for oligonucleotide purification?
A1: While the optimal concentration can vary depending on the specific oligonucleotide and system, a study on the purification of a 30-mer oligonucleotide found that 40 mM TEAB at pH 7.0 provided the highest purity (93.9%).[1] However, it's important to note that this may come with a slight decrease in yield.[1]
Q2: How does TEAB concentration affect purity and yield?
A2: Increasing the TEAB concentration can have a significant impact on the purity of the final product. For instance, switching from a different buffer system to 40 mM TEAB has been shown to increase purity by approximately 6%.[1] The effect on yield can be inverse, with higher purity conditions sometimes leading to a modest reduction in yield.[1]
Q3: What is the role of TEAB in oligonucleotide separation?
A3: TEAB serves two main purposes. First, it acts as a volatile buffer, which is advantageous because it can be easily removed from the purified oligonucleotide by lyophilization.[3][6] Second, the triethylammonium ion acts as an ion-pairing reagent. It forms a neutral complex with the negatively charged phosphate backbone of the oligonucleotide, allowing the oligonucleotide to be retained and separated on a reversed-phase HPLC column based on its hydrophobicity.[5][7]
Caption: The role of TEAB as an ion-pairing agent in oligonucleotide separation.
Q4: How do I prepare a 1 M TEAB stock solution?
A4: A 1 M TEAB stock solution can be prepared by dissolving triethylamine (B128534) (TEA) in water and then bubbling carbon dioxide gas through the solution until the desired pH is reached.
-
Start with a 1 M aqueous solution of triethylamine.[3]
-
Bubble carbon dioxide gas through the solution. This can be done using dry ice in a separate flask connected by tubing.[3][8]
-
Continue bubbling until the pH of the solution reaches approximately 8.5.[3]
-
Store the buffer at 4°C in a tightly sealed container.[3][8]
Data Summary
The following tables summarize quantitative data from a study optimizing HPLC parameters for oligonucleotide purification.[1]
Table 1: Effect of TEAB Concentration on Purity and Yield at pH 7.0
| TEAB Concentration (mM) | Purity (%) | Yield (%) |
| 1 | Not Reported | Not Reported |
| 10 | 88.0 | 74.0 |
| 20 | 91.5 | 73.5 |
| 40 | 93.9 | 73.0 |
Table 2: Effect of pH on Purity and Yield with 40 mM TEAB
| pH | Purity (%) | Yield (%) |
| 5 | 85.9 | 78.0 |
| 6 | 86.0 | 78.8 |
| 7 | 93.9 | 73.0 |
| 8 | 93.3 | 74.5 |
| 9 | 93.15 | 74.1 |
Table 3: Comparison of Different Buffers at 10 mM and pH 7.0
| Buffer | Purity (%) | Yield (%) |
| K₂HPO₄ | 87.7 | 77.9 |
| TEAA | 90.3 | 70.0 |
| TEAB | 88.0 | 74.0 |
| NH₄CH₃CO₂ | 84.0 | 69.0 |
Experimental Protocols
Protocol 1: Preparation of 1 M Triethylammonium Bicarbonate (TEAB) Buffer
-
In a fume hood, prepare a 1 M aqueous solution of triethylamine (TEA). For example, add 139 mL of TEA to 800 mL of deionized water and make up the final volume to 1 L.
-
Place the TEA solution in a flask on a magnetic stirrer in an ice bath.
-
In a separate flask, place crushed dry ice (solid carbon dioxide).
-
Connect the side arm of the dry ice flask to a piece of tubing.
-
Submerge the other end of the tubing into the TEA solution, ensuring it is below the liquid surface.
-
Allow the CO₂ gas to bubble through the TEA solution for 3-4 hours, or until the pH of the solution stabilizes at approximately 8.5.[3]
-
Store the 1 M TEAB buffer in a tightly sealed bottle at 4°C.[3]
Protocol 2: General IP-RP-HPLC Method for Oligonucleotide Purification
-
Mobile Phase A: Prepare an aqueous solution of TEAB at the desired concentration (e.g., 40 mM) and pH (e.g., 7.0). Filter the buffer through a 0.45 µm membrane.
-
Mobile Phase B: Acetonitrile (B52724).
-
Column: A reversed-phase C18 column suitable for oligonucleotide separation.
-
Column Temperature: Set the column temperature to 60°C to minimize secondary structures.[2]
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min for an analytical column.
-
Gradient:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the crude oligonucleotide sample.
-
Apply a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. The steepness of the gradient will affect resolution. A shallower gradient generally provides better resolution.
-
After the desired product has eluted, wash the column with a high percentage of Mobile Phase B to remove any remaining hydrophobic impurities.
-
Re-equilibrate the column to the initial conditions.
-
-
Detection: Monitor the elution profile using a UV detector at 260 nm.
-
Fraction Collection: Collect the fractions corresponding to the main peak of the full-length oligonucleotide.
-
Post-Purification: Remove the TEAB and acetonitrile from the collected fractions by lyophilization or using a speed vac to obtain the purified oligonucleotide as a solid.[3]
Caption: A generalized workflow for oligonucleotide purification using IP-RP-HPLC.
References
- 1. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]
- 2. lcms.cz [lcms.cz]
- 3. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]
- 4. ch.gilson.com [ch.gilson.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC with Triethylammonium Bicarbonate
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide focuses on addressing peak tailing when using Triethylammonium (B8662869) bicarbonate (TEAB) as a mobile phase buffer and ion-pairing reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing in reverse-phase HPLC?
Peak tailing is most often caused by more than one mechanism of analyte retention.[1] In reversed-phase HPLC, while the primary retention mechanism is hydrophobic interaction, secondary polar interactions can occur between analytes and the stationary phase. A common cause is the interaction of basic compounds with ionized residual silanol (B1196071) groups on the silica-based stationary phase.[1][2][3]
Q2: How does Triethylammonium bicarbonate (TEAB) help in improving peak shape?
This compound is a volatile buffer and an ion-pairing agent.[4][5] As an ion-pairing reagent, the triethylammonium ion (TEA+) can interact with and shield the negatively charged silanol groups on the stationary phase.[6][7] This minimizes the undesirable secondary interactions between basic analytes and the stationary phase, leading to improved peak symmetry.[6]
Q3: Why am I still experiencing peak tailing even when using TEAB?
Several factors can contribute to peak tailing despite using TEAB. These can be broadly categorized into issues with the mobile phase, column, sample, or the HPLC instrument itself. Common reasons include improper mobile phase preparation, insufficient column equilibration, column contamination or degradation, sample overload, or extra-column effects.[3][8]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root cause of peak tailing when using TEAB in your HPLC experiments.
Is the issue related to your Mobile Phase?
Question: Is your this compound (TEAB) buffer prepared correctly?
Answer: Improper preparation of the TEAB buffer can lead to inconsistent pH and concentration, affecting its performance as an ion-pairing reagent.
Troubleshooting Steps:
-
Verify Preparation Method: TEAB is typically prepared by bubbling carbon dioxide gas through an ice-cold aqueous solution of triethylamine (B128534) until the desired pH (usually 7.5-8.0) is reached.[4] A more efficient method involves using a pressure reactor.[4][9]
-
Check pH: The mobile phase pH should be stable and appropriate for your analyte. A pH near the analyte's pKa can lead to uneven ionization and asymmetrical peaks.[2]
-
Ensure Purity: Use high-purity reagents and HPLC-grade water to prepare your mobile phase to avoid introducing contaminants.[6]
Question: Is the TEAB concentration optimal?
Answer: The concentration of the ion-pairing reagent can significantly impact peak shape and retention.
Troubleshooting Steps:
-
Evaluate Concentration: Typical concentrations for ion-pairing reagents are in the range of 2–5 mmol/L.[6] However, the optimal concentration can vary. For some applications, concentrations up to 40 mM have been used to improve purity.[10]
-
Adjust Concentration: Systematically vary the TEAB concentration to find the optimal level that minimizes tailing for your specific analyte and column.
Is the issue related to your Column?
Question: Is the column sufficiently equilibrated with the TEAB mobile phase?
Answer: Ion-pairing chromatography requires extended column equilibration times for the reagent to adsorb onto the stationary phase and establish equilibrium.[6][11][12] Insufficient equilibration is a common cause of poor peak shape and retention time drift.
Troubleshooting Steps:
-
Increase Equilibration Volume: While 10-20 column volumes are often sufficient for standard reversed-phase methods, ion-pairing methods may require 20-50 column volumes or more.[11][13]
-
Verify Equilibration: To confirm the column is equilibrated, perform repeated injections of your standard until you observe stable and consistent retention times.[13]
Question: Is your column old, contaminated, or damaged?
Answer: Column degradation, contamination from sample matrix components, or physical damage to the column bed can all lead to peak tailing.[3][8][14]
Troubleshooting Steps:
-
Flush the Column: Wash the column with a strong solvent to remove strongly retained contaminants.[8][15] For reversed-phase columns, this is typically 100% acetonitrile (B52724) or methanol.
-
Use a Guard Column: A guard column can protect the analytical column from contaminants and extend its lifetime.[16]
-
Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and require replacement.[8]
Is the issue related to your Sample or Instrument?
Question: Are you overloading the column?
Answer: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[8]
Troubleshooting Steps:
-
Reduce Injection Volume: Decrease the volume of sample injected onto the column.
-
Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample.
Question: Is there a mismatch between your sample solvent and the mobile phase?
Answer: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause peak distortion.[8][15]
Troubleshooting Step:
-
Match Solvents: Ideally, your sample solvent should be the same as or weaker than the initial mobile phase composition.
Question: Could extra-column effects be the cause?
Answer: Peak tailing can be introduced by factors outside of the column, such as excessive tubing length or dead volume in fittings and connections.[2][8]
Troubleshooting Steps:
-
Minimize Tubing Length: Use the shortest possible length of tubing with a narrow internal diameter to connect the column to the detector.[8]
-
Check Fittings: Ensure all fittings are properly tightened to avoid leaks and minimize dead volume.[3]
Experimental Protocols
Protocol 1: Preparation of 1 M this compound (TEAB) Stock Solution
Materials:
-
Triethylamine (TEA), high purity
-
Deionized water, HPLC grade
-
Carbon dioxide (CO2) gas
-
Ice bath
-
Glass pressure reactor (optional, but recommended for efficiency)[4]
-
pH meter
Procedure:
-
In a suitable container (e.g., a beaker or the pressure reactor vessel), combine one volume of triethylamine with an appropriate volume of ice-cold deionized water to achieve the desired final concentration (e.g., for a 1 M solution, use approximately 139 mL of TEA per liter of final solution).
-
Place the container in an ice bath to keep the solution cool during the reaction.
-
Atmospheric Pressure Method: Slowly bubble CO2 gas through the solution while stirring continuously.
-
Pressurized Method: If using a pressure reactor, seal the vessel and introduce CO2 gas to a pressure of 20-25 psi.[4]
-
Monitor the pH of the solution periodically. Continue adding CO2 until the pH stabilizes in the range of 7.5-8.0.[4]
-
Store the resulting 1 M TEAB stock solution at 2-8°C.
Protocol 2: Column Equilibration for Ion-Pairing Chromatography
Objective: To ensure the stationary phase is fully saturated with the ion-pairing reagent, leading to stable retention times and symmetrical peak shapes.
Procedure:
-
Initial Flush: Before introducing the mobile phase containing TEAB, flush the column with a mixture of water and the organic modifier (e.g., acetonitrile or methanol) in a ratio similar to your starting mobile phase conditions.
-
Introduce Mobile Phase: Begin pumping your mobile phase containing the desired concentration of TEAB through the column at the analytical flow rate.
-
Equilibration Volume: Pump a minimum of 20-50 column volumes of the mobile phase through the column.[11][13] To calculate the column volume (Vc) in mL, use the formula: Vc ≈ (π * (column inner diameter in cm)² * column length in cm) / 4 * 0.7.
-
Verify Equilibration:
-
Inject a blank (mobile phase) and ensure a stable baseline.
-
Perform repeated injections of an analyte standard.
-
Equilibration is considered complete when the retention times of the analyte peaks are consistent (e.g., <0.5% RSD) over at least three consecutive injections.
-
Data Presentation
Table 1: Effect of TEAB Concentration on Peak Asymmetry
| TEAB Concentration (mM) | Analyte | Peak Asymmetry Factor (As) |
| 5 | Analyte X | 2.1 |
| 10 | Analyte X | 1.8 |
| 20 | Analyte X | 1.4 |
| 40 | Analyte X | 1.2 |
Note: This is example data. Actual results will vary depending on the analyte, column, and other chromatographic conditions.
Table 2: Column Equilibration Volume vs. Retention Time Stability
| Equilibration Volume (Column Volumes) | Retention Time (min) | Relative Standard Deviation (RSD) |
| 10 | 5.8, 5.6, 5.4 | 3.6% |
| 20 | 5.2, 5.1, 5.1 | 1.1% |
| 30 | 5.0, 5.0, 5.0 | 0.0% |
| 40 | 5.0, 5.0, 5.0 | 0.0% |
Note: This is example data illustrating the trend of retention time stabilization with increased equilibration volume.
Visualizations
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. tandfonline.com [tandfonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. welch-us.com [welch-us.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uhplcs.com [uhplcs.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. waters.com [waters.com]
- 15. agilent.com [agilent.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Triethylammonium Bicarbonate (TEAB) Solutions
Welcome to the Technical Support Center for Triethylammonium (B8662869) Bicarbonate (TEAB) solutions. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the stability and use of dilute TEAB solutions in experimental settings.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with TEAB solutions.
| Problem | Possible Causes | Solutions |
| Unexpected pH shift in the TEAB solution (typically becoming more alkaline). | 1. Loss of Carbon Dioxide (CO₂): TEAB buffer is an equilibrium of triethylamine (B128534), water, and CO₂. Agitation, temperature changes, or exposure to air can cause CO₂ to escape from the solution, leading to an increase in pH. 2. Improper Storage: Storing the solution in a container that is not airtight can accelerate CO₂ loss. | 1. Re-carbonate the solution: Gently bubble CO₂ gas through the solution until the desired pH is restored. Monitor the pH carefully during this process. 2. Use freshly prepared solutions: For pH-sensitive applications, it is best to use freshly prepared or recently pH-adjusted TEAB solutions. 3. Ensure airtight storage: Store TEAB solutions in tightly sealed containers with minimal headspace to reduce CO₂ loss. |
| Inconsistent retention times in HPLC. | 1. pH Instability of the Mobile Phase: As described above, the pH of the TEAB buffer can change over time, affecting the ionization state of analytes and their interaction with the stationary phase. 2. Buffer Concentration Changes: Evaporation of the solvent can lead to an increase in the TEAB concentration, altering the ionic strength of the mobile phase. 3. Degradation of the TEAB solution. | 1. Prepare fresh mobile phase: Use freshly prepared TEAB buffer for your mobile phase each day. 2. Monitor pH: Regularly check the pH of your stock and working TEAB solutions. 3. Keep mobile phase containers covered: Minimize evaporation by keeping the mobile phase reservoirs covered. |
| Loss of the triethylammonium (TEA) counterion. | This can occur during purification or concentration of samples containing acidic compounds, especially those with a low pKa. The volatile nature of triethylamine allows it to be removed under vacuum, leaving the acidic form of the analyte.[1] | 1. Be mindful of the analyte's pKa: For highly acidic compounds, consider using a non-volatile counterion if the triethylammonium salt is not required for subsequent steps. 2. Avoid excessive drying: When lyophilizing or using a speed vacuum, avoid prolonged drying times after the solvent has evaporated. |
| Precipitation in the mobile phase when mixing with organic solvents. | TEAB has limited solubility in high concentrations of organic solvents like acetonitrile. | 1. Ensure proper mixing order: Always add the organic solvent to the aqueous TEAB solution, not the other way around. 2. Check buffer concentration: Higher concentrations of TEAB are more likely to precipitate. Consider using a lower concentration if your method allows. 3. Perform a solubility test: Before running your HPLC, mix your intended mobile phase composition in a separate container to check for any precipitation. |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about the stability of dilute TEAB solutions.
Q1: How should I prepare a 1M TEAB stock solution? A1: To prepare a 1 M TEAB solution, slowly bubble carbon dioxide (CO₂) gas into an ice-cold 1 M aqueous solution of triethylamine.[2] Continue bubbling until the pH of the solution stabilizes at approximately 8.5. This process should be performed in a well-ventilated fume hood.
Q2: What are the recommended storage conditions for dilute TEAB solutions? A2: For short-term use (a few days), dilute TEAB solutions can be stored at 2-8°C in a tightly sealed container. For longer-term storage, it is recommended to store stock solutions at -20°C for up to a month or at -80°C for up to six months to minimize degradation and CO₂ loss.[3] Avoid repeated freeze-thaw cycles.
Q3: How often should I check the pH of my TEAB solution? A3: For critical applications, it is advisable to check the pH of your working solution daily before use. The pH of stock solutions should be verified after thawing and before dilution.
Q4: What are the signs of TEAB solution degradation? A4: The primary indicator of degradation is a significant and irreversible shift in pH, typically towards the alkaline side, which cannot be corrected by re-carbonation. A strong amine odor may also become more pronounced due to the evaporation of triethylamine.
Q5: Can I use a TEAB solution that has a pH higher than the recommended range? A5: Using a TEAB solution with an elevated pH can adversely affect your experiments, particularly in chromatography where retention times and peak shapes can be altered. It is recommended to adjust the pH by gently bubbling CO₂ through the solution or to prepare a fresh batch.
Data on TEAB Solution Stability
The stability of dilute TEAB solutions is influenced by temperature and storage conditions. The following table summarizes the expected stability based on available data and general chemical principles.
| Concentration | Storage Temperature | Container | Expected Shelf-Life | Key Considerations |
| 1.0 M (Stock) | 2-8°C | Tightly Sealed | Up to 2 weeks | Prone to gradual pH increase due to CO₂ loss. |
| 1.0 M (Stock) | -20°C | Tightly Sealed | Up to 1 month[3] | Avoid repeated freeze-thaw cycles. |
| 1.0 M (Stock) | -80°C | Tightly Sealed | Up to 6 months[3] | Most stable long-term storage condition. |
| 0.1 M (Working) | Room Temperature | Open to Air | < 1 day | Significant pH instability due to rapid CO₂ loss. |
| 0.1 M (Working) | 2-8°C | Tightly Sealed | Up to 1 week | Best for daily use with regular pH monitoring. |
Experimental Protocols
Protocol for Preparation of 1 M Triethylammonium Bicarbonate (TEAB) Solution (pH 8.5)
Materials:
-
Triethylamine (TEA), high purity
-
Deionized water
-
Carbon dioxide (CO₂) gas cylinder with a regulator and a gas dispersion tube
-
Ice bath
-
pH meter, calibrated
-
Graduated cylinder
-
Beaker or flask
-
Stir plate and stir bar
Procedure:
-
In a fume hood, prepare a 1 M aqueous solution of triethylamine. For example, to make 100 mL, add 13.9 mL of triethylamine to approximately 80 mL of deionized water in a beaker placed in an ice bath.
-
Add a stir bar and stir the solution gently.
-
Immerse the pH electrode in the solution to monitor the pH.
-
Insert the gas dispersion tube into the solution, ensuring it is below the surface.
-
Slowly bubble CO₂ gas into the stirring solution.
-
Monitor the pH continuously. The pH will gradually decrease from a highly alkaline value.
-
Stop the CO₂ flow when the pH reaches and stabilizes at 8.5.
-
Transfer the solution to a clean, airtight container and store at the appropriate temperature.
Protocol for Assessing the Stability of a Dilute TEAB Solution
Objective: To monitor the stability of a 0.1 M TEAB solution over time at different storage temperatures.
Materials:
-
0.1 M TEAB solution, freshly prepared
-
Calibrated pH meter
-
UV-Vis spectrophotometer
-
HPLC system
-
Airtight storage containers
Procedure:
-
Aliquots of the freshly prepared 0.1 M TEAB solution are placed into separate, tightly sealed containers.
-
Store the containers under different conditions (e.g., room temperature, 4°C, and -20°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), retrieve a sample from each storage condition.
-
pH Measurement: Allow the sample to equilibrate to room temperature and measure the pH.
-
UV-Vis Spectroscopy: Scan the UV-Vis spectrum of the solution (e.g., from 200 to 400 nm) to check for the appearance of any new absorbing species, which might indicate degradation products.
-
HPLC Analysis: Use a standardized HPLC method to analyze the concentration of the triethylammonium cation. This can be an ion-pairing method where the peak area of the counterion is monitored.
-
Record all data and plot the changes in pH, UV-Vis spectra, and TEAB concentration over time for each storage condition.
Visualizations
References
Technical Support Center: Triethylammonium Bicarbonate (TEAB) Compatibility with Enzymatic Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Triethylammonium Bicarbonate (TEAB) in enzymatic assays. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TEAB) and what are its primary applications?
A1: this compound (TEAB) is a volatile buffer solution created from triethylamine (B128534) and carbonic acid.[1] Its key characteristic is its volatility, which allows it to be easily removed from samples by lyophilization (freeze-drying).[1] Consequently, TEAB is most commonly used in applications where downstream analysis is sensitive to non-volatile salts, such as:
-
Proteomics: It is a popular buffer for the in-solution digestion of proteins with enzymes like trypsin prior to mass spectrometry (MS) analysis.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Its volatility makes it an excellent choice for mobile phases in LC-MS, as it does not interfere with the ionization process in the mass spectrometer.[1]
-
Oligonucleotide Purification: It is used as an ion-pairing reagent for the separation and purification of oligonucleotides.[1][3]
Q2: Is TEAB a suitable buffer for general enzymatic assays?
A2: While TEAB can provide a stable pH environment for enzyme-catalyzed reactions, it is not a common choice for general enzymatic assays (e.g., kinase, phosphatase, or metabolic enzyme assays).[4] The majority of literature and applications focus on its use in proteomics workflows. There is limited data available on its compatibility with a broader range of enzymes and assay detection methods. Therefore, caution and thorough validation are advised when considering TEAB for assays other than its well-established applications.
Q3: What is the typical pH range of TEAB buffer?
A3: TEAB buffer is typically used at a pH of 8.4-8.6.[1] This pH is optimal for the activity of some enzymes, most notably trypsin, which is why it is widely used in protein digestion protocols.[5] However, this alkaline pH may not be suitable for many other enzymes that have optimal activity at neutral or acidic pH.[6][7]
Q4: Are there any known direct inhibitory effects of TEAB on enzymes?
A4: There is a lack of specific studies detailing the inhibitory effects (e.g., IC50 values) of TEAB on a wide variety of enzymes. Its primary component, triethylamine, is an amine, and some amines can interact with enzymes and affect their activity. However, without specific data, any potential inhibition should be determined empirically for the enzyme of interest.
Q5: Can TEAB interfere with common enzymatic assay detection methods?
A5: There is no widespread evidence to suggest that TEAB interferes with common colorimetric or fluorometric detection methods. However, as with any buffer component, it is crucial to run appropriate controls to rule out any unforeseen interference. Potential sources of interference could include:
-
pH Effects: The alkaline nature of TEAB could alter the spectral properties of some detection reagents.
-
Chemical Reactivity: Although unlikely, the triethylamine component could potentially react with certain assay reagents.
It is always recommended to run a "buffer only" control (containing TEAB and the detection reagents without the enzyme or substrate) to check for any background signal.
Data Summary
Table 1: Properties of this compound (TEAB) Buffer
| Property | Value/Description | Reference(s) |
| Chemical Composition | Triethylamine and Carbonic Acid | |
| Typical pH | 8.4 - 8.6 | [1] |
| Volatility | High; easily removed by lyophilization | [1] |
| Primary Applications | Proteomics (protein digestion), LC-MS, Oligonucleotide purification | [1][2][3] |
| Compatibility | Well-established for trypsin digestion | [2][3] |
Table 2: Comparison of Common Biological Buffers for Enzymatic Assays
| Buffer | Typical pH Range | Advantages | Disadvantages | Reference(s) |
| Phosphate (B84403) (PBS) | 5.8 - 8.0 | Biologically compatible, stable pH around neutrality. | Can inhibit some enzymes (e.g., kinases); precipitates with Ca²⁺ and Mg²⁺ ions. | [8][9] |
| Tris | 7.0 - 9.0 | Widely used in molecular biology, good for slightly alkaline conditions. | pH is temperature-dependent; can chelate metal ions. | [8][10] |
| HEPES | 6.8 - 8.2 | Low temperature dependence of pKa, low metal ion binding. | More expensive than phosphate or Tris. | [8][10] |
| TEAB | 8.4 - 8.6 | Volatile (good for MS), optimal for trypsin. | Limited data on broad enzyme compatibility, alkaline pH may not be suitable for many enzymes. | [1][5] |
Troubleshooting Guide
Issue 1: My enzyme shows low or no activity in TEAB buffer.
-
Question: I switched to TEAB buffer for my enzymatic assay, and now I'm seeing significantly lower activity compared to my previous buffer. What could be the cause?
-
Answer: There are several potential reasons for this observation:
-
Suboptimal pH: TEAB has a pH of around 8.5.[1] Many enzymes have a narrow optimal pH range, and if your enzyme's optimum is closer to neutral or acidic, its activity will be significantly reduced at pH 8.5.[6][7]
-
Enzyme Instability: The alkaline pH of TEAB might be causing your enzyme to denature or lose its proper conformation over the course of the assay.[7]
-
Direct Inhibition: Although not well-documented, it is possible that the triethylamine component of TEAB is acting as an inhibitor for your specific enzyme.
-
Missing Cofactors: Some enzymes require divalent metal ions (e.g., Mg²⁺, Zn²⁺) as cofactors. While TEAB itself doesn't chelate these ions as strongly as some other buffers, ensure that you have added the necessary cofactors to your reaction mix.
-
Troubleshooting Steps:
-
Verify Optimal pH: Check the literature for the optimal pH of your enzyme. If it is not compatible with pH 8.5, TEAB is likely not a suitable buffer.
-
Perform a pH Profile: If the optimal pH is unknown, perform your assay in a series of buffers with different pH values to determine the optimal range for your enzyme.
-
Buffer Comparison: Run your assay in parallel with a well-established buffer for your enzyme (e.g., Tris, HEPES, or PBS) and TEAB to confirm that the buffer is the source of the low activity.
-
Spike-in Experiment: To test for inhibition, perform your assay in your standard buffer and add increasing concentrations of TEAB to see if it inhibits the reaction in a dose-dependent manner.
Issue 2: I'm observing a high background signal in my assay when using TEAB.
-
Question: My blank and negative control wells (containing TEAB but no enzyme or substrate) show a high signal in my colorimetric/fluorometric assay. Why is this happening?
-
Answer: A high background signal suggests that a component of your assay is interacting with the detection reagents. Potential causes related to TEAB could be:
-
Buffer-Reagent Interaction: The triethylamine or bicarbonate in TEAB may be directly reacting with your detection substrate to produce a signal.
-
Contaminants in TEAB: If the TEAB solution is old or impure, it may contain contaminants that are interfering with the assay.
-
pH Effect on Reagents: The alkaline pH of TEAB could be causing the spontaneous degradation of your substrate into a product that generates a signal.
-
Troubleshooting Steps:
-
Run Controls: The best way to diagnose this is to run a series of controls:
-
Buffer + Substrate (no enzyme)
-
Buffer + Detection Reagent (if a coupled assay)
-
-
Use Fresh Buffer: Prepare or use a fresh, high-purity solution of TEAB.
-
Check Substrate Stability: Consult the technical datasheet for your substrate to check its stability at pH 8.5.
Experimental Protocols
Protocol 1: In-Solution Trypsin Digestion of a Protein Sample using TEAB Buffer
This protocol is a standard procedure for preparing a protein sample for mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer
-
1 M this compound (TEAB), pH 8.5
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Sample Preparation:
-
Take a known amount of protein (e.g., 50 µg) and adjust the volume to 50 µL with 0.5 M TEAB.[11]
-
-
Reduction:
-
Add a reducing agent like DTT to a final concentration of 5-10 mM.
-
Incubate at 60°C for 1 hour.[11]
-
-
Alkylation:
-
Digestion:
-
Quenching and Sample Cleanup:
Protocol 2: General Protocol for Validating TEAB in a New Enzymatic Assay
This protocol provides a framework for testing the suitability of TEAB for an enzyme for which it has not been previously validated.
1. Determine the Enzyme's Optimal pH:
-
If the optimal pH is unknown, perform the assay in a series of buffers covering a range of pH values (e.g., citrate (B86180) for pH 4-6, phosphate for pH 6-8, Tris for pH 7-9, and TEAB for pH 8.5).
-
Plot enzyme activity versus pH to determine the optimal pH. If the optimum is far from 8.5, TEAB is not a suitable buffer.
2. Direct Buffer Comparison:
-
Perform the assay under identical conditions (enzyme concentration, substrate concentration, temperature) in both your established "gold standard" buffer and in TEAB (at a comparable ionic strength).
-
Compare the key kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), in both buffers. A significant change in these parameters in TEAB suggests an interaction or non-ideal condition.
3. Check for Assay Interference:
-
Run the following controls:
-
No Enzyme Control: TEAB buffer + substrate. This checks for spontaneous substrate degradation at pH 8.5.
-
No Substrate Control: TEAB buffer + enzyme. This checks for any contaminating activities in the enzyme preparation that might react with the buffer.
-
Buffer Blank: TEAB buffer + detection reagents. This checks for direct interference of TEAB with the detection method.
-
4. Spike-in Inhibition Test:
-
Run the assay in your optimal, validated buffer.
-
In a parallel set of reactions, add increasing concentrations of TEAB (e.g., 10 mM, 25 mM, 50 mM, 100 mM).
-
A dose-dependent decrease in enzyme activity would indicate that TEAB is inhibitory.
Visualizations
Caption: Troubleshooting workflow for low enzyme activity in TEAB buffer.
Caption: Potential points of interference for TEAB in an enzymatic assay workflow.
Caption: Decision tree for selecting a suitable buffer for an enzymatic assay.
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. 三乙基碳酸氢铵缓冲液 1.0 M, pH 8.5±0.1 | Sigma-Aldrich [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In-solution digestion | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 6. Optimum pH for Enzymes | Definition & Examples - Lesson | Study.com [study.com]
- 7. monash.edu [monash.edu]
- 8. dalochem.com [dalochem.com]
- 9. Common Types Of Biological Buffers - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 10. mdpi.com [mdpi.com]
- 11. ucd.ie [ucd.ie]
- 12. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 13. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.jp]
Technical Support Center: Optimizing Protein Digestion with Triethylammonium Bicarbonate (TEAB)
Welcome to the technical support center for improving protein digestion efficiency in the presence of Triethylammonium (B8662869) Bicarbonate (TEAB). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is Triethylammonium Bicarbonate (TEAB) used as a buffer for protein digestion?
A1: TEAB is a volatile buffer, which makes it compatible with mass spectrometry (MS) as it can be easily removed by lyophilization.[1] Its primary advantage is its lack of primary amines, which makes it the buffer of choice for experiments involving amine-reactive isobaric tagging reagents like iTRAQ (isobaric tags for relative and absolute quantitation) and TMT (tandem mass tags) for protein quantification.[1][2][3]
Q2: What is the optimal pH and concentration for TEAB in trypsin digestion?
A2: Aqueous solutions of TEAB typically have a pH of around 8.0 to 8.5, which is within the optimal range for trypsin activity.[1][4] While concentrations can vary, a range of 25-100 mM is commonly used.[2] However, to minimize artificial deamidation, lower concentrations of 25-50 mM are recommended.[2]
Q3: What is artificial deamidation and how does TEAB contribute to it?
A3: Artificial deamidation is a non-enzymatic modification of asparagine (Asn) and glutamine (Gln) residues that can occur during sample preparation, leading to the misidentification of post-translational modifications.[5][6] Studies have shown that TEAB can be a strong catalyst for Asn deamidation, with a significantly higher rate compared to other common digestion buffers like ammonium (B1175870) bicarbonate (ABC) and Tris-HCl.[2][6][7] The half-life of Asn deamidation in 50 mM TEAB at 37°C is approximately 9 hours.[2]
Q4: Are there alternatives to TEAB for protein digestion?
A4: Yes, several alternatives to TEAB can be used depending on the experimental goals.
-
Ammonium Bicarbonate (ABC): A widely used, volatile, and less expensive alternative that is also compatible with MS.[1]
-
Tris-HCl: A common buffer that is reported to be a mild catalyst of deamidation.[2]
-
HEPES: This buffer has been shown to result in the least amount of artificial deamidation compared to TEAB, ABC, and Tris-HCl.[4][5]
-
Ammonium Acetate (pH 6): This buffer can significantly reduce deamidation but may also reduce the activity of trypsin, leading to a higher number of missed cleavages.[2][6]
Troubleshooting Guide
Problem 1: Poor protein solubility in TEAB buffer, especially after acetone (B3395972) precipitation.
-
Cause: Proteins, particularly after precipitation, can be difficult to resolubilize in TEAB alone.[8]
-
Solution:
-
Use of MS-Compatible Surfactants: Incorporate surfactants like RapiGest, Invitrosol, or PPS Silent Surfactant to improve protein solubilization and digestion efficiency. These surfactants are designed to be compatible with downstream mass spectrometry analysis.[9][10]
-
Filter-Aided Sample Preparation (FASP): This method is effective for solubilizing and digesting proteins, especially from complex samples. In the final steps, the membrane can be washed with TEAB before adding trypsin.[8][11]
-
Avoid Complete Drying: When using a centrifugal evaporator (SpeedVac), avoid drying the protein pellet completely, as this can make it harder to redissolve.[12]
-
Problem 2: High levels of artificial deamidation observed in mass spectrometry data.
-
Cause: TEAB is known to increase the rate of artificial asparagine deamidation.[2][6]
-
Solution:
-
Buffer Exchange: If your experimental design allows, consider switching to a buffer that causes less deamidation, such as HEPES.[4][5]
-
Lower Buffer Concentration: Using a lower concentration of TEAB (e.g., 25-50 mM) can help reduce the rate of deamidation.[2]
-
Shorter Incubation Time: Modifying the digestion protocol to use shorter incubation times, possibly at slightly elevated temperatures, can minimize the extent of deamidation.[4][5]
-
Problem 3: Incomplete protein digestion (high number of missed cleavages).
-
Cause: Several factors can lead to incomplete digestion, including suboptimal reaction conditions, insufficient enzyme concentration, or the presence of contaminants.[13]
-
Solution:
-
Ensure Proper Denaturation: Inefficient denaturation will prevent trypsin from accessing cleavage sites. Use denaturing agents like urea (B33335) or SDS in the initial steps. If using urea, ensure the final concentration is below 1M before adding trypsin, as higher concentrations can inhibit its activity.[14][15]
-
Optimize Enzyme-to-Protein Ratio: A typical trypsin-to-protein ratio is 1:50 to 1:100 (w/w).[15][16] For complex or resistant proteins, a higher enzyme concentration (e.g., 1:20) may be necessary.[15]
-
Check for Inhibitors: Ensure that detergents and other chemicals that might inhibit trypsin activity are removed or their concentration is significantly reduced before digestion.[9]
-
Incubation Time and Temperature: An overnight incubation at 37°C is standard.[3][17] Ensure the temperature is maintained consistently.
-
Problem 4: Viscous sample or residue after evaporating TEAB.
-
Cause: This can be due to a very high initial concentration of TEAB or the presence of contaminants in the sample.[12]
-
Solution:
-
Verify TEAB Concentration: Ensure you are using the correct concentration of TEAB in your final digestion volume.
-
Sample Clean-up: If you suspect contaminants, consider a clean-up step like precipitation (e.g., with TCA) or using a 2D clean-up kit before digestion.[12]
-
Repeated Lyophilization Cycles: To ensure complete removal of TEAB, perform 2-3 cycles of resuspending the sample in a volatile solvent (like water or ammonium bicarbonate solution) and drying it down.[12]
-
Data Presentation
Table 1: Comparison of Different Digestion Buffers on Artificial Asparagine (Asn) Deamidation.
| Digestion Buffer (50 mM) | Relative Order of Asn Deamidation | Half-life of Asn Deamidation at 37°C | Notes |
| Ammonium Acetate (pH 6) | Lowest | 51.4 ± 6.0 days | May reduce trypsin activity.[2][6] |
| Tris-HCl (pH 8) | Low | ~2.2 days (23x shorter than Ammonium Acetate) | A commonly used and mild catalyst for deamidation.[2][6] |
| Ammonium Bicarbonate (ABC) | Medium | ~12 hours (104x shorter than Ammonium Acetate) | A very common, volatile buffer for proteomics.[2][6] |
| This compound (TEAB) | Highest | ~9 hours (137x shorter than Ammonium Acetate) | Recommended for iTRAQ/TMT labeling but induces the most deamidation.[2][6] |
| HEPES (100 mM, pH 8.5) | Lower than TEAB | Not specified | Exhibited the least amount of deamidation in a separate study.[4] |
Data compiled from references[2][4][6]. The half-life values are approximate and based on a synthetic peptide containing an -Asn-Gly- sequence.
Experimental Protocols
Protocol 1: Standard In-Solution Digestion with TEAB
This protocol is a general guideline for the in-solution digestion of proteins using TEAB buffer.
-
Protein Solubilization and Denaturation:
-
Reduction:
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 5-10 mM.
-
-
Alkylation:
-
Add iodoacetamide (B48618) (IAA) to a final concentration of 11-20 mM.
-
Incubate in the dark at room temperature for 15-30 minutes.[14][17]
-
-
Dilution:
-
Dilute the sample with 50 mM TEAB to reduce the urea concentration to less than 1 M.[14]
-
-
Digestion:
-
Quenching:
-
Desalting:
-
Desalt the resulting peptide mixture using a C18 column or Zip-Tip before LC-MS/MS analysis.[17]
-
Visualizations
Caption: A typical workflow for in-solution protein digestion using TEAB buffer.
Caption: A troubleshooting decision tree for common protein digestion issues.
References
- 1. Ammonium bicarbonate or this compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. in-gel digestion | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Evaluation of the effect of trypsin digestion buffers on artificial deamidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein solubilization | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 11. Evaluation of sample preparation methods for mass spectrometry-based proteomic analysis of barley leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Isobaric Labeling Based LC-MS/MS Strategy for Comprehensive Profiling of Human Pancreatic Tissue Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 16. Quantitative Assessment of In-solution Digestion Efficiency Identifies Optimal Protocols for Unbiased Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing Protein Analysis: A Comprehensive Guide to Protein Digestion and Desalting for Proteomics - MetwareBio [metwarebio.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. An assessment of the impact of extraction and digestion protocols on multiplexed targeted protein quantification by mass spectrometry for egg and milk allergens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Triethylammonium Bicarbonate (TEAB) Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage triethylammonium (B8662869) bicarbonate (TEAB) interference in downstream applications.
Introduction to TEAB
Triethylammonium bicarbonate (TEAB) is a volatile buffer commonly used in proteomics and other biochemical workflows. Its volatility is advantageous for applications that require subsequent analysis by mass spectrometry (MS), as it can be removed by lyophilization.[1] TEAB is often the buffer of choice for amine-reactive labeling strategies, such as iTRAQ and TMT, as it does not contain primary amines that would compete with the labeling reaction.[2]
Despite its benefits, residual TEAB can interfere with downstream analytical techniques, primarily electrospray ionization mass spectrometry (ESI-MS) and high-performance liquid chromatography (HPLC).
Common Downstream Applications and Interference Issues
TEAB is frequently used in the following applications, which can be affected by its residual presence:
-
Mass Spectrometry (MS): Residual TEAB can cause ion suppression in ESI-MS, reducing the signal intensity of the analytes of interest.[3][4] This occurs because the more volatile and higher concentration TEAB ions compete with the analyte ions for ionization, leading to a decrease in analyte signal.
-
High-Performance Liquid Chromatography (HPLC): The triethylamine (B128534) (TEA) component of TEAB can act as a competing base in reversed-phase HPLC, interacting with residual silanol (B1196071) groups on the silica-based stationary phase. This can lead to peak tailing, particularly for basic compounds, which can affect peak shape, resolution, and quantification.[5]
Frequently Asked Questions (FAQs)
Q1: Why is TEAB used in my proteomics workflow?
A1: TEAB is a volatile buffer, which means it can be easily removed by drying, making it compatible with mass spectrometry.[1] It is also free of primary amines, which makes it ideal for use with amine-reactive labeling reagents like iTRAQ and TMT, as it won't interfere with the labeling of your peptides.[2]
Q2: How does residual TEAB affect my mass spectrometry results?
A2: Residual TEAB can cause ion suppression in the electrospray ionization source of a mass spectrometer.[3][4] This means that the TEAB ions, which are often present at a much higher concentration than your peptides of interest, will preferentially be ionized, leading to a weaker signal for your actual sample.
Q3: I'm seeing significant peak tailing in my HPLC chromatogram. Could TEAB be the cause?
A3: Yes, the triethylamine (TEA) in TEAB can interact with the silica-based stationary phase in your HPLC column, leading to poor peak shape, especially for basic analytes.[5] This can compromise resolution and the accuracy of your quantification.
Q4: What are the primary methods for removing TEAB?
A4: The two most common methods for removing TEAB are lyophilization (freeze-drying) and solid-phase extraction (SPE). Lyophilization removes the volatile TEAB buffer through sublimation, while SPE uses a stationary phase (like C18) to retain the analytes of interest while the TEAB is washed away.
Q5: Will I lose my sample during TEAB removal?
A5: Sample loss is a potential issue with any sample handling step. Lyophilization can lead to some sample loss, especially if the sample is not fully dried or if proper techniques are not used.[6] SPE can also result in sample loss if the binding, washing, or elution steps are not optimized. However, with careful technique, peptide recovery can be high, often exceeding 80%.[6]
Q6: Are there alternatives to TEAB for iTRAQ/TMT labeling?
A6: While TEAB is a common choice, other buffers without primary amines can be used. Some protocols suggest alternatives like HEPES or MOPS. However, these are not volatile and will require removal by methods such as solid-phase extraction.
Troubleshooting Guides
Issue 1: Poor Signal Intensity in Mass Spectrometry (Suspected Ion Suppression)
Symptoms:
-
Low signal intensity for your analytes of interest.
-
High background noise in your mass spectra.
-
Inconsistent quantification results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low mass spectrometry signal intensity.
Issue 2: Peak Tailing in HPLC
Symptoms:
-
Asymmetrical peaks in your chromatogram, with a pronounced "tail."
-
Poor resolution between adjacent peaks.
-
Inaccurate peak integration and quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
Quantitative Data Summary
The efficiency of TEAB removal and the impact on sample recovery can vary depending on the method and the specific conditions used. The following tables provide a summary of expected outcomes.
Table 1: Comparison of TEAB Removal Methods
| Method | Typical TEAB Removal Efficiency | Typical Peptide Recovery | Key Considerations |
| Lyophilization (Single Cycle) | Moderate to High | >90% (can be lower for volatile peptides) | Quick and simple. May not be sufficient for complete removal. |
| Lyophilization (Multiple Cycles) | High to Very High | 80-95% (increased risk of sample loss with each cycle) | More effective for complete removal, but increases processing time and potential for sample loss. |
| Solid-Phase Extraction (C18) | Very High | >85% | Highly effective for removing salts and buffers. Requires method optimization (wash/elution steps). |
| Solid-Phase Extraction (Ion Exchange) | High | >80% | Can be used for fractionation and buffer exchange simultaneously. |
Note: The actual recovery and removal efficiency will depend on the specific protocol, sample complexity, and the physical and chemical properties of the peptides.
Experimental Protocols
Protocol 1: TEAB Removal by Lyophilization
This protocol is suitable for samples in a volatile buffer system.
Materials:
-
Sample containing TEAB
-
Lyophilizer (freeze-dryer)
-
Appropriate vials for lyophilization
-
Reconstitution solvent (e.g., 0.1% formic acid in water for MS analysis)
Procedure:
-
Sample Freezing: Snap-freeze the sample by placing it in a -80°C freezer, a dry ice/ethanol bath, or liquid nitrogen. Ensure the sample is completely frozen before proceeding.
-
Primary Drying (Sublimation):
-
Place the frozen samples in the lyophilizer chamber.
-
Start the lyophilizer and ensure a strong vacuum is achieved (typically <100 mTorr).
-
The shelf temperature should be kept low initially (e.g., -20°C to -10°C) to prevent melting.
-
This step removes the bulk of the frozen solvent.
-
-
Secondary Drying (Desorption):
-
Once all the ice has sublimated, gradually increase the shelf temperature to room temperature (e.g., 20-25°C) while maintaining the vacuum.
-
This step removes the remaining unfrozen water molecules.
-
-
Cycle Completion and Sample Reconstitution:
-
Once the cycle is complete, vent the chamber with an inert gas (e.g., nitrogen) and remove the samples.
-
The sample should appear as a dry powder or cake.
-
For applications requiring complete TEAB removal, it is recommended to reconstitute the sample in a small volume of high-purity water and repeat the lyophilization cycle (steps 1-4) at least once.
-
Reconstitute the final dried sample in the appropriate buffer for your downstream application. For MS analysis, this is typically a solution of 0.1% formic acid in water.
-
Protocol 2: TEAB Removal by Solid-Phase Extraction (SPE) using C18 Cartridges
This protocol is effective for desalting and removing TEAB from peptide samples.
Materials:
-
C18 SPE cartridge (choose a bed volume appropriate for your sample amount)
-
SPE vacuum manifold or centrifuge with appropriate adapters
-
Activation/Conditioning Solvent: 100% Acetonitrile (ACN)
-
Equilibration/Wash Solvent: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid (FA) in water
-
Elution Solvent: 50-80% ACN with 0.1% TFA or 0.1% FA
Procedure:
-
Cartridge Activation: Pass 1-2 cartridge volumes of 100% ACN through the C18 cartridge. This wets the stationary phase.
-
Cartridge Equilibration: Pass 2-3 cartridge volumes of Equilibration/Wash Solvent through the cartridge. This prepares the stationary phase for sample binding. Do not let the cartridge run dry.
-
Sample Loading:
-
Acidify your peptide sample with TFA or FA to a final concentration of 0.1%. This ensures the peptides are charged and will bind to the C18 stationary phase.
-
Load the acidified sample onto the equilibrated C18 cartridge. The loading flow rate should be slow to allow for efficient binding (e.g., 1 drop per second).
-
-
Washing:
-
Pass 2-3 cartridge volumes of Wash Solvent through the cartridge. This step removes the TEAB and other salts while the peptides remain bound to the C18 resin.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the bound peptides by passing 1-2 cartridge volumes of Elution Solvent through the cartridge. The high organic content of the elution solvent disrupts the hydrophobic interaction between the peptides and the C18 stationary phase.
-
-
Drying and Reconstitution:
-
Dry the eluted sample in a vacuum centrifuge to remove the ACN.
-
Reconstitute the dried peptides in the appropriate buffer for your downstream analysis.
-
Experimental Workflow Visualization
Caption: A typical proteomics workflow involving TEAB buffer.
References
- 1. Stabilization of gas-phase noncovalent macromolecular complexes in electrospray mass spectrometry using aqueous this compound buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. matrixscience.com [matrixscience.com]
- 3. Post-interface signal suppression, a phenomenon observed in a single-stage Orbitrap mass spectrometer coupled to an electrospray interfaced liquid chromatograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal suppression in electrospray ionization Fourier transform mass spectrometry of multi-component samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering the molecular landscape of NMDAR-E associated ovarian teratomas: a Multi-Omics approach | springermedizin.de [springermedizin.de]
- 6. A high-recovery extraction procedure for quantitative analysis of substance P and opioid peptides in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lyophilizing Samples with Triethylammonium Bicarbonate (TEAB)
Welcome to the technical support center for lyophilizing samples containing triethylammonium (B8662869) bicarbonate (TEAB). This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and frequently asked questions to ensure successful lyophilization of samples containing this volatile buffer.
Frequently Asked Questions (FAQs)
Q1: Why is Triethylammonium Bicarbonate (TEAB) used in samples destined for lyophilization?
A1: TEAB is a volatile buffer, meaning it can be removed from a sample through sublimation during the lyophilization process.[1] This is particularly advantageous when downstream applications are sensitive to non-volatile salts commonly found in other buffer systems. It is frequently used in applications like HPLC purification of oligonucleotides and peptides, where its removal is crucial for subsequent analysis, such as mass spectrometry.
Q2: Can TEAB be completely removed by lyophilization?
A2: While lyophilization is an effective method for removing the majority of TEAB, complete removal can be challenging. Residual amounts may remain, potentially affecting the pH of the reconstituted sample. To enhance removal, multiple lyophilization cycles, where the sample is redissolved in water and re-lyophilized, can be performed.
Q3: What are the signs of incomplete TEAB removal?
A3: The most common indicator of incomplete TEAB removal is a shift in the pH of the reconstituted sample, typically towards the basic range. You may also notice a distinct "amine" or "fishy" odor. For certain applications, the presence of residual TEAB can interfere with downstream analytical techniques like mass spectrometry.
Q4: How does the concentration of TEAB in my sample affect lyophilization?
A4: Higher concentrations of TEAB can prolong the lyophilization cycle, as more of the buffer needs to be sublimated. It can also increase the risk of cake collapse or a meltback phenomenon if the primary drying phase is not optimized to handle the increased vapor load. For many applications, a concentration of 40-100 mM TEAB is a reasonable starting point.[2][3]
Q5: What is "cake collapse" and how can I prevent it when lyophilizing with TEAB?
A5: Cake collapse is the structural failure of the lyophilized solid, resulting in a shrunken or gooey appearance instead of a well-formed, porous cake. This can happen if the product temperature exceeds its critical collapse temperature during primary drying. With TEAB-containing samples, the sublimation of the buffer in addition to water can affect the cake structure. To prevent collapse, it is crucial to maintain the shelf temperature and chamber pressure at levels that keep the product temperature below its collapse temperature. The presence of a stable cake structure is a critical quality attribute for many lyophilized products.
Troubleshooting Guide
This guide addresses common issues encountered when lyophilizing samples containing TEAB.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete TEAB Removal / Basic pH on Reconstitution | - Primary drying was too short or the temperature was too low. - Secondary drying was insufficient. - High initial concentration of TEAB. | - Extend the duration of the primary drying phase. - Increase the shelf temperature during secondary drying to facilitate desorption of residual TEAB. - Perform a second lyophilization cycle by redissolving the sample in water. - Consider reducing the initial TEAB concentration if the protocol allows. |
| Poor Cake Formation (Collapsed, Shrunken, or Melted Appearance) | - The product temperature exceeded the collapse temperature during primary drying.[4] - The freezing rate was too slow, leading to the formation of large, disruptive ice crystals. - The concentration of the solute of interest is too low to form a stable cake structure. | - Lower the shelf temperature during primary drying to ensure the product remains frozen. - Decrease the chamber pressure to facilitate more efficient sublimation at a lower product temperature. - Increase the freezing rate by, for example, snap-freezing in liquid nitrogen. - Consider adding a bulking agent (e.g., mannitol, sucrose) if compatible with your sample and downstream applications. |
| Increased Lyophilization Cycle Time | - High initial concentration of TEAB and/or other solutes. - Inefficient heat transfer to the sample. - Chamber pressure is too low, slowing down sublimation. | - If possible, reduce the starting concentration of TEAB. - Ensure vials have good contact with the freeze-dryer shelves. - Optimize the chamber pressure; a pressure that is too low can hinder heat transfer by convection. |
| Product Ejection from Vials ("Popping") | - The vacuum was applied too rapidly to a not completely frozen sample. - The primary drying temperature is too high, causing a rapid burst of sublimation. | - Ensure the sample is completely frozen before applying a vacuum. - Apply the vacuum gradually. - Reduce the shelf temperature during the initial phase of primary drying. |
Experimental Protocol: Best Practices for Lyophilizing Samples Containing TEAB
This protocol provides a general framework for the lyophilization of aqueous samples containing TEAB. Note: Optimal parameters are sample-dependent and may require empirical optimization.
1. Pre-Lyophilization Sample Preparation: a. If your sample is from an HPLC run containing organic solvents (e.g., acetonitrile), it is highly recommended to first reduce the organic solvent concentration using a centrifugal evaporator.[5] b. Ensure your sample is in a suitable lyophilization container (e.g., vials, flasks) and filled to an appropriate level (typically less than half the container's volume).
2. Freezing: a. Objective: To completely solidify the sample. b. Procedure: i. Pre-cool the freeze-dryer shelves to a temperature between -40°C and -50°C. ii. Place the samples on the shelves and allow them to equilibrate for at least 2-4 hours. A slow, controlled freezing rate can promote the formation of larger ice crystals, which may facilitate faster primary drying. However, for sensitive biologicals, a faster freezing rate (e.g., using liquid nitrogen) might be preferable to minimize cryo-concentration effects.
3. Primary Drying (Sublimation): a. Objective: To remove the frozen water and TEAB via sublimation. b. Procedure: i. Turn on the condenser and allow it to cool to its operating temperature (typically ≤ -50°C). ii. Apply a vacuum to the chamber, gradually reducing the pressure to a setpoint between 50 and 150 mTorr. iii. Once the desired vacuum is reached, gradually increase the shelf temperature to a setpoint between -20°C and 0°C. The specific temperature will depend on the thermal characteristics of your sample. iv. Hold these conditions for an extended period (12-48 hours or more), depending on the sample volume and concentration. The end of primary drying is often indicated by the product temperature rising to approach the shelf temperature.
4. Secondary Drying (Desorption): a. Objective: To remove residual, unfrozen water molecules and TEAB. b. Procedure: i. Gradually increase the shelf temperature to a final setpoint, typically between 20°C and 30°C. ii. Maintain a low chamber pressure. iii. Hold these conditions for several hours (e.g., 4-12 hours) to ensure maximum removal of residual volatiles.
5. Cycle Completion and Sample Storage: a. Once the cycle is complete, backfill the chamber with an inert gas like nitrogen or argon before bringing it to atmospheric pressure. b. Immediately cap or seal the containers to prevent moisture re-entry. c. Store the lyophilized product under appropriate conditions (e.g., -20°C or -80°C) in a desiccated environment.
Quantitative Lyophilization Parameters (General Guidance)
The optimal parameters for lyophilization are highly dependent on the specific formulation, vial size, and freeze-dryer characteristics. This table provides a starting point for process development.
| Parameter | Freezing | Primary Drying | Secondary Drying |
| Shelf Temperature | -40°C to -50°C | -20°C to 0°C | 20°C to 30°C |
| Duration | 2 - 4 hours | 12 - 48+ hours | 4 - 12 hours |
| Chamber Pressure | N/A | 50 - 150 mTorr | ≤ 50 mTorr |
| Condenser Temperature | N/A | ≤ -50°C | ≤ -50°C |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for lyophilizing TEAB-containing samples.
References
- 1. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]
- 2. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]
- 3. Deciphering the molecular landscape of NMDAR-E associated ovarian teratomas: a Multi-Omics approach | springermedizin.de [springermedizin.de]
- 4. leukocare.com [leukocare.com]
- 5. Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophilization | Lab Manager [labmanager.com]
Validation & Comparative
A Head-to-Head Battle of Buffers: Triethylammonium Bicarbonate vs. Ammonium Bicarbonate in Proteomics
For researchers, scientists, and drug development professionals navigating the critical choices in proteomics workflows, the selection of an appropriate buffer is a foundational step that can significantly impact experimental outcomes. Among the most common choices for protein digestion and analysis are triethylammonium (B8662869) bicarbonate (TEAB) and ammonium (B1175870) bicarbonate (ABC). This guide provides an objective comparison of their performance, supported by experimental data, to aid in making an informed decision for your specific research needs.
Executive Summary
Both triethylammonium bicarbonate (TEAB) and ammonium bicarbonate (ABC) are volatile buffers compatible with mass spectrometry, making them suitable for proteomics applications. ABC is a cost-effective and widely used buffer that provides an optimal pH for trypsin activity. TEAB, while more expensive and prone to causing higher levels of artificial deamidation, is the buffer of choice for experiments involving amine-reactive labeling reagents like Tandem Mass Tags (TMT) due to its lack of primary amines. The choice between TEAB and ABC will ultimately depend on the specific requirements of the proteomics workflow, particularly the need for chemical labeling and the sensitivity to potential protein modifications.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of each buffer is essential for their effective application in proteomics.
| Property | This compound (TEAB) | Ammonium Bicarbonate (ABC) |
| Volatility | More volatile | Volatile |
| pH (0.1 M aq. solution) | ~8.5 | ~8.0 |
| Primary Amines | No | Yes |
| Cost | More expensive | Less expensive |
| Common Applications | TMT/iTRAQ labeling, ion-exchange chromatography, protein solubilization[1] | General in-solution and in-gel protein digestion, de-staining of polyacrylamide gels[1] |
Performance in Proteomics: A Quantitative Comparison
While both buffers are effective for general proteomics, their performance can differ in key aspects. The following table summarizes quantitative data from a study comparing the effects of different digestion buffers on artificial deamidation of asparagine (Asn) and glutamine (Gln) residues.
| Parameter | This compound (TEAB) | Ammonium Bicarbonate (ABC) |
| Artificial Asn Deamidation | Higher | Lower |
| Artificial Gln Deamidation | No significant difference | No significant difference |
| Identified Unique Asn-deamidated Peptides | ~3.8 times higher than ammonium acetate (B1210297) (pH 6)[2] | ~3.0 times higher than ammonium acetate (pH 6)[2] |
| Identified Unique Glycopeptides | ~4.4 times higher than ammonium acetate (pH 6)[2] | ~3.4 times higher than ammonium acetate (pH 6)[2] |
| Protein & Unique Peptide Identification | Comparable | Comparable |
Data is based on a comparative study of different digestion buffers. The level of deamidation is relative to other buffers tested in the same study.
Impact on Post-Translational Modification (PTM) Analysis
The choice of digestion buffer can influence the analysis of post-translational modifications, which are critical for understanding cellular signaling and function.
-
Deamidation: As indicated in the quantitative data, TEAB has been shown to induce a higher rate of artificial as-paragine deamidation compared to ABC[2][3]. This is a critical consideration for studies focused on identifying endogenous deamidation sites or for N-glycosylation analysis where deamidation can lead to false positives[2].
-
Phosphorylation: While direct comparative studies on the impact of TEAB versus ABC on phosphopeptide recovery are limited, the overall digestion efficiency can be influenced by the presence of phosphate (B84403) groups. It is crucial to optimize digestion conditions, such as the trypsin-to-protein ratio, to ensure efficient cleavage of phosphorylated proteins regardless of the buffer used.
-
Glycosylation: The higher rate of artificial deamidation with TEAB can complicate N-glycosylation site assignment[2]. Therefore, for studies focused on identifying N-linked glycosylation sites, ABC or other buffers with lower deamidation potential may be more suitable.
Experimental Protocols
Detailed methodologies are crucial for reproducible proteomics experiments. Below are representative protocols for in-solution protein digestion using both TEAB and ABC.
In-Solution Protein Digestion with this compound (TEAB)
This protocol is adapted for samples intended for TMT labeling.
Materials:
-
Protein sample
-
1 M this compound (TEAB) buffer, pH 8.5
-
Reducing agent: 10 mM Dithiothreitol (DTT) in 100 mM TEAB
-
Alkylating agent: 55 mM Iodoacetamide (IAA) in 100 mM TEAB
-
Sequencing-grade modified trypsin
-
Quenching solution: 5% Hydroxylamine (B1172632)
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
Procedure:
-
Protein Solubilization: Dissolve the protein pellet in 100 µL of 100 mM TEAB buffer.
-
Reduction: Add 5 µL of 10 mM DTT and incubate at 56°C for 1 hour.
-
Alkylation: Cool the sample to room temperature and add 5 µL of 55 mM IAA. Incubate in the dark at room temperature for 45 minutes.
-
Digestion: Add trypsin at a 1:50 (w/w) trypsin-to-protein ratio and incubate at 37°C overnight.
-
TMT Labeling (if applicable):
-
Add the appropriate TMT reagent dissolved in anhydrous acetonitrile to each sample.
-
Incubate for 1 hour at room temperature.
-
Quench the reaction by adding 8 µL of 5% hydroxylamine and incubating for 15 minutes.
-
-
Sample Cleanup: Acidify the sample with formic acid to a final concentration of 1%. Desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Reconstitute the dried peptides in 0.1% formic acid for analysis.
In-Solution Protein Digestion with Ammonium Bicarbonate (ABC)
This is a general-purpose protocol for protein digestion.
Materials:
-
Protein sample
-
100 mM Ammonium bicarbonate (ABC) buffer, pH ~8.0
-
Reducing agent: 10 mM Dithiothreitol (DTT) in 100 mM ABC
-
Alkylating agent: 55 mM Iodoacetamide (IAA) in 100 mM ABC
-
Sequencing-grade modified trypsin
-
Formic acid (FA)
Procedure:
-
Protein Solubilization: Resuspend the protein pellet in 100 µL of 100 mM ABC buffer.
-
Reduction: Add 5 µL of 10 mM DTT and incubate at 60°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add 5 µL of 55 mM IAA. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Add trypsin at a 1:50 (w/w) trypsin-to-protein ratio and incubate at 37°C overnight.
-
Quenching and Sample Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Reconstitute the dried peptides in 0.1% formic acid for analysis.
Visualizing the Proteomics Workflow
A clear understanding of the experimental workflow is essential for planning and execution.
Caption: A generalized workflow for bottom-up proteomics experiments.
Logical Decision Flow: Choosing Your Buffer
The selection between TEAB and ABC can be guided by a simple decision-making process.
Caption: A decision tree to guide the selection of TEAB or ABC buffer.
Conclusion
The choice between this compound and ammonium bicarbonate is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific goals of the proteomics experiment. For quantitative proteomics studies employing amine-reactive isobaric tags such as TMT, TEAB is the required choice. However, for general shotgun proteomics where cost and the potential for artificial deamidation are significant considerations, ammonium bicarbonate remains a robust and reliable option. By carefully considering the experimental design, particularly the need for chemical labeling and the importance of minimizing artifactual modifications, researchers can select the optimal buffer to ensure high-quality and reliable proteomics data.
References
comparing TEAB and triethylammonium acetate (TEAA) for oligonucleotide purification
For researchers, scientists, and drug development professionals, the purification of synthetic oligonucleotides is a critical step that directly impacts the reliability of downstream applications. The choice of ion-pairing reagent in reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a key determinant of purity, yield, and overall process efficiency. This guide provides an objective comparison of two commonly used volatile buffers, triethylammonium (B8662869) bicarbonate (TEAB) and triethylammonium acetate (B1210297) (TEAA), supported by experimental data and detailed protocols.
Executive Summary
Triethylammonium bicarbonate (TEAB) and triethylammonium acetate (TEAA) are both effective volatile ion-pairing reagents for the purification of oligonucleotides. They function by neutralizing the negative charge of the phosphate (B84403) backbone, allowing for separation based on hydrophobicity using a reversed-phase column. The choice between TEAB and TEAA often depends on the specific requirements of the purification process, including the desired purity, yield, and compatibility with downstream applications such as mass spectrometry (MS).
Generally, TEAB is favored for applications requiring high purity and MS compatibility due to its excellent volatility. TEAA is a cost-effective alternative that provides good resolution, particularly for routine analysis and purification.
Performance Comparison: TEAB vs. TEAA
The selection of an appropriate buffer system is crucial for optimizing the purification of oligonucleotides. The following tables summarize quantitative data from a study comparing the performance of different buffers in the purification of a specific oligonucleotide.
| Buffer System | Concentration (mM) | pH | Purity (%) | Yield (%) |
| TEAB | 40 | 7 | 93.0 | 74.5 |
| TEAA | 10 | 7 | 86.0 | 71.0 |
Table 1: Comparison of purity and yield for Oligonucleotide-A with TEAB and TEAA at a constant pH of 7. Data is based on the average of three runs.[1]
| Buffer System | Concentration (mM) | Standard Deviation of Purity |
| TEAB | 10 | 0.10 |
| TEAA | 10 | 0.66 |
Table 2: Comparison of the standard deviation for purity with different mobile phase concentrations at a constant pH of 7.[1]
From the data presented, TEAB at a 40 mM concentration and pH 7 resulted in a significantly higher purity of 93.0% compared to 10 mM TEAA, which yielded a purity of 86.0%.[1] While the yield was slightly higher with TEAB, it is noteworthy that the standard deviation for purity with TEAB was considerably lower, indicating greater reproducibility.[1]
Key Properties and Considerations
| Property | This compound (TEAB) | Triethylammonium Acetate (TEAA) |
| Volatility | Highly volatile, easily removed by lyophilization.[2][3] | Volatile, can be removed under vacuum.[4] |
| MS Compatibility | Generally preferred for LC-MS applications due to its clean evaporation.[5] | MS-compatible, but may have a higher potential for ion suppression compared to TEAB.[6] |
| pH Range | Typically used in the pH range of 7.5 to 8.5.[7] | Commonly used at a pH of around 7.0.[8] |
| Cost | Generally more expensive to prepare or purchase. | An inexpensive ion-pairing agent for routine analysis. |
| Resolution | Can provide high-resolution separations. | Offers very good resolution and is a cost-effective alternative.[6] |
| Potential Issues | Can exhibit sequence-specific retention bias, which may be more pronounced with complex oligonucleotides.[9] |
Experimental Protocols
Preparation of 1 M TEAB Buffer (pH 8.5)
Materials:
-
Triethylamine (B128534) (TEA)
-
Dry ice (solid carbon dioxide)
-
Deionized water
-
2 L Erlenmeyer flask with a side arm
-
Tygon tubing
-
pH meter
Procedure:
-
In a 2 L flask, prepare a 1 M aqueous solution of triethylamine.
-
Fill a separate 2 L Erlenmeyer flask with 3-4 pounds of crushed dry ice and cover the flask.
-
Connect a Tygon tube from the side arm of the flask containing dry ice to the flask with the aqueous TEA solution, ensuring the end of the tube is submerged in the liquid.
-
Allow the gaseous CO2 to bubble into the TEA solution.
-
Monitor the pH of the solution periodically. Continue bubbling CO2 for approximately 3-4 hours, or until the pH of the aqueous TEA reaches 8.5.
-
Store the 1 M TEAB buffer in a screw-cap bottle at 4°C.[3]
Preparation of 0.1 M TEAA Buffer (pH 7.0)
Materials:
-
Glacial acetic acid
-
Triethylamine (TEA)
-
Deionized water
-
1 L volumetric flask
-
pH meter
Procedure:
-
Add 5.6 mL of glacial acetic acid to approximately 950 mL of deionized water in a 1 L volumetric flask.
-
While mixing, add 13.86 mL of triethylamine (TEA).
-
Adjust the pH of the solution to approximately 7.0 with diluted acetic acid.
-
Bring the final volume to 1 L with deionized water and mix thoroughly.
General IP-RP-HPLC Protocol for Oligonucleotide Purification
Equipment and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Buffer A: 0.1 M TEAB or TEAA in deionized water
-
Buffer B: 0.1 M TEAB or TEAA in an acetonitrile/water mixture (e.g., 50% acetonitrile)
-
Crude oligonucleotide sample dissolved in water
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (a high percentage of Buffer A).
-
Inject the dissolved oligonucleotide sample onto the column.
-
Elute the oligonucleotides using a linear gradient of increasing Buffer B. A typical gradient might be from 0% to 50% Buffer B over 20-30 minutes.
-
Monitor the elution of the oligonucleotides by measuring the UV absorbance at 260 nm.
-
Collect the fractions corresponding to the main peak, which represents the full-length oligonucleotide product.
-
The collected fractions can then be lyophilized to remove the volatile buffer and organic solvent, yielding the purified oligonucleotide.[7]
Logical Workflow for Oligonucleotide Purification
The following diagram illustrates the general workflow for oligonucleotide purification using IP-RP-HPLC with either TEAB or TEAA as the ion-pairing reagent.
Caption: Workflow for oligonucleotide purification via IP-RP-HPLC.
Conclusion
Both TEAB and TEAA are valuable ion-pairing reagents for the purification of oligonucleotides. The choice between them should be guided by the specific requirements of the application. For high-purity oligonucleotides intended for sensitive downstream applications like mass spectrometry, TEAB is often the superior choice, providing excellent resolution and volatility. For routine purifications where cost is a significant consideration, TEAA offers a robust and economical alternative. The provided experimental data and protocols serve as a starting point for researchers to optimize their oligonucleotide purification workflows.
References
- 1. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]
- 2. DNA Extraction Synthetic Oligonucleotides PAGE Electrophoresis TEAB (Triethylammonium Bicarbonate Buffer) [biosyn.com]
- 3. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]
- 4. itwreagents.com [itwreagents.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 8. merckmillipore.com [merckmillipore.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
advantages of Triethylammonium bicarbonate over non-volatile buffers for mass spec
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of mass spectrometry (MS)-based proteomics and drug development, the choice of buffer is a critical determinant of experimental success. While traditional, non-volatile buffers like Phosphate-Buffered Saline (PBS) and Tris-HCl are mainstays in many biological applications, their use in mass spectrometry is fraught with challenges that can compromise data quality and instrument performance. This guide provides a comprehensive comparison of Triethylammonium Bicarbonate (TEAB), a volatile buffer, with its non-volatile counterparts, highlighting the significant advantages of TEAB for sensitive and robust MS analysis. Supported by established principles and experimental workflows, this guide will demonstrate why TEAB is the superior choice for researchers seeking high-quality, reproducible mass spectrometry data.
Executive Summary: TEAB vs. Non-Volatile Buffers
The primary advantage of this compound (TEAB) lies in its volatility. Unlike non-volatile buffers such as PBS and Tris-HCl, TEAB is easily removed by lyophilization (freeze-drying), leaving behind a clean sample ready for mass spectrometry analysis. This fundamental property translates into several key benefits:
-
Reduced Ion Suppression: Non-volatile salts are a major source of ion suppression in the mass spectrometer's source, where they compete with the analytes of interest for ionization, leading to significantly reduced signal intensity.
-
Prevention of Instrument Contamination: The accumulation of non-volatile salts can contaminate the ion source, quadrupoles, and other components of the mass spectrometer, leading to decreased sensitivity, signal instability, and the need for frequent and time-consuming cleaning and maintenance.
-
Enhanced Chromatographic Performance: Non-volatile salts are often incompatible with reversed-phase liquid chromatography (RPLC), a cornerstone of proteomic separations. They can cause peak broadening, poor resolution, and even damage to the chromatographic column.
-
Improved Data Quality: By minimizing ion suppression and background noise, TEAB enables the detection of low-abundance peptides and proteins, leading to higher protein sequence coverage and more reliable quantification.
Data Presentation: A Quantitative Comparison
While direct, publicly available quantitative comparisons of key mass spectrometry metrics between TEAB and non-volatile buffers are limited, the following tables illustrate the expected outcomes based on the well-understood principles of mass spectrometry. These tables are designed to provide a clear, structured overview of the performance differences.
Note: The following data is illustrative and represents typical results expected from a comparative experiment. Actual values may vary depending on the specific sample, instrumentation, and experimental conditions.
Table 1: Impact on Signal-to-Noise Ratio (S/N) of a Standard Peptide
| Buffer System | Average Signal-to-Noise Ratio (S/N) |
| 100 mM this compound (TEAB) | 150 |
| 1X Phosphate-Buffered Saline (PBS) | 30 |
| 50 mM Tris-HCl | 45 |
Table 2: Effect on Protein Identification and Sequence Coverage
| Buffer System | Number of Identified Proteins | Average Protein Sequence Coverage (%) |
| 100 mM this compound (TEAB) | 3500 | 45% |
| 1X Phosphate-Buffered Saline (PBS) | 1200 | 15% |
| 50 mM Tris-HCl | 1800 | 25% |
Table 3: Quantitative Assessment of Ion Suppression
| Buffer System | Analyte Signal Intensity (Arbitrary Units) | % Ion Suppression |
| 100 mM this compound (TEAB) | 1.2 x 10⁸ | 0% (Reference) |
| 1X Phosphate-Buffered Saline (PBS) | 2.5 x 10⁷ | 79% |
| 50 mM Tris-HCl | 4.8 x 10⁷ | 60% |
Experimental Protocols
To provide a clear understanding of how these buffers are used in a typical proteomics workflow, detailed experimental protocols are provided below.
Protocol 1: Protein Digestion and Sample Preparation with TEAB
This protocol outlines a standard procedure for the in-solution digestion of a protein sample using TEAB, suitable for subsequent LC-MS/MS analysis.
Materials:
-
Protein sample in a suitable buffer
-
1 M this compound (TEAB), pH 8.5
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid (FA)
-
Acetonitrile (B52724) (ACN)
-
Ultrapure water
Procedure:
-
Buffer Exchange (if necessary): If the protein sample is in a non-volatile buffer, perform a buffer exchange into 50 mM TEAB using a desalting column or centrifugal filter with an appropriate molecular weight cutoff.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Add trypsin at a 1:50 (enzyme:protein, w/w) ratio. Incubate at 37°C overnight.
-
Quenching: Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Equilibrate the C18 cartridge with 100% ACN.
-
Wash with 0.1% FA in water.
-
Load the acidified peptide sample.
-
Wash the cartridge with 0.1% FA in water to remove salts.
-
Elute the peptides with 50% ACN, 0.1% FA.
-
-
Lyophilization: Lyophilize the eluted peptides to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried peptides in 0.1% FA in water for LC-MS/MS analysis.
Protocol 2: Tandem Mass Tag (TMT) Labeling in TEAB Buffer
This protocol describes the labeling of digested peptides with TMT reagents for quantitative proteomics, a process for which TEAB is the recommended buffer.[1]
Materials:
-
Digested and desalted peptide samples (from Protocol 1)
-
1 M this compound (TEAB), pH 8.5
-
TMTpro™ Label Reagents (or other TMT reagents)
-
Anhydrous acetonitrile (ACN)
Procedure:
-
Peptide Reconstitution: Reconstitute each lyophilized peptide sample in 100 µL of 100 mM TEAB.
-
TMT Reagent Preparation: Equilibrate the TMT label reagents to room temperature. Add anhydrous ACN to each vial according to the manufacturer's instructions and vortex to dissolve.
-
Labeling Reaction: Add the appropriate volume of the TMT label reagent to each peptide sample. Incubate the reaction for 1 hour at room temperature.
-
Quenching: Add 8 µL of 5% hydroxylamine to each sample and incubate for 15 minutes to quench the reaction.
-
Sample Pooling: Combine all labeled samples into a single microcentrifuge tube.
-
Desalting: Desalt the pooled, labeled peptide mixture using a C18 SPE cartridge as described in Protocol 1, steps 6.1-6.5.
-
Lyophilization and Reconstitution: Lyophilize the desalted, labeled peptides and reconstitute in 0.1% FA in water for LC-MS/MS analysis.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict key experimental workflows.
Caption: General proteomics workflow using TEAB buffer.
Caption: TMT labeling workflow in TEAB buffer.
Caption: Logical flow of buffer properties and their impact on MS.
Conclusion
The evidence overwhelmingly supports the use of this compound over non-volatile buffers for mass spectrometry applications. Its inherent volatility directly addresses the most significant challenges posed by non-volatile salts, namely ion suppression and instrument contamination. By ensuring a cleaner sample for analysis, TEAB facilitates higher sensitivity, improved data quality, and greater reproducibility. For researchers, scientists, and drug development professionals who rely on mass spectrometry for critical insights, the adoption of TEAB as a standard buffer is a strategic choice that enhances the reliability and depth of their analytical outcomes.
References
validation of protein quantification results obtained using TEAB buffer
An objective comparison of Triethylammonium (B8662869) Bicarbonate (TEAB) buffer with common alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
In the realm of quantitative proteomics, the choice of buffer is a critical decision that can significantly impact the outcome of an experiment. Triethylammonium bicarbonate (TEAB) buffer has emerged as a popular choice, particularly in workflows involving mass spectrometry (MS). This guide provides a comprehensive comparison of TEAB buffer with other commonly used buffers, presenting experimental data to validate its performance and offering detailed protocols for its application.
Performance Comparison: TEAB vs. Alternative Buffers
The selection of a buffer for protein quantification hinges on several factors, including its compatibility with downstream applications, its effect on enzyme activity, and its potential to introduce artifacts. Here, we compare TEAB with another widely used volatile buffer, Ammonium (B1175870) Bicarbonate (ABC), and other alternatives.
| Parameter | TEAB Buffer | Ammonium Bicarbonate (ABC) | Tris-HCl | Key Findings & Citations |
| Volatility | High | High | Low | TEAB is more volatile than ammonium bicarbonate, facilitating its removal before mass spectrometry analysis.[1] This is a significant advantage as non-volatile salts can interfere with ionization and suppress peptide signals. |
| Compatibility with Amine-Reactive Labeling (e.g., TMT, iTRAQ) | Excellent | Not Recommended | Not Recommended | TEAB is the buffer of choice for isobaric labeling techniques like TMT and iTRAQ.[1][2] Buffers containing primary amines, such as Tris, will react with the labeling reagents, reducing labeling efficiency. While ABC is sometimes used, TEAB is generally preferred for optimal labeling. |
| Artificial Asparagine (Asn) Deamidation | Higher Propensity | Lower Propensity | Lower Propensity | A study comparing digestion buffers found that TEAB produced the highest level of artificial Asn deamidation. The half-life of Asn deamidation in TEAB was approximately 137 times shorter than in ammonium acetate (B1210297) (pH 6), indicating a higher rate of this undesirable modification. Protein and unique peptide identification, however, were comparable across the tested buffers. |
| Proteoform Identification | High | Not Directly Compared | Not Directly Compared | In a study comparing various lysis solutions, a TEAB-buffered acetonitrile-water solution resulted in a high number of identified proteoforms, particularly smaller ones. This suggests TEAB is effective in extracting a diverse range of proteins.[3] |
| Cost | Higher | Lower | Lower | TEAB is generally more expensive than ammonium bicarbonate.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable protein quantification. The following are generalized protocols for protein extraction and digestion using TEAB buffer, based on common practices in the field.
Protocol 1: Protein Extraction from Cell Culture
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Resuspend the pellet in a lysis buffer containing 100 mM TEAB, a detergent (e.g., 0.1% SDS or 1% SDC), and protease and phosphatase inhibitors.
-
Sonicate the lysate on ice to ensure complete cell disruption and to shear DNA.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Protocol 2: In-Solution Protein Digestion
-
Reduction and Alkylation:
-
Take a defined amount of protein (e.g., 100 µg) from the lysate.
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add Iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.
-
-
Digestion:
-
Dilute the sample with 100 mM TEAB to reduce the concentration of any denaturants (e.g., SDS to <0.1%).
-
Add sequencing-grade trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid to stop the digestion and precipitate any remaining detergents.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip.
-
Elute the peptides and dry them in a vacuum centrifuge. The sample is now ready for mass spectrometry analysis or isobaric labeling.
-
Visualizing the Workflow and Buffer Comparison
To better illustrate the experimental process and the logical comparison between TEAB and its alternatives, the following diagrams were generated using Graphviz.
Conclusion
TEAB buffer is a robust and versatile choice for protein quantification workflows, especially those involving amine-reactive labeling reagents and mass spectrometry. Its high volatility is a key advantage for ensuring clean and sensitive MS analysis. However, researchers should be aware of its higher cost and the potential for inducing artificial deamidation, which may be a concern in studies focused on post-translational modifications. For applications where isobaric labeling is not required and cost is a significant factor, ammonium bicarbonate remains a viable alternative. The selection of the optimal buffer will ultimately depend on the specific requirements of the experiment and the downstream analytical methods.
References
- 1. Ammonium bicarbonate or this compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 2. Protein solubilization | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 3. Influence of different sample preparation approaches on proteoform identification by top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Buffers: TEAB vs. Tris-HCl for In-Gel Protein Digestion
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the realm of proteomics, the successful identification and quantification of proteins by mass spectrometry hinges on meticulous sample preparation. A critical step in this workflow is the in-gel digestion of proteins, where the choice of buffer can significantly impact the quality of the resulting peptide mixture. Two stalwart buffers in this process are Triethylammonium bicarbonate (TEAB) and Tris-hydrochloride (Tris-HCl). This guide provides a comprehensive, data-driven comparison of their performance to aid researchers in selecting the optimal buffer for their specific experimental needs.
At a Glance: Key Performance Metrics
The selection of a digestion buffer is a balancing act between maximizing peptide recovery and minimizing undesirable side reactions. The following table summarizes the key quantitative comparisons between 50 mM TEAB and 50 mM Tris-HCl (pH 8.0) for in-gel digestion, drawing from published experimental data.
| Performance Metric | TEAB | Tris-HCl | Key Considerations |
| Artificial Asparagine (Asn) Deamidation | Higher | Lower | TEAB significantly accelerates the rate of artificial deamidation, a chemical modification that can be mistaken for a post-translational modification. The half-life of Asn deamidation is approximately 137 times shorter in TEAB compared to ammonium (B1175870) acetate (B1210297) (pH 6), while in Tris-HCl it is about 23 times shorter[1][2]. |
| Tryptic Missed Cleavages | Lower | Higher | Tris-HCl has been shown to result in a significantly higher percentage of tryptic peptides with missed cleavages compared to TEAB[1]. This suggests potentially reduced trypsin efficiency in Tris-HCl. |
| Peptide and Protein Identification | Comparable | Comparable | While specific metrics can vary based on the sample and instrumentation, studies have found that the overall number of unique peptides and proteins identified is comparable when using either TEAB or Tris-HCl[1][2]. |
| MS Compatibility | High | Moderate | TEAB is a volatile salt, meaning it can be easily removed by lyophilization (freeze-drying), which is highly desirable for subsequent mass spectrometry analysis to prevent ion suppression. Tris-HCl is not volatile and may require a separate desalting step. |
The Chemistry Behind the Curtain: A Logical Comparison
The divergent performance of TEAB and Tris-HCl stems from their distinct chemical properties. The following diagram illustrates the logical flow of how these properties influence the outcomes of in-gel digestion.
Caption: Logical flow of TEAB and Tris-HCl properties influencing in-gel digestion outcomes.
Experimental Protocols: A Side-by-Side Guide
The following protocols provide a detailed, parallel workflow for in-gel digestion using either TEAB or Tris-HCl. These are synthesized from multiple established proteomics methodologies.
| Step | In-Gel Digestion with TEAB | In-Gel Digestion with Tris-HCl |
| 1. Gel Excision & Destaining | Excise protein band(s) of interest. Cut into ~1 mm³ pieces. Destain with 50% acetonitrile (B52724) (ACN) in 50 mM TEAB. Repeat until gel pieces are clear. | Excise protein band(s) of interest. Cut into ~1 mm³ pieces. Destain with 50% ACN in 50 mM Tris-HCl (pH 8.0). Repeat until gel pieces are clear. |
| 2. Reduction | Dehydrate gel pieces with 100% ACN. Dry in a vacuum centrifuge. Rehydrate with 10 mM dithiothreitol (B142953) (DTT) in 100 mM TEAB. Incubate at 56°C for 1 hour. | Dehydrate gel pieces with 100% ACN. Dry in a vacuum centrifuge. Rehydrate with 10 mM DTT in 100 mM Tris-HCl (pH 8.0). Incubate at 56°C for 1 hour. |
| 3. Alkylation | Cool to room temperature. Remove DTT solution. Add 55 mM iodoacetamide (B48618) (IAA) in 100 mM TEAB. Incubate in the dark at room temperature for 45 minutes. | Cool to room temperature. Remove DTT solution. Add 55 mM IAA in 100 mM Tris-HCl (pH 8.0). Incubate in the dark at room temperature for 45 minutes. |
| 4. Washing | Remove IAA solution. Wash with 100 mM TEAB. Dehydrate with 100% ACN. Dry completely in a vacuum centrifuge. | Remove IAA solution. Wash with 100 mM Tris-HCl (pH 8.0). Dehydrate with 100% ACN. Dry completely in a vacuum centrifuge. |
| 5. Digestion | Rehydrate gel pieces on ice with trypsin solution (10-20 ng/µL in 50 mM TEAB). Add enough 50 mM TEAB to cover the gel pieces. Incubate at 37°C overnight. | Rehydrate gel pieces on ice with trypsin solution (10-20 ng/µL in 50 mM Tris-HCl, pH 8.0). Add enough 50 mM Tris-HCl (pH 8.0) to cover the gel pieces. Incubate at 37°C overnight. |
| 6. Peptide Extraction | Add 50% ACN / 5% formic acid to the gel pieces. Vortex and sonicate for 15 minutes. Collect the supernatant. Repeat extraction twice. Pool the extracts. | Add 50% ACN / 5% formic acid to the gel pieces. Vortex and sonicate for 15 minutes. Collect the supernatant. Repeat extraction twice. Pool the extracts. |
| 7. Sample Cleanup | Dry the pooled extracts in a vacuum centrifuge. Reconstitute in a suitable solvent for LC-MS/MS analysis. | Desalt the pooled extracts using a C18 StageTip or equivalent. Dry the desalted peptides in a vacuum centrifuge. Reconstitute in a suitable solvent for LC-MS/MS analysis. |
Visualizing the Workflow
A standardized in-gel digestion workflow is essential for reproducible results. The following diagram outlines the key stages of this process, highlighting where the choice of buffer comes into play.
Caption: A typical experimental workflow for in-gel protein digestion for mass spectrometry.
Conclusion and Recommendations
The choice between TEAB and Tris-HCl for in-gel digestion is not a one-size-fits-all decision.
-
Choose TEAB when:
-
Maximizing trypsin efficiency and minimizing missed cleavages is a priority.
-
The experimental workflow benefits from the ease of buffer removal through lyophilization, such as in high-throughput applications.
-
The potential for artificial deamidation is less of a concern or is being specifically investigated.
-
-
Choose Tris-HCl when:
-
Minimizing artificial asparagine deamidation is critical, for example, in studies of post-translational modifications.
-
The experimental setup can accommodate a desalting step prior to mass spectrometry analysis.
-
Ultimately, the optimal buffer choice depends on the specific goals of the experiment and the nature of the proteins being analyzed. For general protein identification where high sequence coverage is desired, the reduced number of missed cleavages with TEAB may be advantageous. For studies focused on identifying and quantifying in vivo post-translational modifications, the lower rate of artificial modifications with Tris-HCl is a significant benefit. Researchers are encouraged to consider these trade-offs and, if necessary, perform pilot experiments to determine the most suitable buffer for their system.
References
evaluating the impact of different volatile buffers on mass spectrometry signal
For researchers, scientists, and drug development professionals relying on mass spectrometry (MS), the choice of a volatile buffer is a critical parameter that can significantly influence signal intensity, data quality, and overall analytical success. This guide provides an objective comparison of commonly used volatile buffers—ammonium (B1175870) acetate (B1210297), ammonium formate (B1220265), and ammonium bicarbonate—supported by experimental data and detailed protocols to aid in the selection of the most appropriate buffer for your application.
Key Considerations in Volatile Buffer Selection
Volatile buffers are essential in liquid chromatography-mass spectrometry (LC-MS) as they are compatible with the high vacuum of the mass spectrometer, preventing salt deposition and ion source contamination.[1][2] The ideal volatile buffer should enhance analyte ionization, minimize signal suppression, and prevent the formation of unwanted adducts.[2] The selection process often involves a trade-off between chromatographic performance and MS signal quality.[3]
Comparative Analysis of Common Volatile Buffers
The impact of a volatile buffer on MS signal is highly dependent on the analyte's chemical properties, the ionization mode (positive or negative), and the specific instrument conditions. Below is a summary of the general characteristics and performance of ammonium acetate, ammonium formate, and ammonium bicarbonate.
Qualitative Comparison
| Feature | Ammonium Acetate | Ammonium Formate | Ammonium Bicarbonate |
| Typical pH Range | 3.8 - 5.8 & 8.2 - 10.2[4] | 2.8 - 4.8 & 8.2 - 10.2[4] | 5.9 - 6.9 & 8.8 - 9.8[4] |
| Ion Suppression | Can cause signal suppression, particularly at higher concentrations (>20 mM).[5] For certain analytes like phosphatidylcholines, it can suppress signals by approximately 60%.[1] | Generally considered to cause less ion suppression than TFA, but can still suppress signals, especially at concentrations above 20 mM.[5] For some analytes, it has been shown to suppress signals by ~60%.[1] | Can improve signal-to-noise for proteins by 2- to 3-fold compared to formic acid.[6] However, for native protein analysis, it can lead to protein unfolding and is generally not recommended.[7][8] |
| Signal Enhancement | Can be effective in promoting the formation of protonated adducts for very weak bases.[9][10] | Formate systems have been reported to give higher analyte responses than acetate systems for certain compounds.[3] | Can significantly enhance the signal for proteins in DESI-MS.[6] |
| Adduct Formation | Can form acetate adducts in negative ion mode and ammonium adducts in positive ion mode.[2] The use of ammonium acetate can help in suppressing the formation of undesired metal adducts.[11] | Can form formate adducts in negative ion mode and ammonium adducts in positive ion mode.[2] | Can lead to the formation of CO2 adducts (+44 Da), which complicates mass spectra.[7] This is a significant drawback, particularly in native protein analysis. |
| Volatility | Good volatility. | Higher volatility than ammonium acetate. | Decomposes into volatile components (ammonia, carbon dioxide, and water). |
| Best For | General purpose LC-MS, especially when CO2 adduct formation is a concern. Good for both positive and negative ion modes. | Applications where slightly higher signal intensity is desired compared to acetate, and for separations requiring a lower pH. | Primarily used in proteomics for in-gel digestion due to its optimal pH for trypsin activity and its ability to aid in destaining.[6] Not generally recommended for native ESI-MS of proteins.[7][8] |
Quantitative Data Summary
The following tables summarize quantitative findings from various studies. It is important to note that the results can be highly analyte and instrument dependent.
Table 1: Impact on Signal Intensity and Signal-to-Noise (S/N) Ratio
| Analyte Class | Buffer | Observation | Citation |
| Phosphatidylcholines | Ammonium Acetate (5 mM) | ~60% signal suppression compared to no additive. | [1] |
| Phosphatidylcholines | Ammonium Formate (5 mM) | ~60% signal suppression compared to no additive. | [1] |
| Phosphatidylcholines | Ammonium Bicarbonate (5 mM) | Did not suppress the signal as much as acetate or formate. | [1] |
| Proteins (DESI-MS) | Ammonium Bicarbonate | 2- to 3-fold increase in S/N ratio compared to formic acid. | [6] |
| Spice Cannabinoids | Ammonium Formate | Higher analyte response compared to ammonium acetate. | [3] |
| Basic Compounds | Ammonium Bicarbonate (pH 10) | Showed improved sensitivity in positive ion electrospray compared to low pH formic acid for some basic compounds. | [12] |
Table 2: Adduct Formation
| Buffer | Ion Mode | Common Adducts | Notes | Citation |
| Ammonium Acetate | Positive | [M+NH₄]⁺ | Can suppress [M+Na]⁺ and [M+K]⁺ adducts. | [11] |
| Negative | [M+CH₃COO]⁻ | [2] | ||
| Ammonium Formate | Positive | [M+NH₄]⁺ | [2] | |
| Negative | [M+HCOO]⁻ | [2] | ||
| Ammonium Bicarbonate | Positive | [M+CO₂]⁺ (+44 Da) | A significant issue, especially for native protein analysis, leading to complex spectra. | [7] |
Experimental Protocols
To obtain reliable and comparable data for buffer selection, a systematic approach is crucial. Below is a general protocol for evaluating the impact of different volatile buffers on your analyte of interest.
Objective
To determine the optimal volatile buffer (ammonium acetate, ammonium formate, or ammonium bicarbonate) and its concentration for the LC-MS analysis of a target analyte, based on signal intensity, signal-to-noise ratio, and adduct formation.
Materials
-
Analytes: A standard solution of your analyte(s) of interest at a known concentration.
-
Volatile Buffers: High-purity (MS-grade) ammonium acetate, ammonium formate, and ammonium bicarbonate.
-
Solvents: High-purity (MS-grade) water, acetonitrile (B52724), and/or methanol.
-
Acids/Bases: High-purity (MS-grade) formic acid, acetic acid, and ammonium hydroxide (B78521) for pH adjustment.
-
LC-MS System: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
Procedure
-
Preparation of Buffer Stock Solutions:
-
Prepare 1 M stock solutions of ammonium acetate, ammonium formate, and ammonium bicarbonate in MS-grade water.
-
Note: Ammonium bicarbonate solutions should be prepared fresh daily.
-
-
Preparation of Mobile Phases:
-
For each buffer type, prepare a series of mobile phase A (aqueous) solutions with varying buffer concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM).
-
Adjust the pH of each mobile phase to a desired value using the corresponding acid or base (e.g., adjust ammonium acetate with acetic acid or ammonium hydroxide).
-
Prepare the organic mobile phase B (e.g., acetonitrile or methanol), with or without the same concentration of the corresponding buffer.
-
-
Flow Injection Analysis (FIA) - Optional but Recommended:
-
To quickly assess the direct impact of the buffer on signal intensity without chromatographic separation, perform FIA.
-
Infuse the analyte solution directly into the MS source while mixing it post-column with the different mobile phase compositions.
-
Monitor the signal intensity and adduct formation for each buffer and concentration.
-
-
LC-MS Analysis:
-
Equilibrate the LC column with the initial mobile phase conditions for each buffer system.
-
Inject a fixed amount of the analyte standard.
-
Run a generic gradient (e.g., 5% to 95% B over 10 minutes) or an isocratic method.
-
Acquire data in both positive and negative ion modes, if applicable.
-
Repeat the analysis for each buffer type and concentration.
-
-
Data Analysis:
-
For each buffer condition, determine the following:
-
Signal Intensity: The peak height or area of the analyte's primary ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Signal-to-Noise (S/N) Ratio: Calculate the S/N for the analyte peak.
-
Adduct Formation: Identify and quantify the relative abundance of any adducts (e.g., [M+NH₄]⁺, [M+Na]⁺, [M+HCOO]⁻, [M+CO₂]⁺).
-
-
-
Comparison and Selection:
-
Organize the data in tables for easy comparison.
-
Select the buffer and concentration that provides the best balance of high signal intensity, high S/N ratio, and minimal formation of undesirable adducts, while maintaining acceptable chromatographic peak shape.
-
Visualizing the Process and Principles
To better understand the workflows and concepts discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for evaluating volatile buffers.
Caption: Principles of ion suppression and enhancement.
Conclusion
The selection of an appropriate volatile buffer is a multifaceted decision that requires careful consideration of the analyte properties and the goals of the mass spectrometry analysis. While ammonium formate may offer slightly better sensitivity for some small molecules, and ammonium bicarbonate has its niche in proteomics sample preparation, ammonium acetate often provides a robust and reliable choice for general LC-MS applications due to its good volatility and lower propensity for problematic adduct formation compared to bicarbonate. Ultimately, the empirical testing of different buffers using a systematic approach, as outlined in this guide, is the most effective way to identify the optimal conditions for your specific application.
References
- 1. Role of ammonium in the ionization of phosphatidylcholines during electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 4. nestgrp.com [nestgrp.com]
- 5. Comparison of Different Signal Thresholds on Data Dependent Sampling in Orbitrap and LTQ Mass Spectrometry for the Identification of Peptides and Proteins in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ammonium Bicarbonate Addition Improves the Detection of Proteins by Desorption Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Effects of ammonium bicarbonate on the electrospray mass spectra of proteins: evidence for bubble-induced unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 12. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Triethylammonium Bicarbonate and Other Ion-Pairing Reagents in Analytical Chromatography
For researchers, scientists, and drug development professionals, the selection of an appropriate ion-pairing reagent is a critical step in developing robust and sensitive analytical methods, particularly for biomolecules like oligonucleotides and peptides. Triethylammonium (B8662869) bicarbonate (TEAB) is a widely utilized volatile buffer in reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of TEAB's performance against other common ion-pairing reagents, supported by experimental data, to aid in the selection of the most suitable reagent for specific applications.
Introduction to Ion-Pairing Chromatography
Ion-pairing chromatography is a technique used to separate charged analytes on a reversed-phase column. An ion-pairing reagent, which has a hydrophobic tail and a charged head group, is added to the mobile phase. This reagent pairs with the charged analyte, effectively neutralizing its charge and increasing its hydrophobicity, thus allowing for its retention on the nonpolar stationary phase. The choice of the ion-pairing reagent and its counter-ion significantly influences the retention, resolution, peak shape, and sensitivity of the analysis, especially when coupled with mass spectrometry.[1][2]
Performance Comparison of Ion-Pairing Reagents
The performance of TEAB is best understood in the context of its alternatives. The following sections compare TEAB with other commonly used ion-pairing reagents in terms of chromatographic performance and mass spectrometry compatibility.
TEAB and Triethylammonium Acetate (B1210297) (TEAA) are both volatile buffers composed of the triethylammonium cation, making them suitable for applications where sample recovery is necessary.[3] While structurally similar, the choice of the counter-ion (bicarbonate vs. acetate) can influence chromatographic selectivity.
For the separation of positional isomers of oligonucleotides, both TEAB and TEAA have demonstrated equally high separation efficiency.[4] However, in the analysis of ADP-ribosylated peptides, TEAA has been shown to improve the recovery of these modified peptides during solid-phase extraction when compared to trifluoroacetic acid (TFA).[5] One study on oligonucleotide purification found that a 40 mM TEAB buffer at pH 7 yielded a purity of 93.0%, which was about 6.0% higher than a previously reported method.[6]
For LC-MS applications, combinations of an amine (like triethylamine, hexylamine (B90201), or dibutylamine) with hexafluoroisopropanol (HFIP) have become a reference for oligonucleotide analysis due to enhanced MS sensitivity.[1] The higher volatility of HFIP compared to acetic acid or bicarbonate leads to more efficient desolvation and ionization in the MS source.[1]
While TEAB is MS-compatible, amine-HFIP systems generally provide superior MS signal intensity.[4] However, TEAB can still be advantageous for specific separations. For instance, in the analysis of adducted oligonucleotides, triethylammonium bicarbonate was one of the few ion-pairing reagents capable of satisfactorily separating isomeric oligonucleotides.[7]
The hydrophobicity of the amine used as the ion-pairing reagent plays a crucial role in the retention of analytes. Longer-chain alkylamines lead to increased retention. For example, hexylamine (HAA) and dibutylamine (B89481) (DBAA) have been shown to provide significantly better chromatographic performance, including higher retention and improved resolution for oligonucleotides, compared to TEAA.[1] In one study, HAA demonstrated superior resolution of short-mer contaminants in an oligonucleotide ladder compared to DBAA and TEAA.[8]
The choice of the optimal alkylamine can also depend on the size of the oligonucleotide being analyzed. Studies have shown that for small, medium, and large oligonucleotides, maximum separation was achieved with tripropylamine, N,N-dimethylbutylamine, and dibutylamine, respectively, when paired with HFIP.[9][10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, comparing the performance of different ion-pairing reagents.
Table 1: Comparison of Oligonucleotide Purity and Yield with Different Buffers
| Ion-Pairing Reagent | Concentration (mM) | pH | Purity (%) | Yield (%) | Reference |
| This compound (TEAB) | 40 | 7 | 93.0 | ~74 (reduced by ~5%) | [6][11] |
| Ammonium Acetate (NH₄CH₃CO₂) | 10 | 7 | 84.0 | 69.0 | [6][11] |
Table 2: Comparison of Chromatographic Resolution for Oligonucleotides
| Ion-Pairing Reagent | Analytes | Resolution | Reference |
| Hexylamine Acetate (HAA) | 19mer vs. 20mer ssDNA | 3.9 | [8] |
| Dibutylamine Acetate (DBAA) | 19mer vs. 20mer ssDNA | 3.2 | [8] |
| Triethylammonium Acetate (TEAA) | 15mer to 40mer ssDNA | Poor for short-mers | [8] |
| Tripropylammonium Hexafluoroisopropanolate | Sequence Isomers | Enhanced Separation | [2][4] |
| Diisopropylethylamine/HFIP | Unmodified Heterogeneous Oligonucleotides | Highest Separation | [2][4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
-
Objective: To optimize the purification of Oligonucleotide-A using RP-HPLC.
-
Instrumentation: Semi-preparative HPLC system with a C18 column, UV-Vis spectrophotometer, LC-MS system, and a lyophilizer.
-
Mobile Phase Preparation:
-
Buffer A: 0.1 M this compound (TEAB), pH 7.5.
-
Buffer B: 0.1 M TEAB in 50% acetonitrile, pH 7.5.
-
For comparison, other buffers such as 10 mM Ammonium Acetate at pH 7 were also prepared.
-
-
Chromatographic Conditions:
-
Column: ACE 10 C8 (250 mm x 10 mm) or equivalent.
-
Gradient: 0 to 50% Buffer B over 20 minutes. The gradient was adjusted based on the hydrophobicity of the oligonucleotide modifications.
-
Flow Rate: 4 mL/min.
-
Detection: UV absorbance at a wavelength determined from the full absorbance spectrum of the diluted sample (typically 260-298 nm).
-
-
Sample Preparation: Oligonucleotides were dissolved in water or desalted to remove interfering substances.
-
Post-Purification: The collected fractions were freeze-dried and reconstituted in water for further analysis.[12]
-
Objective: To evaluate the effect of different ion-pairing reagents on the LC/UV and LC/MS analysis of oligonucleotides.
-
Instrumentation: Agilent 1290 Infinity II LC System with a DAD detector and an Agilent 6530 LC/Q-TOF mass spectrometer.
-
Mobile Phases Tested:
-
Triethylammonium Acetate (TEAA)
-
Hexylamine Acetate (HAA)
-
Dibutylamine Acetate (DBAA)
-
Triethylamine/Hexafluoroisopropanol (TEA/HFIP)
-
-
Chromatographic Conditions: The mobile phase gradients were scaled for each reagent to match the retention times obtained with TEAA for direct comparison of chromatographic performance.[1]
-
Sample: DNA ladder standard and RNA resolution reference standard.
Visualizing the Workflow
The following diagrams illustrate the typical workflows and principles discussed in this guide.
Caption: A typical workflow for the analysis of biomolecules using ion-pair reversed-phase liquid chromatography coupled with UV and mass spectrometry detection.
Caption: The fundamental mechanism of ion-pairing chromatography where a charged analyte forms a hydrophobic complex with an ion-pairing reagent, enabling its retention on a reversed-phase column.
Conclusion
This compound is a versatile and effective ion-pairing reagent, particularly valuable for applications requiring sample recovery due to its volatility. It demonstrates excellent performance in separating positional isomers of oligonucleotides, comparable to TEAA. While amine/HFIP systems generally offer superior sensitivity in LC-MS applications, TEAB remains a strong candidate for specific separations where its unique selectivity is advantageous. The choice of an ion-pairing reagent should be guided by the specific analytical goals, considering factors such as the nature of the analyte, the desired chromatographic resolution, and the requirements of the detection method. For complex separations, it is often beneficial to screen a variety of ion-pairing reagents, including TEAB, TEAA, and different alkylamine/HFIP combinations, to achieve optimal results.
References
- 1. agilent.com [agilent.com]
- 2. Comparing ion-pairing reagents and counter anions for ion-pair reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of synthetic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Ion-pairing with triethylammonium acetate improves solid-phase extraction of ADP-ribosylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]
- 7. Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 12. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
Navigating the Maze: A Comparative Guide to Buffer Systems for Oligonucleotide Purity Assessment
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic oligonucleotides is a critical step that directly impacts the reliability of experimental results and the safety and efficacy of potential therapeutics. The choice of analytical methodology and, more specifically, the buffer system employed, plays a pivotal role in achieving accurate and reproducible purity assessments. This guide provides an objective comparison of different buffer systems used in the primary analytical techniques for oligonucleotide analysis, supported by experimental data and detailed protocols.
The most commonly employed techniques for determining oligonucleotide purity include Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC), Capillary Gel Electrophoresis (CGE), and Liquid Chromatography-Mass Spectrometry (LC-MS). The performance of each of these methods is intrinsically linked to the composition of the mobile phase or running buffer.
The Workhorse of Oligonucleotide Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating and quantifying impurities in synthetic oligonucleotide preparations.[1] Two primary modes are utilized: IP-RP-HPLC, which separates based on hydrophobicity, and AEX-HPLC, which separates based on charge.[1]
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
IP-RP-HPLC is a powerful method that separates oligonucleotides based on their hydrophobicity.[1] To achieve this, an ion-pairing agent is added to the mobile phase to neutralize the negative charges on the phosphate (B84403) backbone of the oligonucleotide, allowing it to interact with the hydrophobic stationary phase.[1] The choice and concentration of the ion-pairing reagent and other mobile phase additives are critical for achieving optimal separation.
Commonly used ion-pairing systems include:
-
Triethylammonium Acetate (B1210297) (TEAA): A widely used and cost-effective buffer system, TEAA is effective for routine analysis and purification.[2] However, it can sometimes exhibit sequence-specific retention biases.[3]
-
Triethylamine/Hexafluoroisopropanol (TEA/HFIP): This combination is considered the gold standard for LC-MS applications as it provides good sensitivity and reproducible results.[4][5] HFIP is a volatile ion-pairing agent that enhances ionization efficiency in mass spectrometry.[6] The concentration of both TEA and HFIP is crucial for successful separation.[5] Increasing the TEA concentration improves ion-pairing efficiency and separation selectivity, while HFIP's role is thought to be more indirect, potentially by altering the distribution of the ion-pairing agent between the mobile and stationary phases.[3][5]
-
Other Alkylamine Acetates: Alternatives such as dibutylammonium acetate (DBAA) can also be utilized, with higher concentrations sometimes providing increased resolution and stronger retention.[7]
The choice of the amine in the ion-pairing reagent can significantly impact retention and resolution. Amines with longer alkyl chains can increase the hydrophobicity of the oligonucleotide-ion pair complex, leading to increased retention.[8]
Table 1: Quantitative Performance Comparison of IP-RP-HPLC Buffer Systems
| Performance Metric | TEAA Buffer System | TEA/HFIP Buffer System | Other Alkylamine Acetates (e.g., DBAA, HAA) |
| Resolution | Good, but can be sequence-dependent.[3] | Excellent, especially for complex mixtures and MS applications.[5] | Can offer improved resolution over TEAA for specific applications.[9] |
| MS Compatibility | Limited due to ion suppression from acetate.[10] | Excellent, HFIP enhances MS sensitivity.[6] | Varies; acetate-based buffers are generally less MS-friendly. |
| Cost | Low.[2] | High, due to the cost of HFIP.[5] | Moderate to High. |
| Typical Concentration | 100 mM.[3] | 8.6 mM TEA, 100 mM HFIP or 15 mM TEA, 400 mM HFIP.[11][12] | Varies, e.g., 100 mM HAA.[8] |
Anion-Exchange HPLC (AEX-HPLC)
AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[1] This technique is particularly effective for resolving oligonucleotides with significant secondary structures, such as those with high GC content, as the high pH of the mobile phase disrupts hydrogen bonding.[1][13] The elution of oligonucleotides is achieved by increasing the ionic strength of the mobile phase, typically with a salt gradient.[13][14]
Table 2: Performance of AEX-HPLC Buffer Systems
| Performance Metric | Typical Buffer System (e.g., Tris-HCl with NaClO₄) |
| Resolution | Excellent for oligonucleotides up to 40-100 bases, especially those with secondary structures.[4][13] |
| MS Compatibility | Not directly compatible due to high salt concentrations. |
| Key Advantage | Resolves sequences with high GC content and secondary structures effectively.[1][13] |
| Typical Mobile Phase | Mobile Phase A: 20 mM Tris-HCl, pH 12; Mobile Phase B: 20 mM Tris-HCl, 0.5 M NaClO₄, pH 12.[1] |
Capillary Gel Electrophoresis (CGE)
CGE is a high-resolution technique that separates oligonucleotides based on their size in a gel matrix under the influence of an electric field.[15][16] It offers rapid analysis times and requires minimal sample and reagent consumption.[15] The use of polymer solution buffers, which act as a sieving matrix, allows for separations substantially equivalent to traditional polyacrylamide gel electrophoresis (PAGE).[15]
Table 3: Performance of CGE Buffer Systems
| Performance Metric | Typical Buffer System (e.g., TBE with Urea) |
| Resolution | High, capable of single-base resolution for oligonucleotides in the 4-40mer range.[15] |
| Analysis Time | Fast, typically 12 minutes or less per sample.[15] |
| Automation | Fully automatable for high-throughput analysis.[15] |
| Quantitative Precision | High, with reproducible migration times and peak areas.[15] |
| Typical Running Buffer | Tris-Borate-EDTA (TBE) buffer with 7 M urea.[12] |
Experimental Protocols
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Protocol
Objective: To separate and quantify the purity of a synthetic 20-mer oligonucleotide from its failure sequences.[12]
Materials:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.[12]
-
Column: Agilent AdvanceBio Oligonucleotide C18, 2.1 x 50 mm, 2.7 µm.[12]
-
Mobile Phase A: 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in water.[12]
-
Mobile Phase B: 8.6 mM TEA, 100 mM HFIP in 50:50 Methanol:Water.[12]
-
Sample: 20-mer oligonucleotide dissolved in water to a concentration of 1 mg/mL.[12]
Procedure:
-
System Preparation: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.2 mL/min for at least 30 minutes.[12]
-
Temperature Control: Set the column temperature to 60 °C.[12]
-
Injection: Inject 5 µL of the oligonucleotide sample.[12]
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 50% B
-
25-30 min: 50% B
-
30-35 min: Linear gradient from 50% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Detection: Monitor the absorbance at 260 nm.[12]
-
Data Analysis: Integrate the peak areas to determine the percentage purity.
Anion-Exchange HPLC (AEX-HPLC) Protocol
Objective: To analyze the purity of a synthetic oligonucleotide, particularly one with a high GC content.[1]
Materials:
-
HPLC System: Thermo Scientific Vanquish or equivalent with a UV detector.[1]
-
Column: Thermo Scientific DNAPac PA200, 4 x 250 mm.[1]
-
Mobile Phase A: 20 mM Tris-HCl, pH 12.[1]
-
Mobile Phase B: 20 mM Tris-HCl, 0.5 M NaClO₄, pH 12.[1]
-
Sample: Oligonucleotide dissolved in water to a concentration of 1 mg/mL.[1]
Procedure:
-
System Preparation: Equilibrate the column with 100% Mobile Phase A at a flow rate of 1.0 mL/min for at least 30 minutes.[1]
-
Injection: Inject 10 µL of the oligonucleotide sample.
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: Linear gradient from 0% to 100% B
-
35-40 min: 100% B
-
40-50 min: 0% B (re-equilibration)[1]
-
-
Detection: Monitor the absorbance at 260 nm.[1]
-
Data Analysis: Integrate the peak areas to determine the percentage purity.
Capillary Gel Electrophoresis (CGE) Protocol
Objective: To achieve high-resolution separation of a synthetic oligonucleotide and its impurities.[12]
Materials:
-
CE System: Agilent 7100 Capillary Electrophoresis system or equivalent.[12]
-
Capillary: Fused silica (B1680970) capillary (50 µm i.d., 33 cm total length).[12]
-
Gel Buffer: Sieving polymer solution (e.g., replaceable polyacrylamide).[12]
-
Running Buffer: Tris-Borate-EDTA (TBE) buffer with 7 M urea.[12]
-
Sample: Oligonucleotide dissolved in water to a concentration of 0.1 mg/mL.[12]
Procedure:
-
Capillary Conditioning: Flush the capillary with 0.1 M NaOH, followed by water, and then fill with the gel buffer.[12]
-
Sample Injection: Inject the sample electrokinetically at 5 kV for 5 seconds.[12]
-
Separation: Apply a separation voltage of -15 kV.[12]
-
Temperature Control: Maintain the capillary temperature at 30 °C.[12]
-
Detection: Monitor the absorbance at 260 nm.[12]
-
Data Analysis: Analyze the electropherogram to determine the purity based on peak areas.[12]
Visualizing the Workflow
The general process for assessing oligonucleotide purity, from synthesis to final analysis, can be visualized as a logical workflow.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Method of Oligonucleotide Purification [biosyn.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. shayariwali.com [shayariwali.com]
- 7. ymc.co.jp [ymc.co.jp]
- 8. storage.googleapis.com [storage.googleapis.com]
- 9. agilent.com [agilent.com]
- 10. Analysis of oligonucleotides by ion-pairing hydrophilic interaction liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. benchchem.com [benchchem.com]
- 13. atdbio.com [atdbio.com]
- 14. ymc.eu [ymc.eu]
- 15. bio-rad.com [bio-rad.com]
- 16. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
The Chromatographer's Compass: Navigating Alternatives to Triethylammonium Bicarbonate
For researchers, scientists, and drug development professionals venturing into the landscape of chromatography, the choice of a suitable buffer is paramount to achieving optimal separation and detection. Triethylammonium (B8662869) bicarbonate (TEAB) has long been a staple, particularly in reversed-phase and ion-exchange chromatography, valued for its volatility which makes it compatible with mass spectrometry (MS). However, a deeper exploration into the chromatographer's toolkit reveals a selection of alternatives, each with its own set of advantages and trade-offs. This guide provides an objective comparison of TEAB and its alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate buffer for your specific application.
At a Glance: TEAB vs. The Alternatives
Triethylammonium bicarbonate is a volatile buffer favored in LC-MS applications for proteins, peptides, and oligonucleotides.[1][2] Its volatility is a key feature, allowing for its removal by lyophilization, leaving the analyte of interest free from buffer salts.[3] However, TEAB is not without its drawbacks. It can be more expensive than other volatile buffers like ammonium (B1175870) bicarbonate and may require careful pH monitoring as the dissolved carbon dioxide can escape, leading to a pH shift.[1]
The primary alternatives to TEAB are other volatile buffer systems that are also compatible with MS detection. These include:
-
Ammonium Bicarbonate (ABC): A widely used, cost-effective, and volatile buffer that is a common choice for in-gel and in-solution digestion of proteins for proteomic analyses.[1] It is also employed in the analysis of oligonucleotides and other biomolecules.
-
Ammonium Acetate (B1210297) (AmOAc): Another popular volatile buffer for LC-MS, particularly for keeping organic acids ionized in aqueous normal-phase (ANP) methods.[4] It is also used in the analysis of a wide range of small molecules and biomolecules.
-
Ammonium Formate (B1220265) (AF): Often used in combination with formic acid, this buffer system has been shown to improve peptide separations in reversed-phase LC-MS.[5]
-
Alkylammonium Salts (e.g., Hexylammonium Acetate - HAA): These are particularly prominent in the ion-pair reversed-phase chromatography of oligonucleotides, where they can offer superior resolution compared to traditional ion-pairing agents.[6]
-
Ion-Pairing Free Approaches: For certain applications, particularly with advancements in column chemistries, ion-pairing-free methods are emerging as a viable alternative, eliminating the need for any alkylammonium salts.[7][8]
Performance Deep Dive: A Comparative Analysis
The choice between TEAB and its alternatives often comes down to the specific requirements of the chromatographic separation, including the nature of the analyte, the desired resolution, and the detection method.
For Oligonucleotide Analysis
In the realm of oligonucleotide analysis, particularly with ion-pair reversed-phase chromatography (IP-RP-HPLC), the choice of the ion-pairing agent is critical for achieving separation based on length and charge. While triethylammonium acetate (TEAA), a close relative of TEAB, has been a common choice, alternatives like hexylammonium acetate (HAA) have demonstrated significant advantages.
Key Findings:
-
Resolution: HAA can provide the same or better resolution for a variety of oligonucleotides compared to TEAA.[1][9]
-
Cost-Effectiveness: The cost associated with HAA is significantly lower than that of other high-performance ion-pairing systems like triethylamine-hexafluoroisopropanol (TEA-HFIP).[1][9]
-
MS Compatibility: While HAA offers excellent chromatographic performance, its MS compatibility may be less than that of TEA-HFIP.[1]
Below is a summary of comparative performance data for oligonucleotide separations.
| Ion-Pairing Agent | Analyte | Resolution | MS Compatibility | Key Advantages |
| Triethylammonium Acetate (TEAA) | Oligonucleotides | Moderate | Good | Low cost, duplex compatibility.[1] |
| Hexylammonium Acetate (HAA) | Oligonucleotides | High | Moderate | Excellent resolution, non-denaturing for duplexes, lower cost than TEA-HFIP.[1][9] |
| Triethylamine-Hexafluoroisopropanol (TEA-HFIP) | Oligonucleotides | High | High | Increased resolution, predictable retention.[1] |
| Diisopropylethylamine-Hexafluoroisopropanol | Oligonucleotides | High | High | High separation of unmodified heterogeneous oligonucleotides.[10] |
For Protein and Peptide Analysis
In proteomics and the analysis of protein therapeutics, TEAB and ammonium bicarbonate are frequently used for sample preparation (e.g., tryptic digestion) and subsequent LC-MS analysis. The choice of buffer can have a significant impact on factors like protein stability and the extent of post-translational modifications, such as deamidation.
Key Findings:
-
Volatility: Both TEAB and ammonium bicarbonate are volatile and compatible with MS. TEAB is considered more volatile than ammonium bicarbonate.[1][11]
-
Deamidation: Studies have shown that the choice of digestion buffer can influence the level of artificial deamidation of asparagine and glutamine residues. One study found that TEAB resulted in a higher number of deamidated peptides compared to ammonium bicarbonate, Tris-HCl, and HEPES buffers.[12] Another study reported the order of artificial asparagine deamidation to be ammonium acetate < Tris-HCl < ammonium bicarbonate < TEAB.[7]
-
MS Signal Stability: TEAB has been shown to stabilize gas-phase noncovalent macromolecular complexes in electrospray mass spectrometry more effectively than ammonium bicarbonate or acetate solutions.[13]
The following table summarizes the comparison between TEAB and its common alternatives in protein and peptide analysis.
| Buffer | Analyte | Volatility | Impact on Deamidation | MS Signal Stability | Key Applications |
| This compound (TEAB) | Proteins, Peptides | High | Can induce higher levels of deamidation compared to other buffers.[7][12] | Excellent for stabilizing noncovalent complexes.[13] | TMT/iTRAQ labeling, ion-exchange chromatography, protein solubilization.[1] |
| Ammonium Bicarbonate (ABC) | Proteins, Peptides | High | Lower deamidation than TEAB in some studies.[7] | Good | In-gel and in-solution digestion, general proteomics workflows.[1] |
| Ammonium Acetate (AmOAc) | Peptides | High | Lowest level of artificial asparagine deamidation in one study.[7] | Good | Can improve solubility of labeled peptides. |
| Ammonium Formate (AF) | Peptides | High | - | Good | Often used with formic acid to improve peptide separations.[5] |
For Small Molecule and Metabolomics Analysis
For the analysis of small molecules and in metabolomics studies, a range of volatile buffers are employed to achieve optimal separation and MS detection. The choice often depends on the polarity and ionization characteristics of the analytes.
Key Findings:
-
pH Range: Different volatile buffers offer different pH ranges, which is crucial for controlling the ionization state of analytes and thus their retention in reversed-phase chromatography.[12]
-
MS Compatibility: Formic acid, acetic acid, and their ammonium salts are the most frequently used mobile phase modifiers in LC-MS-based metabolomics due to their volatility.[14]
-
Ion Suppression: The concentration of the buffer can impact MS signal intensity, with higher concentrations sometimes leading to ion suppression.[15]
Here is a comparison of common volatile buffers used in small molecule and metabolomics LC-MS.
| Buffer/Additive | Typical pH Range | MS Compatibility | Common Applications |
| This compound (TEAB) | 8.0 - 10.0 | Good | General purpose for a range of biomolecules. |
| Ammonium Bicarbonate (ABC) | 8.0 - 10.0 | Good | General purpose, metabolomics. |
| Ammonium Acetate (AmOAc) | 3.8 - 5.8 & 8.2 - 10.2 | Good | General purpose, metabolomics, lipidomics.[14] |
| Ammonium Formate (AF) | 2.8 - 4.8 & 8.2 - 10.2 | Good | General purpose, metabolomics, peptide analysis.[5][14] |
| Formic Acid (FA) | ~2.7 (at 0.1%) | Excellent | Widely used for low pH separations in LC-MS.[14] |
| Acetic Acid (AA) | ~3.2 (at 0.1%) | Excellent | Alternative to formic acid for low pH separations.[14] |
Experimental Protocols and Workflows
To facilitate the implementation of these buffer systems, detailed experimental protocols for key applications are provided below.
Protocol 1: Ion-Pair Reversed-Phase HPLC of Oligonucleotides using Hexylammonium Acetate (HAA)
This protocol is adapted from methodologies demonstrating the superior resolution of HAA for oligonucleotide separations.
Mobile Phase Preparation (100 mM HAA, pH 7.0):
-
To prepare 1 L of 100 mM HAA, add approximately 900 mL of HPLC-grade water to a 1 L volumetric flask.
-
Add 13.1 mL of hexylamine (B90201) to the water.
-
Add 5.7 mL of glacial acetic acid.
-
Adjust the pH to 7.0 with either hexylamine or acetic acid as needed.
-
Bring the final volume to 1 L with HPLC-grade water.
-
Filter the mobile phase through a 0.22 µm membrane filter.
Chromatographic Conditions:
-
Column: A suitable reversed-phase column for oligonucleotide separation (e.g., Waters ACQUITY UPLC Oligonucleotide BEH C18).
-
Mobile Phase A: 100 mM Hexylammonium Acetate (HAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be from 10% to 40% B over 15-30 minutes, depending on the length and sequence of the oligonucleotides.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 60 °C.
-
Detection: UV at 260 nm and/or Mass Spectrometry.
Protocol 2: In-Solution Tryptic Digestion of Proteins using Ammonium Bicarbonate
This is a standard protocol for preparing protein samples for proteomic analysis by LC-MS.
Reagents:
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (ABC), pH ~8.0.
-
Reducing Agent: 10 mM Dithiothreitol (DTT) in 50 mM ABC.
-
Alkylating Agent: 55 mM Iodoacetamide (IAA) in 50 mM ABC.
-
Trypsin: Sequencing grade, reconstituted in 50 mM ABC.
Procedure:
-
Denaturation and Reduction: Dissolve the protein sample in 50 mM ABC containing a denaturant (e.g., 8 M urea (B33335) if necessary, which must be diluted later). Add DTT to a final concentration of 10 mM and incubate at 56 °C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes.
-
Dilution: If urea was used, dilute the sample with 50 mM ABC to reduce the urea concentration to less than 1 M.
-
Digestion: Add trypsin at an enzyme-to-substrate ratio of 1:50 to 1:100 (w/w). Incubate overnight at 37 °C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge before LC-MS analysis.
References
- 1. Table 1: [Volatile HPLC Modifiers used in LC-MS/MS]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns - Tips & Suggestions [mtc-usa.com]
- 5. The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. high quality ammonium acetate - Chromatography Forum [chromforum.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chiraltech.com [chiraltech.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. cellpathway.com [cellpathway.com]
- 12. nestgrp.com [nestgrp.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. Triethylamine - Wikipedia [en.wikipedia.org]
- 15. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics [mdpi.com]
cross-validation of experimental results using different buffer preparations
A comparative guide for researchers on the cross-validation of experimental results using different buffer preparations.
In the realms of life sciences and drug development, the pursuit of reproducible and accurate experimental data is paramount. While meticulous attention is often given to the primary reagents and sophisticated instrumentation, the foundational role of buffer solutions can be underestimated. The composition of a buffer—its pH, ionic strength, and the nature of its buffering agent—can profoundly influence the behavior of biological molecules and the outcome of an assay. This guide provides a comparative analysis of how different buffer preparations can impact the results of common experimental techniques, offering supporting data and detailed protocols to aid researchers in making informed decisions and ensuring the cross-validation of their findings.
Immunoassays: The Impact of Coating and Wash Buffers on ELISA Performance
Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone of protein quantification, but their sensitivity and specificity are highly dependent on the buffers used for antigen coating and subsequent washing steps. The choice of coating buffer can affect the adsorption of the antigen to the microplate, while the wash buffer is critical for minimizing background noise and non-specific binding.
Comparative Analysis of ELISA Coating Buffers
The efficiency of antigen adsorption to a microtiter plate is influenced by the pH and ionic strength of the coating buffer. A comparison between a standard Phosphate (B84403) Buffered Saline (PBS) and a high pH carbonate-bicarbonate buffer demonstrates that the optimal buffer can be antigen-dependent. For many antigens, the higher pH of a bicarbonate buffer (pH 9.5) enhances hydrophobic interactions between the protein and the polystyrene plate surface, leading to better coating efficiency compared to PBS at a physiological pH of 7.4[1].
| Buffer System | pH | Key Components | Impact on Antigen Coating |
| Phosphate Buffered Saline (PBS) | 7.4 | NaCl, KCl, Na₂HPO₄, KH₂PO₄ | Provides a physiological environment; may result in lower coating efficiency for some antigens compared to high pH buffers. |
| Carbonate-Bicarbonate Buffer | 9.6 | Na₂CO₃, NaHCO₃ | High pH promotes hydrophobic interactions, often leading to increased antigen adsorption and a stronger signal. |
Experimental Protocol: Comparison of ELISA Coating Buffers
-
Antigen Preparation: Dissolve the target antigen in both PBS (pH 7.4) and Carbonate-Bicarbonate buffer (pH 9.6) to a final concentration of 2 µg/mL.
-
Coating: Add 100 µL of each antigen solution to the wells of a 96-well polystyrene microplate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate as before. Add 100 µL of the primary antibody, diluted in blocking buffer, to each well. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate. Add 100 µL of HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate. Add 100 µL of TMB substrate and incubate until a color develops. Stop the reaction with 50 µL of 2N H₂SO₄.
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. Compare the signal-to-noise ratio for antigens coated in PBS versus the carbonate-bicarbonate buffer.
Enzyme Kinetics: A Tale of Two Buffers - Tris vs. Phosphate
The choice of buffer can significantly alter the kinetic parameters of an enzyme, such as the Michaelis constant (Km) and the catalytic rate (kcat). This is particularly true for enzymes whose activity is dependent on metal ions. Tris buffer, a common choice in many labs, can chelate metal ions, potentially inhibiting metalloenzymes. In contrast, phosphate buffers are less likely to interfere in this manner.
Comparative Analysis of Enzyme Activity in Different Buffers
A study comparing the activity of the metalloenzyme β-lactamase (BLC23O) in HEPES, Tris-HCl, and sodium phosphate buffers revealed significant differences in its kinetic parameters. HEPES buffer yielded the highest catalytic efficiency, while Tris-HCl resulted in the lowest substrate affinity (highest Km), underscoring the inhibitory potential of Tris with metalloenzymes. Interestingly, for a non-metalloenzyme like the serine protease trypsin, the kinetic parameters were comparable across all three buffers, highlighting that buffer effects can be enzyme-specific[2].
| Buffer System (pH 8.0) | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |
| HEPES | β-lactamase (BLC23O) | 0.54 ± 0.02 | 0.45 ± 0.01 | 0.84 ± 0.02 |
| Tris-HCl | β-lactamase (BLC23O) | 6.93 ± 0.26 | 1.14 ± 0.01 | 0.17 ± 0.01 |
| Sodium Phosphate | β-lactamase (BLC23O) | 3.6 ± 0.1 | 1.006 ± 0.006 | 0.28 ± 0.01 |
| HEPES | Trypsin | 3.14 ± 0.14 | 1.51 ± 0.02 | 0.48 ± 0.01 |
| Tris-HCl | Trypsin | 3.07 ± 0.16 | 1.47 ± 0.01 | 0.48 ± 0.01 |
| Sodium Phosphate | Trypsin | 2.9 ± 0.02 | 1.53 ± 0.01 | 0.52 ± 0.01 |
Experimental Protocol: Comparative Enzyme Kinetic Analysis
-
Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme (e.g., β-lactamase) and its substrate (e.g., a chromogenic cephalosporin) in deionized water.
-
Buffer Preparation: Prepare 50 mM solutions of HEPES, Tris-HCl, and sodium phosphate, all adjusted to pH 8.0.
-
Assay Setup: In a 96-well plate, add varying concentrations of the substrate to wells containing each of the three buffer systems.
-
Reaction Initiation: Add a fixed concentration of the enzyme to each well to start the reaction.
-
Data Acquisition: Monitor the change in absorbance over time at the appropriate wavelength for the chromogenic product using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots. Fit the V₀ versus substrate concentration data to the Michaelis-Menten equation to determine Km and Vmax for the enzyme in each buffer. Calculate kcat from Vmax and the enzyme concentration.
Western Blotting: Lysis Buffer Choice is Critical for Signaling Pathway Analysis
Western blotting is a powerful technique for detecting specific proteins and their post-translational modifications, such as phosphorylation, which is a key event in many signaling pathways. The first step, cell lysis, is critical. The choice of lysis buffer determines the efficiency of protein extraction and, importantly, the preservation of phosphorylation states.
Comparative Analysis of Lysis Buffers for Phosphoprotein Detection
Radioimmunoprecipitation assay (RIPA) buffer and NP-40 buffer are two commonly used lysis buffers. RIPA is a harsher, denaturing buffer containing ionic detergents like SDS and deoxycholate, while NP-40 buffer is a milder, non-denaturing buffer. A study on the Akt–GSK3–GS signaling axis demonstrated that the detection of phosphorylated proteins is highly sensitive to the lysis buffer composition. For several phosphoproteins in this pathway, the inclusion of phosphatase inhibitors was more critical in the harsher RIPA buffer than in the milder NP-40 buffer to preserve the phosphorylation signal. This suggests that while RIPA buffer can be more effective at solubilizing proteins, it may also expose phosphosites to endogenous phosphatases if not properly inhibited.
| Lysis Buffer | Key Detergents | Characteristics | Impact on Phosphoprotein Detection |
| RIPA Buffer | 1% NP-40 or Triton X-100, 0.5% Sodium deoxycholate, 0.1% SDS | Harsh, denaturing. Solubilizes most cellular proteins, including nuclear and membrane-bound proteins. | High protein yield. May disrupt protein-protein interactions. Critical to include phosphatase inhibitors to prevent dephosphorylation. |
| NP-40 Buffer | 1% NP-40 or Triton X-100 | Mild, non-denaturing. Solubilizes cytoplasmic and membrane-bound proteins, but not nuclear proteins. | Preserves protein-protein interactions. May be less effective for extracting some proteins. Phosphorylation may be better preserved even with lower levels of inhibitors. |
Experimental Protocol: Western Blot Analysis of the MAPK/ERK Signaling Pathway
-
Cell Culture and Stimulation: Culture cells (e.g., HeLa or A431) to 80-90% confluency. Stimulate the MAPK/ERK pathway by treating the cells with a growth factor (e.g., 100 ng/mL EGF for 10 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse one set of stimulated cells with RIPA buffer and another set with NP-40 buffer, both supplemented with protease and phosphatase inhibitors. Incubate on ice for 15-30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Strip the membrane and re-probe with an antibody for total ERK (t-ERK) as a loading control. Quantify the band intensities and compare the p-ERK/t-ERK ratio between samples lysed with RIPA and NP-40 buffers.
MAPK/ERK Signaling Pathway
Western Blot Experimental Workflow
Conclusion: The Unseen Variable
The data presented in this guide unequivocally demonstrate that buffer composition is not a mere background condition but an active variable that can significantly shape experimental outcomes. From ELISA sensitivity to enzyme kinetics and the fidelity of phosphoprotein detection in Western blotting, the choice of buffer can be the difference between clear, reproducible data and ambiguous or misleading results. Therefore, it is incumbent upon researchers to not only report the buffer systems they employ with precision but also to consider cross-validating key findings with alternative buffer preparations. This practice will undoubtedly enhance the robustness and reliability of scientific research in the dynamic fields of life sciences and drug discovery.
References
Safety Operating Guide
Proper Disposal of Triethylammonium Bicarbonate: A Guide for Laboratory Professionals
Triethylammonium (B8662869) bicarbonate (TEAB) is a volatile buffer commonly used in laboratory settings, particularly in applications like HPLC for oligonucleotide purification.[1] While some safety data sheets (SDS) do not classify it as a hazardous chemical under OSHA's Hazard Communication Standard, others indicate it can be an irritant to the skin, eyes, and respiratory system.[2][3][4][5] Therefore, proper handling and disposal are crucial to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling triethylammonium bicarbonate, it is essential to be familiar with the appropriate personal protective equipment (PPE) and handling procedures to minimize exposure.
Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against splashes that can cause serious eye irritation.[2][3] |
| Hand Protection | Wear protective gloves. | To prevent skin irritation upon contact.[2][3] |
| Body Protection | Wear protective clothing. | To minimize skin exposure.[2][3] |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Recommended if exposure limits are exceeded or if irritation is experienced.[2] |
Safe Handling Practices:
-
Work in a well-ventilated area.[3]
-
Do not eat, drink, or smoke when handling the substance.[3]
-
Keep containers securely sealed when not in use.[3]
-
Wash hands thoroughly after handling.[3]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent further contamination or exposure.
Minor Spills:
-
Control personal contact by using the recommended PPE.[3]
-
Contain and absorb the spill using inert materials such as sand, earth, or vermiculite.[3]
-
Wipe up the absorbed material.[3]
-
Place the waste into a suitable, labeled container for disposal.[3]
Major Spills:
-
Clear the area of all personnel and move upwind.[3]
-
Alert the appropriate emergency response team or fire brigade and inform them of the location and nature of the hazard.[3]
-
Wear a breathing apparatus and protective gloves.[3]
-
Prevent the spillage from entering drains or water courses.[3]
-
Contain the spill with sand, earth, or vermiculite.[3]
-
Collect the recoverable product into labeled containers for recycling or disposal.[3]
-
Collect solid residues and seal them in labeled drums for disposal.[3]
-
Wash the spill area and prevent runoff into drains.[3]
Step-by-Step Disposal Procedure
The disposal of this compound waste must be conducted in accordance with all applicable regional, national, and local laws and regulations.[2]
-
Waste Collection: Collect all TEAB waste, including contaminated spill cleanup materials, in a suitable, closed, and clearly labeled container.[6]
-
Consult a Professional: It is highly recommended to contact a licensed professional waste disposal service to handle the disposal of this material.[6]
-
Disposal Options:
-
Container Decontamination: Do not reuse the original container.[2] Handle uncleaned containers as you would the product itself. Decontaminate empty containers before destruction, observing all label safeguards until the containers are cleaned.[3]
Environmental Considerations: Some sources indicate that this compound may cause long-lasting harmful effects to aquatic life.[2] Therefore, it is critical to prevent the product from entering drains or waterways.[6]
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. This compound | C7H17NO3 | CID 3082099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. angenechemical.com [angenechemical.com]
Essential Safety and Logistics for Handling Triethylammonium Bicarbonate
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides essential, immediate safety and logistical information for handling triethylammonium (B8662869) bicarbonate, including detailed personal protective equipment (PPE) guidelines, step-by-step handling and disposal protocols, and a clear workflow diagram to support laboratory safety and chemical management.
Personal Protective Equipment (PPE)
When handling triethylammonium bicarbonate, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear safety glasses with side shields or goggles to protect against splashes.[1] |
| Skin Protection | Wear protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin contact.[1][2] |
| Respiratory Protection | If there is a risk of inhalation of vapors or aerosols, especially in poorly ventilated areas, use a NIOSH/MSHA approved respirator.[1][3] |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[1][2] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
- Before starting any work, ensure you are familiar with the Safety Data Sheet (SDS) for this compound.
- Work in a well-ventilated area, preferably within a chemical fume hood.[2]
- Ensure that an eyewash station and safety shower are readily accessible.
- Assemble all necessary equipment and reagents before handling the chemical.
2. Handling the Solution:
- Wear the appropriate PPE as specified in the table above.
- When opening the container, do so carefully to avoid splashes or aerosol generation.
- Use a clean, dedicated pipette or other transfer device to measure and dispense the solution.
- Avoid direct contact with the solution. If contact occurs, immediately follow the first aid measures outlined in the SDS.[1]
3. During the Experiment:
- Keep the container of this compound solution tightly closed when not in use to prevent the release of vapors.[2]
- Avoid mixing with incompatible materials, such as strong oxidizing agents.[1]
- If heating is required, do so with caution in a well-ventilated area, as it may decompose and release hazardous fumes.
4. Post-Experiment and Cleanup:
- Decontaminate all equipment that has come into contact with this compound.
- Clean the work area thoroughly.
- Dispose of any waste materials according to the disposal plan outlined below.
- Remove PPE carefully to avoid contaminating yourself and the surrounding area. Wash hands thoroughly after removing gloves.
Operational and Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Collect all waste containing this compound in a designated, properly labeled, and sealed container.[2] The container should be compatible with the chemical.
- Do not mix with other waste streams unless compatibility has been confirmed.
2. Spill Management:
- In the event of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).[2]
- Place the absorbent material into a sealed container for disposal.
- For larger spills, evacuate the area and follow your institution's emergency procedures.
3. Disposal Procedure:
- All waste containing this compound must be disposed of as hazardous waste.
- Follow all local, state, and federal regulations for hazardous waste disposal.
- Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
Logical Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
